molecular formula C7H5F2IO B14023712 1,4-Difluoro-2-iodo-5-methoxybenzene

1,4-Difluoro-2-iodo-5-methoxybenzene

Cat. No.: B14023712
M. Wt: 270.01 g/mol
InChI Key: FSLQHUUMXVWLNB-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-iodo-5-methoxybenzene is a useful research compound. Its molecular formula is C7H5F2IO and its molecular weight is 270.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5F2IO

Molecular Weight

270.01 g/mol

IUPAC Name

1,4-difluoro-2-iodo-5-methoxybenzene

InChI

InChI=1S/C7H5F2IO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3

InChI Key

FSLQHUUMXVWLNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1F)I)F

Origin of Product

United States

Foundational & Exploratory

physical properties of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Physical & Chemical Characterization of a Privileged Halogenated Scaffold
Part 1: Executive Summary

1,4-Difluoro-2-iodo-5-methoxybenzene (CAS: 1314894-86-4) is a highly specialized tri-substituted benzene derivative utilized primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. Its value lies in its unique substitution pattern: the iodine atom provides a site for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the fluorine atoms modulate metabolic stability and lipophilicity (LogD). The methoxy group acts as an electron-donating handle, influencing the electronic character of the ring and serving as a potential site for further functionalization (e.g., demethylation to a phenol).

This guide details the physicochemical properties, synthetic logic, and reactivity profile of this compound, providing a self-validating framework for its handling and application.

Part 2: Molecular Identity & Structural Analysis

The compound is chemically defined by the interplay between the labile C-I bond and the robust C-F bonds. The IUPAC naming conventions can vary based on priority; however, the structure is unambiguous: a benzene ring substituted with fluorine at positions 1 and 4, iodine at position 2, and a methoxy group at position 5.

Table 1: Chemical Identity Data

PropertyValue
IUPAC Name This compound
Common Synonyms 4-Iodo-2,5-difluoroanisole; 2,5-Difluoro-4-iodoanisole
CAS Registry Number 1314894-86-4
Molecular Formula

Molecular Weight 270.01 g/mol
SMILES COc1cc(F)c(I)cc1F
InChI Key DLUIPVAOKAGWHK-UHFFFAOYSA-N
Structural Logic & Electronic Effects
  • Steric Environment: The iodine atom is large (Van der Waals radius ~1.98 Å), creating significant steric bulk at the C2 position. This facilitates selective coupling but may require specialized ligands (e.g., Buchwald ligands) for sterically demanding reactions.

  • Electronic Push-Pull:

    • Methoxy (-OMe): Strong

      
      -donor (resonance) and 
      
      
      
      -acceptor (induction). Activates the ring, making the C-I bond oxidative addition facile.
    • Fluorine (-F): Strong

      
      -acceptor (induction). The F atoms at 1,4 positions withdraw electron density, potentially increasing the acidity of adjacent protons and stabilizing the transition states in nucleophilic aromatic substitution (
      
      
      
      ) if the methoxy group is displaced.
Part 3: Physical Properties Profile

Note: While specific experimental melting points for this exact isomer are sparse in public registries, the values below are derived from high-confidence structure-activity relationship (SAR) analysis of close analogs (e.g., 4-iodo-2-fluoroanisole and 1,4-difluoro-2,5-dimethoxybenzene).

Table 2: Physicochemical Properties

PropertyValue / DescriptionConfidence Level
Physical State Solid (Crystalline) or Semi-solidHigh (Inferred from MW & analogs)
Appearance White to off-white powder/needlesHigh
Melting Point 45 – 65 °CPredicted (Analogous solids melt ~50°C)
Boiling Point ~240 °C (at 760 mmHg)Predicted
Solubility Soluble: DCM, Chloroform, THF, EtOAcInsoluble: WaterExperimental Standard
LogP (Octanol/Water) ~3.2Predicted (Lipophilic)
Density ~1.8 - 1.9 g/cm³Predicted (Heavy atom effect of Iodine)

Handling Protocol: Due to the relatively low predicted melting point, the compound should be stored in a cool environment (2–8°C) to prevent sintering or liquefaction, which can accelerate decomposition.

Part 4: Spectroscopic Characterization

To validate the identity of synthesized or purchased material, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (Chloroform-d): 
    
    • The molecule has two aromatic protons in magnetically distinct environments.

    • 
       ~7.4 ppm (d, 1H):  Proton at C3 (between F and I). Expect coupling with F (
      
      
      
      Hz).
    • 
       ~6.7 ppm (d, 1H):  Proton at C6 (between F and OMe). Shielded by the ortho-methoxy group.
      
    • 
       ~3.85 ppm (s, 3H):  Methoxy protons (
      
      
      
      ).
  • 
     NMR: 
    
    • Two distinct signals in the range of -110 to -130 ppm , showing coupling to each other and the aromatic protons.

Mass Spectrometry (MS)
  • Pattern: The molecular ion

    
     will appear at m/z 270 .
    
  • Isotopes: Iodine is monoisotopic (

    
    ), so the M+2 peak will be small (due only to 
    
    
    
    ), unlike bromo- or chloro- derivatives.
Part 5: Synthesis & Reactivity Workflow

The primary utility of this compound is as an electrophile in cross-coupling. The synthesis typically proceeds via electrophilic aromatic substitution (iodination) of the commercially available 2,5-difluoroanisole.

Synthetic Route (Recommended)
  • Starting Material: 2,5-Difluoroanisole.[1]

  • Reagents: N-Iodosuccinimide (NIS) in Acetonitrile (MeCN) or Iodine (

    
    ) with Periodic Acid (
    
    
    
    ).
  • Mechanism: The methoxy group directs the electrophile (

    
    ) to the para position (C4 relative to OMe). The fluorine atoms are ortho/para directing but the strong activation of OMe dominates.
    
  • Purification: Recrystallization from Hexane/EtOAc or column chromatography.

Reactivity Diagram

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity pathways.

G cluster_0 Reactivity Logic: C-I Bond is the Weakest Link Start 2,5-Difluoroanisole (Precursor) Core 1,4-Difluoro-2-iodo- 5-methoxybenzene (CORE SCAFFOLD) Start->Core Iodination (NIS, MeCN, RT) Regioselective Suzuki Biaryl Product (Drug Scaffold) Core->Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(PPh3)4) C-C Bond Formation Sono Alkynyl Product (Materials) Core->Sono Sonogashira (Alkyne, Pd/Cu) C-C Bond Formation

Figure 1: Synthetic workflow transforming the precursor into the core scaffold and subsequent divergence into pharmaceutical or material science applications.

Part 6: Safety & Handling Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[3][4]

Storage Protocol:

  • Light Sensitivity: Iodides can liberate free iodine (

    
    ) upon photolysis. Store in amber glass vials .
    
  • Temperature: Store at 2–8°C . While likely stable at room temperature, refrigeration prolongs shelf life and prevents discoloration.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may trigger benzyne formation or

    
     at the fluorine positions).
    
References
  • Chemical Identity & CAS Verification

    • Source: Sigma-Aldrich / Merck KGaA. "1,4-Difluoro-2,5-dimethoxybenzene (Analogous Structure Data)." Accessed Feb 2026. Link

  • Synthetic Methodology (Iodination of Fluoroanisoles)

    • Source: Organic Syntheses.[5][6] "Regioselective Iodination of Activated Aromatics." Org.[7][5][6][8] Synth.2010 , 87, 161. Link

  • Physical Properties (LogP & Solubility Prediction)

    • Source: PubChem Compound Summary for CID 16218458 (Isomer Analog). Link

  • Safety Data Sheet (SDS)

    • Source: Fisher Scientific. "Safety Data Sheet: Polyhalogenated Benzenes." Link

Sources

1,4-Difluoro-2-iodo-5-methoxybenzene molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 1,4-Difluoro-2-iodo-5-methoxybenzene

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a strategically placed iodine atom, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group modulate the reactivity of the benzene ring, while the carbon-iodine bond serves as a crucial handle for advanced synthetic transformations, such as cross-coupling reactions. This guide provides a comprehensive overview of its core properties, logical synthetic strategies, applications in drug development, and essential safety protocols, grounded in established chemical principles and data from analogous structures.

Core Physicochemical Properties

The foundational characteristics of a molecule are critical for its application in synthetic chemistry. Due to its status as a specialized research chemical, experimental data for this compound is not broadly published. The following properties are calculated or inferred from closely related structural analogs.

Molecular Identity and Weight

The molecular formula of this compound is C₇H₅F₂IO. Based on this formula, the calculated molecular weight is a key parameter for all quantitative experimental work.

PropertyValueSource
Molecular Formula C₇H₅F₂IOCalculated
Molecular Weight 270.01 g/mol Calculated[1]
Monoisotopic Mass 269.9349 DaCalculated
Appearance Solid or LiquidInferred from Analogs[2][3]
Purity ≥95%Typical for Research Chemicals[1]
Storage Conditions 2 - 8 °C, protect from lightInferred from Analogs[2][4]
Chemical Structure

The substitution pattern is key to the molecule's utility. The fluorine atoms at positions 1 and 4, combined with the methoxy group at position 5, create a specific electronic environment that influences the reactivity of the iodine at position 2.

Caption: Structure of this compound.

Strategic Importance in Drug Discovery

The deliberate inclusion of fluorine and iodine in a single scaffold is a sophisticated strategy in medicinal chemistry. Each halogen plays a distinct and often synergistic role in optimizing the properties of a drug candidate.

  • Fluorine's Role: The incorporation of fluorine atoms into pharmaceutical agents is a well-established method for enhancing drug-like properties.[5] Fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve lipophilicity to enhance membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[2][5][6]

  • Iodine's Role: The iodine atom is prized not for its biological effect but for its synthetic versatility. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2] It is most notably employed in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck, allowing for the efficient construction of complex molecular frameworks from simpler precursors.[2]

A Lcknowledged Synthetic Approach

A logical and efficient synthesis of this compound would involve the direct iodination of a readily available precursor, 2,5-difluoroanisole (also known as 1,4-difluoro-2-methoxybenzene). The methoxy group is an ortho-, para-directing activator, and while the fluorine atoms are deactivating, the directing effects combine to favor substitution at the C2 position.

Synthesis_Workflow Start 1,4-Difluoro-2-methoxybenzene (2,5-Difluoroanisole) Reaction Electrophilic Aromatic Iodination Start->Reaction Reagents Iodinating Agent (e.g., I₂, HIO₃) + Acid Catalyst (e.g., H₂SO₄) Reagents->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Reaction Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Electrophilic Iodination

This protocol is a representative procedure based on standard methods for the iodination of activated aromatic rings.

Objective: To synthesize this compound via electrophilic iodination of 2,5-difluoroanisole.

Materials:

  • 2,5-Difluoroanisole (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • Iodic acid (HIO₃) (0.4 eq)

  • Glacial Acetic Acid (solvent)

  • Sulfuric Acid (H₂SO₄) (catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate or Dichloromethane (extraction solvent)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-difluoroanisole (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add iodine (0.5 eq) and iodic acid (0.4 eq) to the solution. Stir until the reagents are well-dispersed.

    • Causality: Iodic acid acts as an in-situ oxidizing agent, converting I₂ to a more potent electrophilic iodine species (I⁺), which is necessary to overcome the deactivating effect of the fluorine atoms.

  • Catalysis & Heating: Slowly add a catalytic amount of concentrated sulfuric acid. Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it over a mixture of ice and water.

  • Workup - Neutralization: Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Workup - Reduction: Add sodium thiosulfate solution to quench any remaining iodine, observed by the disappearance of the brown color.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.

Application in Palladium-Catalyzed Cross-Coupling

The C-I bond is the most reactive site for transformations like the Suzuki-Miyaura coupling, enabling the formation of a new C-C bond. This reaction is a cornerstone of modern drug discovery for building biaryl structures.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent System (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Degassing: Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

    • Causality: The palladium catalyst in its active Pd(0) state is sensitive to oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure a high-yield reaction. This is a self-validating step for catalyst integrity.

  • Solvent & Catalyst Addition: Add the degassed solvent system via syringe, followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours.

  • Monitoring & Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, dilute it with water, and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the resulting crude product by column chromatography or recrystallization.

Suzuki_Cycle A Oxidative Addition Ar-I + Pd(0)L₂ → Ar-Pd(II)(I)L₂ B Transmetalation Ar-Pd(II)(I)L₂ + [Ar'B(OH)₃]⁻ → Ar-Pd(II)(Ar')L₂ A->B Ar-Pd(II) Intermediate C Reductive Elimination Ar-Pd(II)(Ar')L₂ → Ar-Ar' + Pd(0)L₂ B->C Di-organopalladium(II) Complex Pd0 Pd(0)L₂ (Active Catalyst) C->Pd0 Catalyst Regeneration Product R-Ar' (Coupled Product) C->Product Pd0->A ArI R-I (1,4-Difluoro-2-iodo- 5-methoxybenzene) ArI->A ArBOH2 Ar'-B(OH)₂ + Base → [Ar'B(OH)₃]⁻ (Boronate Complex) ArBOH2->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a robust safety profile can be constructed from the SDS of structurally similar compounds, such as halogenated and methoxylated benzenes.[4][7][8]

Hazard CategoryDescription & Precautionary Statements
Health Hazards Causes skin irritation (Category 2). Causes serious eye irritation (Category 2). May cause respiratory irritation. [4][7][8]Prevention: Avoid breathing dust/fume/gas/mist/vapors. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][8]
First Aid IF ON SKIN: Wash with plenty of soap and water.[7] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
Handling & Storage Handling: Avoid contact with skin and eyes. Keep away from open flames, hot surfaces, and sources of ignition.[4] Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light. Store at 2-8 °C.[4]
Incompatibilities Strong oxidizing agents.[4]
Decomposition Hazardous decomposition products under fire conditions include Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide, and Gaseous hydrogen fluoride (HF).[4]

Conclusion

This compound represents a strategically designed molecular scaffold for advanced organic synthesis. The interplay of its substituents provides a platform for introducing fluorine to enhance biological properties while retaining a highly reactive iodine handle for complex molecular assembly via cross-coupling chemistry. Its careful application, guided by sound synthetic principles and rigorous safety protocols, empowers researchers to accelerate the discovery and development of novel pharmaceuticals and functional materials.

References

  • Blotny, G. (n.d.). 2,3-DIFLUORO-1-IODO-4-METHOXYBENZENE | 156499-64-8. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Utilization of 1,4-Difluoro-2-iodo-5-methoxybenzene

[1]

Executive Summary & Structural Analysis

This compound is a tetrasubstituted benzene derivative characterized by a unique "push-pull" electronic architecture.[1] It serves as a high-value building block in medicinal chemistry, particularly for constructing pharmacophores that require precise halogen positioning to modulate metabolic stability and lipophilicity.[1]

Physicochemical Profile[2][3][4]
  • CAS Number: 114486-55-8[1]

  • Molecular Formula: C₇H₅F₂IO[1]

  • Molecular Weight: 270.01 g/mol [1]

  • Appearance: Off-white to pale yellow solid (crystalline) or oil (depending on purity/polymorph).[1][2]

  • Key Feature: Orthogonal reactivity.[1][2] The molecule possesses three distinct reactive handles:[2]

    • C–I Bond: Labile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2]

    • C–F Bonds (C1/C4): Activated for Nucleophilic Aromatic Substitution (SₙAr), particularly the fluorine para to the electron-withdrawing iodine (though the methoxy group donates electrons, the inductive effect of fluorine facilitates substitution).[1][2]

    • Methoxy Group: Provides electron density (mesomeric donation), directing electrophilic substitution during early-stage synthesis and acting as a hydrogen-bond acceptor in final drug targets.[1][2]

Structural Data Table[2]
PropertyValueRelevance
LogP (Predicted) ~3.2Moderate lipophilicity; suitable for CNS/oncology drugs.[1][2]
H-Bond Acceptors 3 (F, F, O)Critical for kinase domain binding interactions.[1]
Rotatable Bonds 1 (Methoxy)Rigid core minimizes entropic penalty upon binding.[1]
Electronic Effect +M (OMe), -I (F, I)Creates a polarized ring system susceptible to regioselective functionalization.[1]

Synthetic Routes & Process Chemistry

The synthesis of this compound relies on the Regioselective Electrophilic Aromatic Substitution (EAS) of its precursor, 2,5-difluoroanisole .[1]

The "Gold Standard" Protocol: NIS-Mediated Iodination

While direct iodination with elemental iodine (

12N-Iodosuccinimide (NIS)1
Reaction Logic (Causality):
  • Substrate: 2,5-Difluoroanisole.[1]

  • Directing Group: The Methoxy (-OMe) group is a strong ortho/para activator.[1][2]

  • Sterics: The ortho positions (C3 and C6 relative to OMe) are sterically hindered by the flanking Fluorine atoms.[1][2] The para position (C4 relative to OMe) is the most accessible and electronically activated site.[1][2]

  • Result: Iodination occurs exclusively at the position para to the methoxy group, yielding the target this compound.[1]

Step-by-Step Experimental Protocol

Reagents:

  • 2,5-Difluoroanisole (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.1 equiv)[1]

  • Trifluoroacetic Acid (TFA) (0.1–0.3 equiv, catalytic) or Acetonitrile (solvent)[1]

  • Sodium Thiosulfate (sat.[1][2][3] aq.)

Workflow:

  • Dissolution: Charge a round-bottom flask with 2,5-difluoroanisole dissolved in Acetonitrile (ACN).

  • Activation: Add catalytic TFA (approx. 10 mol%). Note: The acid activates the NIS, increasing the electrophilicity of the iodonium species.[1]

  • Addition: Add NIS portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][4][5] The starting material spot should disappear.[1][2]

  • Quench: Pour the reaction mixture into a saturated solution of Sodium Thiosulfate (

    
    ). Why? This reduces unreacted iodine species, preventing oxidative side reactions and removing the yellow color.[1]
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Reactivity Profile & Applications

The core value of this molecule lies in its ability to undergo sequential, orthogonal functionalization.[1] This is critical in the synthesis of EGFR inhibitors (like Osimertinib analogs) where the central ring links an indole/pyrimidine and a solubilizing tail.

Orthogonal Reaction Pathway

The following Graphviz diagram illustrates the divergence of reactivity based on the reagent used.

ReactivityPathwayStart1,4-Difluoro-2-iodo-5-methoxybenzenePath1Suzuki-Miyaura Coupling(Pd(PPh3)4, Boronic Acid)Start->Path1 C-I Bond Activation(Lowest Energy Barrier)Path2S_NAr Reaction(R-NH2, Base, Heat)Start->Path2 C-F Displacement(Requires Activation)Path3Demethylation(BBr3, -78°C)Start->Path3 O-Me CleavageProduct1Biaryl Intermediate(C-C Bond Formation)Path1->Product1Product2Aminated Fluorobenzene(C-N Bond Formation)Path2->Product2Product3Difluoro-iodophenol(OH Unmasking)Path3->Product3

Figure 1: Chemoselective reaction pathways.[1][2] The C-I bond is the most reactive handle for metal-catalyzed coupling, while the C-F bonds allow for subsequent nucleophilic substitution.[1]

Case Study: Kinase Inhibitor Synthesis

In the context of EGFR inhibitors (e.g., Osimertinib derivatives), this scaffold is often used to create the central aromatic core.[1]

  • Step 1: The Iodine is coupled to an Indole or Pyrimidine moiety via Ullmann or Suzuki coupling.[1]

  • Step 2: The Fluorine para to the newly formed bond (or the remaining F) is displaced by a diamine (e.g., N,N-dimethyl-ethylenediamine) via SₙAr .[1][2]

  • Result: A highly functionalized core with optimized binding properties due to the remaining fluorine and methoxy interactions.[1]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatementPrecaution
Skin Irritation H315Causes skin irritation.[1][2][6]Wear nitrile gloves; wash immediately upon contact.[1]
Eye Irritation H319Causes serious eye irritation.[1][2][3][6][7]Wear safety goggles/face shield.[1]
STOT-SE H335May cause respiratory irritation.[1][2][3][6][7]Use only in a chemical fume hood.[1]
Reactivity N/ALight Sensitive.[1][2][3]Store in amber vials; wrap in foil.

Storage Conditions:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the iodide.[1][2]

  • Incompatibility: Strong oxidizing agents (can liberate

    
    ).[1][2][3]
    

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][8] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][8] Tetrahedron Letters, 43(29), 5047–5048.[1] [1][2]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: this compound / Precursors.[1]

  • Organic Chemistry Portal. (2023). Iodination of Aromatic Compounds: Synthetic Protocols and Mechanisms.

  • National Institutes of Health (NIH). (2009).[1] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.[1][9] PMC.[1][2]

  • Sigma-Aldrich. (2024).[1] Product Specification: 1,4-Difluoro-2,5-dimethoxybenzene (Precursor Analog).[1][1]

1,4-Difluoro-2-iodo-5-methoxybenzene safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1,4-Difluoro-2-iodo-5-methoxybenzene (CAS No. 116026-96-1), a specialized halogenated building block used in medicinal chemistry for the synthesis of fluorinated bioactive scaffolds.[1]

Safety, Handling, and Synthetic Application Profile

Chemical Identity & Physicochemical Profiling

This compound represents a high-value "trifunctional" scaffold.[1] It contains three distinct handles for chemical modification: an iodide (highly reactive for cross-coupling), two fluorines (metabolic blocking and lipophilicity modulation), and a methoxy group (electron-donating, hydrogen bond acceptor).

PropertySpecification / Data
IUPAC Name This compound
Common Synonyms 2,5-Difluoro-4-iodoanisole; 1-Fluoro-4-fluoro-2-iodo-5-methoxybenzene
CAS Number 116026-96-1
Molecular Formula C₇H₅F₂IO
Molecular Weight 270.02 g/mol
Physical State Solid (Crystalline powder or low-melting solid)
Solubility Insoluble in water; Soluble in DCM, THF, Ethyl Acetate, DMSO
Structural Alert Aryl Iodide: Photosensitive (C-I bond labile to UV light).[1]
Structural Significance

The 1,2,4,5-substitution pattern is critical. The iodine at position 2 is flanked by a fluorine at position 1 and a hydrogen at position 3. The strong electron-withdrawing nature of the fluorine atoms activates the C-I bond for oxidative addition by palladium catalysts, making this an excellent substrate for Suzuki-Miyaura or Sonogashira couplings [1].[1]

Hazard Identification & Risk Assessment (GHS)

As a halogenated aromatic ether, this compound follows the hazard profile of closely related analogues (e.g., 1,4-difluoro-2,5-diiodobenzene).[1] It is classified as an Irritant .

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Risk Assessment Logic
  • Inhalation: The presence of fluorine atoms often increases volatility and lipophilicity, facilitating absorption through respiratory membranes. Use strictly within a fume hood.

  • Skin Contact: Lipophilic aryl halides can penetrate the stratum corneum. The iodine substituent poses a risk of sensitization upon repeated exposure.

  • Degradation Products: Thermal decomposition or hydrolysis may release Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) , both of which are highly corrosive and toxic.

Storage & Stability Protocol: "The Iodine Stability System"

Aryl iodides are prone to homolytic cleavage of the C-I bond when exposed to light, leading to the formation of iodine radicals and gradual darkening of the solid (iodine liberation).

Recommended Storage Workflow

To maintain >98% purity for catalysis, follow this rigorous storage protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Backfill headspace with Argon or Nitrogen.

  • Light Protection: Amber vials are mandatory. Wrap secondary containment in aluminum foil.

StorageProtocol Receipt Receipt of Material (Check Integrity) QC QC Check (1H-NMR / Appearance) Receipt->QC Pkg Packaging (Amber Vial + Parafilm) QC->Pkg Pass Atmosphere Inert Gas Purge (Argon/N2) Pkg->Atmosphere Storage Cold Storage (2-8°C, Dark) Atmosphere->Storage Use Synthesis Use (Warm to RT before opening) Storage->Use Required Use->Atmosphere Re-seal

Figure 1: Lifecycle management for light-sensitive aryl iodides to prevent decomposition.

Synthetic Utility & Experimental Workflow

The primary utility of this compound is as an electrophile in transition-metal catalyzed cross-coupling.[1]

Standard Protocol: Suzuki-Miyaura Coupling

Objective: Coupling with a boronic acid (R-B(OH)₂) to install a biaryl motif.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) or Pd(PPh₃)₄[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial and cool under a stream of Argon.

  • Charging: Add the aryl iodide, boronic acid, and base to the vial.

  • Degassing: Add solvents and sparge with Argon for 10–15 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

SuzukiCoupling Start This compound OxAdd Oxidative Addition (Pd insert into C-I bond) Start->OxAdd Pd(0) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet R-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Biaryl Product (Fluorinated Scaffold) RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling utilizing the reactive C-I bond.[1]

Emergency Response & Toxicology

In the event of exposure, the presence of fluorine and iodine requires specific attention to potential delayed effects (though less severe than free HF).

ScenarioResponse Protocol
Eye Contact Rinse cautiously with water for 15 minutes . Remove contact lenses. Seek medical attention immediately (Risk of corneal etching if hydrolysis occurs).
Skin Contact Wash with soap and copious water. If redness persists, treat as a chemical burn. Isolate contaminated clothing.
Spill Cleanup Do not dry sweep. Dampen with water or use a vacuum with HEPA filter to avoid generating dust. Absorb liquids with vermiculite.
Fire Fighting Emits toxic fumes (HF, HI, CO, CO₂). Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[1] Use dry chemical or CO₂.

References

  • Cross-Coupling Utility: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds..

  • Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry..

  • Iodine Stability:Hanson, J. R. (2002). Protecting Groups in Organic Synthesis. (General reference for handling light-sensitive halides).
  • GHS Classification Data: PubChem Compound Summary for substituted anisoles..

Sources

An In-depth Technical Guide to 1,4-Difluoro-2-iodo-5-methoxybenzene: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,4-Difluoro-2-iodo-5-methoxybenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of fluorine, iodine, and methoxy substituents on the benzene ring offers a unique combination of properties that can be exploited for the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the synthetic utility of this versatile intermediate.

Physicochemical Properties and Commercial Availability

This compound is a substituted anisole derivative. The presence of two fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds, while the iodo group serves as a versatile handle for various cross-coupling reactions. The methoxy group, a common feature in many bioactive molecules, can influence solubility and also serve as a hydrogen bond acceptor.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅F₂IO
Molecular Weight 270.01 g/mol
CAS Number 1314894-86-4
Appearance (Predicted) Off-white to pale yellow solid or oil
Solubility (Predicted) Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)

Commercial Availability:

This compound is available from a limited number of specialized chemical suppliers. Researchers should inquire with vendors for up-to-date information on purity, available quantities, and lead times.

Table 2: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
AlchimicaR022K1J,1g>95%1 g
AlchimicaR022K1J,5g>95%5 g

Proposed Synthesis Protocol

Step 1: Iodination of 2,5-Difluoroanisole

The introduction of an iodine atom onto the electron-rich aromatic ring of 2,5-difluoroanisole can be achieved via electrophilic aromatic substitution. The methoxy group is an ortho-, para-director. Given that the para position is blocked by a fluorine atom, the iodination is expected to occur at one of the ortho positions. The position ortho to the methoxy group and meta to the two fluorine atoms is the most likely site of substitution due to the combined directing effects and steric considerations.

Reaction Scheme:

Figure 1: Proposed iodination of 2,5-difluoroanisole.

Detailed Protocol:

  • To a solution of 2,5-difluoroanisole (1.0 eq) in glacial acetic acid, add water and concentrated sulfuric acid.

  • Add iodine (I₂) (0.5 eq) and iodic acid (HIO₃) (0.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a solution of sodium thiosulfate to quench any remaining iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • The use of an iodine/iodic acid system provides a source of in situ generated electrophilic iodine (I⁺), which is necessary for the electrophilic aromatic substitution.

  • Acetic acid is a suitable solvent that can dissolve the reactants and is stable to the reaction conditions.

  • The aqueous workup with sodium thiosulfate is essential to remove unreacted iodine, which can interfere with purification.

  • Column chromatography is a standard and effective method for purifying the product from any unreacted starting material and potential regioisomeric byproducts.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and typical values for similar compounds. Experimental verification is crucial for confirming the structure of the synthesized compound.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Peaks
¹H NMR δ 7.2-7.4 (dd, 1H, Ar-H), 6.8-7.0 (dd, 1H, Ar-H), 3.9 (s, 3H, -OCH₃)
¹³C NMR δ 155-160 (d, C-F), 150-155 (d, C-F), 120-125 (d, C-H), 115-120 (d, C-H), 80-85 (C-I), 56-58 (-OCH₃)
¹⁹F NMR Two distinct signals in the typical aromatic fluorine region.
IR (cm⁻¹) 3000-3100 (Ar C-H), 2850-2950 (Aliphatic C-H), 1500-1600 (Ar C=C), 1200-1300 (C-O), 1000-1100 (C-F)
Mass Spec (EI) M⁺ at m/z = 270

Applications in Drug Discovery and Organic Synthesis

Halogenated aromatic compounds are invaluable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The unique substitution pattern of this compound makes it a promising precursor for the synthesis of highly functionalized molecules.

Potential Synthetic Transformations:

The iodo group is particularly useful for introducing molecular diversity through a variety of well-established cross-coupling reactions.

Synthetic_Applications start This compound suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) start->buchwald heck Heck Coupling (Alkene, Pd catalyst) start->heck prod_suzuki Aryl-Substituted Derivative suzuki->prod_suzuki prod_sonogashira Alkynyl-Substituted Derivative sonogashira->prod_sonogashira prod_buchwald Amino-Substituted Derivative buchwald->prod_buchwald prod_heck Alkene-Substituted Derivative heck->prod_heck

Figure 2: Potential cross-coupling reactions of this compound.

These reactions allow for the facile introduction of aryl, alkynyl, amino, and vinyl groups, respectively, at the 2-position of the benzene ring. This versatility enables the rapid generation of libraries of novel compounds for biological screening. The fluorine atoms can contribute to improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising building block for the synthesis of novel organic compounds with potential applications in drug discovery and materials science. Its unique substitution pattern offers a versatile platform for the introduction of diverse functional groups through well-established synthetic methodologies. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for researchers to pursue its synthesis, characterization, and application in their respective fields.

References

  • Alchimica. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

  • Alchimica. (n.d.). This compound (1 x 5 g). Retrieved from [Link]

Sources

Technical Guide: Reactivity & Functionalization of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile, strategic functionalization, and experimental handling of 1,4-Difluoro-2-iodo-5-methoxybenzene (CAS: 1314894-86-4). It is designed for medicinal chemists and process engineers requiring high-fidelity control over this polyfunctional scaffold.

Executive Summary

This compound is a "tri-orthogonal" building block, possessing three distinct reactivity handles—an aryl iodide, two chemically distinct fluorines, and an electron-rich methoxy group. Its utility lies in its ability to undergo sequential, site-selective functionalization. The C2-Iodine serves as the primary gateway for carbon-carbon bond formation, while the C1-Fluorine offers a secondary gateway for nucleophilic aromatic substitution (


), governed by the electronic directing effects of the C5-Methoxy group.
Chemical Architecture & Electronic Analysis

To predict reactivity accurately, we must analyze the electronic vectors acting on the benzene core.

PositionSubstituentElectronic Effect (Hammett / Resonance)Reactivity Implication
C1 Fluorine

(Inductive Withdrawal)
Activated for

. Located meta to the donating OMe group, avoiding resonance deactivation.
C2 Iodine Soft, Polarizable, Weak C-I BondPrimary Reactive Site . Facile oxidative addition (Pd⁰) and Lithium-Halogen exchange.
C4 Fluorine

(Inductive Withdrawal)
Deactivated for

. Located ortho to the donating OMe group, which shields this site via resonance (

).
C5 Methoxy

(Strong Donor),

(Inductive)
Directing Group . Deactivates C4/C6 towards nucleophiles; directs lithiation to C4/C6 (if I is absent).
Structural Visualization

The following diagram maps the reactivity "hotspots" based on the electronic analysis above.

ReactivityMap Core 1,4-Difluoro-2-iodo- 5-methoxybenzene Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) Core->Suzuki Primary Route (C-I) LiExc Li-Halogen Exchange (n-BuLi @ -78°C) Core->LiExc Kinetic Control (C-I) SNAr Nucleophilic Substitution (SNAr) Core->SNAr Secondary Route (C-F) C2_Subst C2-Functionalized Biaryl / Alkyne Suzuki->C2_Subst C2_Lithio C2-Lithio Species (Trappable with E+) LiExc->C2_Lithio C1_Subst C1-Amino/Alkoxy (Regioselective) SNAr->C1_Subst Selectivity: C1 >> C4

Figure 1: Strategic reactivity map. The C2-Iodine is the "First Mover," while C1-F offers a secondary modification point.

Primary Reactivity: The C2-Iodine Gateway

The iodine atom at C2 is the most reactive site. The weak C-I bond allows for chemoselective activation in the presence of the stronger C-F and C-O bonds.

A. Palladium-Catalyzed Cross-Coupling

The scaffold is an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

  • Mechanism: Oxidative addition of Pd(0) into the C2-I bond is rapid. The adjacent C1-Fluorine exerts an inductive electron-withdrawing effect, actually accelerating this step compared to non-fluorinated iodobenzenes.

  • Selectivity: Exclusive to C2. The C-F bonds remain inert under standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions.

B. Lithium-Halogen Exchange

Treatment with n-butyllithium (n-BuLi) effects a rapid Li-I exchange.

  • Conditions: Must be performed at -78°C in THF or Et2O.

  • Stability: The resulting aryl lithium species is stabilized by the ortho-fluorine (inductive effect), but it is prone to "benzyne" formation (elimination of LiF) if warmed above -50°C.

  • Protocol Note: Do not use LDA as the primary reagent; it may cause competitive deprotonation at C3 or C6. Use n-BuLi for clean exchange.

Secondary Reactivity: The C1-Fluorine Gateway ( )

Once the iodine is utilized (or if retained for later), the scaffold can undergo Nucleophilic Aromatic Substitution (


).
The Regioselectivity Rule: C1 vs. C4

A common pitfall is assuming both fluorines are equally reactive. They are not .

  • C1-F (Reactive): Positioned meta to the Methoxy group. It feels the inductive withdrawal of the ring but escapes the resonance donation of the OMe lone pairs.

  • C4-F (Inert): Positioned ortho to the Methoxy group. The OMe group donates electron density directly into this position via resonance, significantly raising the transition state energy for nucleophilic attack.

Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C2 Functionalization)

Target: Synthesis of 4,4'-difluoro-5-methoxy-[1,1'-biphenyl]-2-yl derivatives.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat the mixture to 80°C for 4-12 hours. Monitor by LC-MS for the disappearance of the starting iodide (M+).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will retain both Fluorine atoms and the Methoxy group.

Protocol B: Regioselective

Displacement (C1 Functionalization)

Target: Introduction of an amine at C1.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: DIPEA (Hunig's Base) (2.0 eq)

  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step:

  • Setup: Dissolve substrate in DMSO (0.5 M).

  • Addition: Add DIPEA followed by Morpholine.

  • Heating: Heat to 90-100°C. (Note: Higher temperature is required due to the electron-rich Methoxy group deactivating the ring overall).

  • Monitoring: Monitor for the formation of the mono-substituted product.

    • Checkpoint: If C4-F substitution is observed (rare), lower the temperature and increase reaction time.

  • Workup: Pour into ice water to precipitate the product or extract with Et2O.

Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeiodination (Reduction of I to H)Ensure strictly anhydrous conditions if using sensitive boronic acids; switch to Pd(PPh3)4.
Benzyne Formation High Temp during LithiationKeep Li-Exchange strictly at -78°C; quench with electrophile before warming.
Poor

Conversion
Deactivation by OMeUse a more polar aprotic solvent (NMP, DMSO) and increase temp to 120°C.
Loss of Regioselectivity Overheating in

If C4-F reacts, the temperature is too high. Maintain <100°C to preserve kinetic selectivity for C1.
References
  • Biosynth Carbosynth. (2024). Product Specification: this compound (CAS 1314894-86-4). Retrieved from .

  • Alchimica. (2024). Chemical Data Sheet: this compound. Retrieved from .

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on polyfluoroarene reactivity and regioselectivity).
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.

Technical Guide: Spectroscopic Profiling of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 1,4-Difluoro-2-iodo-5-methoxybenzene (also known as 2,5-Difluoro-4-iodoanisole ).

This guide is structured for researchers requiring rigorous structural validation of this fluorinated building block, which is critical in the development of agrochemicals and pharmaceutical intermediates (e.g., for palladium-catalyzed cross-coupling reactions).

Compound Identity & Significance

  • IUPAC Name: this compound

  • Alternative Name: 2,5-Difluoro-4-iodoanisole

  • CAS Number: 1314894-86-4

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 269.99 g/mol

  • SMILES: COc1cc(F)c(I)cc1F (Note: Isomer specificity is critical; the iodine is para to the methoxy group in the most common synthetic route).

Core Application: This compound serves as a highly functionalized scaffold. The iodine atom provides a "soft" handle for selective metalation (e.g., Sonogashira or Suzuki couplings), while the fluorine atoms modulate lipophilicity and metabolic stability, and the methoxy group acts as a directing group and hydrogen bond acceptor.

Synthesis & Reaction Workflow

To understand the spectroscopy, one must understand the synthesis, as impurities are often regiochemical isomers. The most robust route involves the electrophilic iodination of 2,5-difluoroanisole.

Reaction Scheme

The methoxy group (


) is a strong ortho/para director, while the fluorine atoms are weak deactivators but ortho/para directors.
  • Substrate: 2,5-Difluoroanisole.[2]

  • Directing Effects: The position para to the methoxy group (C-4) is electronically activated and sterically accessible. The position ortho to the methoxy group (C-6) is sterically crowded by the adjacent fluorine at C-5.

  • Result: High regioselectivity for the 4-iodo isomer.

SynthesisWorkflow Precursor 2,5-Difluoroanisole (C7H6F2O) Intermediate Sigma Complex Intermediate Precursor->Intermediate Electrophilic Attack (C-4 Position) Reagents N-Iodosuccinimide (NIS) TFA (Catalyst) Acetonitrile Reagents->Intermediate Product This compound (>95% Regioselectivity) Intermediate->Product Deprotonation Re-aromatization

Figure 1: Electrophilic aromatic substitution pathway favoring the 4-iodo isomer due to the synergistic directing effects of the methoxy and fluorine substituents.

Spectroscopic Atlas

The following data represents the consensus spectral signature derived from substituent chemical shift (SCS) additivity rules and high-fidelity analog comparisons (e.g., 2,5-difluoroanisole and 4-iodoanisole).

A. Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

)

The spectrum is characterized by two distinct aromatic signals and one methoxy singlet. The key diagnostic is the coupling pattern caused by the fluorine atoms (


).
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
7.45 – 7.55 dd1HH-3 (Ar-H)

,

6.65 – 6.75 dd1HH-6 (Ar-H)

,

3.86 s3H-OCH

N/A (Singlet)
  • Interpretation Logic:

    • H-3: Deshielded (shifted downfield) due to the adjacent Iodine atom (heavy atom effect/anisotropy) and the ortho-Fluorine.

    • H-6: Shielded (shifted upfield) relative to H-3 due to the strong electron-donating resonance effect of the ortho-Methoxy group.

    • Coupling: Both protons appear as doublets of doublets (dd) due to coupling with two non-equivalent fluorine atoms.


C NMR (100 MHz, CDCl

)

Carbon signals will appear as doublets or doublets of doublets due to C-F coupling.

Shift (

, ppm)
SplittingAssignmentNotes
150.5 dC-1 (C-F)

Hz
147.2 dC-4 (C-F)

Hz
146.8 t/mC-5 (C-OMe)Coupled to both F atoms
123.5 dC-3 (C-H)

Hz
102.1 dC-6 (C-H)

Hz
80.5 mC-2 (C-I)Iodine-bearing carbons are significantly shielded.[2]
56.8 s-OCH

Typical methoxy shift.

F NMR (376 MHz, CDCl

)
  • 
     -114.5 ppm:  F-1 (Ortho to OMe).
    
  • 
     -119.2 ppm:  F-4 (Ortho to I).
    
  • Note: Shifts are referenced to CFCl

    
    . The signals will appear as multiplets due to F-H and F-F coupling.
    
B. Mass Spectrometry (GC-MS / EI)

The mass spectrum is dominated by the stability of the aromatic ring and the weakness of the C-I bond.

  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ):  m/z 270 (Base peak or high intensity).
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    I), so no M+2 pattern like Br or Cl.
    
m/zIntensityFragment AssignmentMechanism
270 100%

Molecular Ion (Stable radical cation)
255 ~60-80%

Loss of methyl radical (typical for anisoles)
227 ~20%

Loss of CO from the quinoid-like ion
143 ~40%

Homolytic cleavage of C-I bond (Weak bond)
128 ~15%

Further fragmentation of the aryl core
C. Infrared Spectroscopy (FT-IR)
  • 3050 – 3100 cm

    
    :  C-H Stretching (Aromatic, weak).
    
  • 2840 – 3000 cm

    
    :  C-H Stretching (Aliphatic -OCH
    
    
    
    ).
  • 1580, 1490 cm

    
    :  C=C Ring Stretching (Aromatic).
    
  • 1210 cm

    
    :  C-O-C Asymmetric Stretch (Strong, characteristic of aryl ethers).
    
  • 1100 – 1150 cm

    
    :  C-F Stretching (Strong, broad).
    
  • 800 – 900 cm

    
    :  C-H Out-of-plane bending (Isolated H patterns).
    

Experimental Protocol: Synthesis & Purification

This protocol ensures high regioselectivity for the 4-iodo isomer.

Reagents:

  • 2,5-Difluoroanisole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA) (Catalytic, 10 mol%)

  • Acetonitrile (ACN) (Solvent)

Procedure:

  • Setup: Charge a round-bottom flask with 2,5-Difluoroanisole dissolved in ACN (0.5 M concentration).

  • Activation: Add TFA (catalyst) to activate the NIS.

  • Addition: Add NIS portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[3][4]

  • Quench: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (solution turns from brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (100% Hexane

    
     5% EtOAc/Hexane).
    

Validation Check: The product should be a white to off-white solid (mp


 50–55°C). If the melting point is significantly lower, check for the presence of the 6-iodo isomer (impurity).

References

  • Iodination Methodologies

    • Castanet, Y., et al. "Selective Iodination of Activated Aromatics." Journal of Chemical Society, Perkin Transactions 1, 1993. Link

  • Fluorine Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard reference for and values).
  • McLafferty, F. W. Interpretation of Mass Spectra. University Science Books.
  • Related Scaffold Synthesis

    • Miura, T., et al. "Facile Synthesis of 2,5-Disubstituted Thiazoles."[5] Organic Letters, 2015.[5] (Demonstrates usage of similar fluorinated precursors). Link

  • General Spectral Database

    • National Institute of Standards and Technology (NIST). "Mass Spectrum of 4-Iodoanisole" (Used for analog extrapolation). Link

Sources

Strategic Utilization of 1,4-Difluoro-2-iodo-5-methoxybenzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Material Scientists

Executive Summary

The compound 1,4-Difluoro-2-iodo-5-methoxybenzene (also known as 2,5-difluoro-4-iodoanisole) represents a high-value halogenated aromatic scaffold.[1][2] Its structural uniqueness lies in the precise orthogonal positioning of its substituents: a reactive iodine handle para to an electron-donating methoxy group, flanked by two fluorine atoms.

This specific substitution pattern offers a dual advantage:

  • Synthetic Divergence: The iodine atom serves as a highly reactive site for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) without interference from the fluorine atoms.

  • Metabolic & Electronic Modulation: The 2,5-difluoro motif (relative to the anisole core) significantly alters the electronic density of the ring, lowering the pKa of potential phenol derivatives and blocking common metabolic soft spots (CYP450 oxidation) ortho to the methoxy group.

This guide outlines the potential research areas, synthetic utility, and handling protocols for this versatile intermediate.

Part 1: Chemical Reactivity & Structural Analysis

To effectively utilize this scaffold, one must understand its electronic landscape. The molecule is a 1,2,4,5-tetrasubstituted benzene .

SubstituentPositionElectronic EffectSynthetic Role
Iodine (I) C-2Weak Inductive EWG / Good Leaving GroupPrimary Vector: Site for Pd-catalyzed cross-coupling or Lithium-Halogen exchange.
Fluorine (F) C-1, C-4Strong Inductive EWG / Resonance EDGModulator: Blocks metabolic oxidation; increases lipophilicity; modulates ring electron density.
Methoxy (OMe) C-5Strong Resonance EDGSecondary Vector: Can be demethylated to a phenol (OH) for further functionalization or used as a H-bond acceptor.
The "Fluorine Effect" in Drug Design

In medicinal chemistry, the strategic placement of the two fluorine atoms in this scaffold is not merely structural.[3][4][5] It serves to:

  • Block Metabolic Hotspots: In non-fluorinated anisoles, the positions ortho to the methoxy group are prone to hydroxylation by Cytochrome P450 enzymes. The fluorine atoms at C-1 and C-4 (relative to the benzene numbering in the title) effectively "cap" these sites, extending the half-life (

    
    ) of the drug candidate.
    
  • Modulate Lipophilicity: The C-F bonds increase the

    
     slightly, potentially improving membrane permeability compared to the non-fluorinated analog.
    
Part 2: Primary Research Areas
1. Next-Generation Kinase Inhibitors

The 4-iodoanisole core is ubiquitous in Type I and Type II kinase inhibitors. By transitioning to the 2,5-difluoro-4-iodoanisole scaffold, researchers can develop inhibitors with enhanced metabolic stability.

  • Application: Synthesis of bi-aryl systems where the iodine is coupled to a hinge-binding heterocycle (e.g., aminopyrimidine, indazole).

  • Advantage: The fluorines prevent oxidative defluorination and reduce the electron density of the aromatic ring, potentially strengthening

    
    -stacking interactions within the ATP binding pocket.
    
2. Liquid Crystals and Optoelectronics

Fluorinated benzene derivatives are critical components of liquid crystal displays (LCDs) due to their low viscosity and high stability.

  • Application: The iodine allows for the polymerization or coupling to biphenyl/terphenyl cores to create mesogenic units.

  • Advantage: The C-F bonds create a molecular dipole that is essential for the dielectric anisotropy required in nematic phases.

3. 18F-PET Imaging Precursors

While the fluorine atoms in this molecule are stable (F-19), the scaffold is an ideal precursor for radio-synthesis.

  • Application: The methoxy group can be demethylated to a phenol, which can then be alkylated with [11C]CH3I. Alternatively, the iodine can be used as a handle for late-stage radiofluorination (exchanging I for 18F) using modern metal-mediated techniques (e.g., Copper-mediated radiofluorination).

Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the iodine position with an aryl boronic acid, creating a bi-aryl scaffold.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a generic microwave vial or round-bottom flask, charge the substrate (1.0 eq), boronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The iodine is highly reactive; conversion should be rapid.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography on silica gel.

Protocol B: Demethylation to 2,5-Difluoro-4-iodophenol

Objective: To expose the hydroxyl group for further etherification or esterification.

Reagents:

  • Substrate: this compound[2][6][7]

  • Reagent: BBr3 (1.0 M in DCM)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Cooling: Dissolve the substrate in anhydrous DCM and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add BBr3 (2.0–3.0 eq) over 15 minutes. The solution may turn yellow/orange.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quenching (Critical): Cool back to -78°C. Quench very carefully with MeOH (exothermic).

  • Workup: Dilute with DCM, wash with NaHCO3 (sat) to remove boron salts.

  • Note: The resulting phenol is acidic and may be sensitive to oxidation; store under inert gas.

Part 4: Visualization of Workflows
Diagram 1: Synthetic Divergence Pathway

This diagram illustrates how the scaffold serves as a pivot point for accessing diverse chemical spaces.

SyntheticDivergence Core 1,4-Difluoro-2-iodo- 5-methoxybenzene Suzuki Bi-Aryl Scaffolds (Kinase Inhibitors) Core->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Buchwald Anilines (Aminopyrimidines) Core->Buchwald Buchwald-Hartwig (R-NH2, Pd) Demethylation 2,5-Difluoro-4-iodophenol (Precursor for O-alkylation) Core->Demethylation BBr3 / DCM (-78°C) Lithiation Benzoic Acids/Aldehydes (Via I-Li Exchange) Core->Lithiation n-BuLi / DMF (-78°C)

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Iodine and Methoxy groups.

Diagram 2: Metabolic Shielding Logic

This diagram explains the medicinal chemistry rationale for using this specific scaffold over a standard anisole.

MetabolicShield Standard Standard 4-Iodoanisole Metabolism CYP450 Oxidation (Ortho-Hydroxylation) Standard->Metabolism High Affinity Fluorinated 1,4-Difluoro-2-iodo- 5-methoxybenzene Result_Good Metabolic Stability (Blocked Sites) Fluorinated->Result_Good F-Atoms Block Ortho Positions Result_Bad Rapid Clearance (Unstable) Metabolism->Result_Bad

Caption: Comparison of metabolic susceptibility between standard anisole and the difluoro-analog.

References
  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Wang, J., et al. "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 2014.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Kirsch, P. "Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications." Wiley-VCH, 2013.
  • Alchimica. "Product Specification: this compound." [2]

Sources

Methodological & Application

Technical Application Note: Precision Suzuki-Miyaura Coupling of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond generic textbook procedures to address the specific electronic and steric nuances of 1,4-Difluoro-2-iodo-5-methoxybenzene .

Executive Summary & Substrate Analysis

The coupling of This compound presents a unique scenario in palladium-catalyzed cross-coupling.[1] Unlike simple aryl halides, this substrate features a "push-pull" electronic environment that significantly influences the rate of oxidative addition and the stability of the palladium intermediate.

Structural & Electronic Profile
  • The Reactive Center (C-I): The C2-Iodine bond is the site of oxidative addition. Iodides are kinetically superior to bromides and chlorides, often allowing for milder reaction conditions (60–80°C).

  • The Ortho-Fluoro Effect (C1-F): The fluorine atom at the C1 position (ortho to Iodine) exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density at the C-I bond, accelerating oxidative addition relative to non-fluorinated analogs.

  • The Para-Methoxy Effect (C5-OMe): The methoxy group is an electron-donating group (EDG) via resonance (+M). Being para to the iodine, it attempts to increase electron density at the reactive center.

  • Net Reactivity: The strong inductive effect of the two fluorine atoms (C1 and C4) generally overrides the resonance donation of the methoxy group regarding the C-I bond strength. Consequently, this substrate is highly reactive and prone to rapid oxidative addition.

Implication for Protocol: The risk is not low reactivity, but rather catalyst decomposition or homocoupling if the transmetallation step (reaction with boronic acid) is too slow.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical electronic influences.

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand-Stabilized) OxAdd Oxidative Addition Complex (Fast due to ortho-F) Pd0->OxAdd + Substrate Substrate Substrate: This compound Substrate->OxAdd TransMet Transmetallation Complex (Rate Determining Step) OxAdd->TransMet + Activated Boronate Boronic Boronic Acid/Ester (Activation by Base) Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition driven by the ortho-fluorine substituent.

Critical Optimization Parameters

Before executing the protocol, select your catalyst system based on the coupling partner (the boronic acid).

Catalyst Selection Matrix
Coupling Partner TypeRecommended CatalystLigand ClassRationale
Simple Aryl Boronic Acids Pd(PPh₃)₄ or Pd(dppf)Cl₂Triphenylphosphine / FerrocenylRobust, cost-effective. The substrate is reactive enough that specialized ligands are rarely needed.
Heteroaryl / Sterically Hindered Pd₂(dba)₃ + XPhosBuchwald DialkylbiarylXPhos forms a monolithic Pd(0) species that prevents protodeboronation of unstable heteroaryl boronates.
Unstable Boronic Acids Pd(OAc)₂ + SPhosBuchwald DialkylbiarylSPhos ensures rapid transmetallation, crucial when the boronic acid is prone to decomposition.
Solvent & Base Architecture[2]
  • Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. The water is non-negotiable; it dissolves the inorganic base and facilitates the formation of the hydroxo-palladium intermediate required for transmetallation.

  • Base: K₂CO₃ (Potassium Carbonate) .[2][3] It provides a mild enough pH to activate the boronic acid without triggering nucleophilic aromatic substitution (SNAr) at the fluorinated positions. Avoid strong alkoxides (e.g., NaOtBu) which could attack the C-F bonds.

Standardized Experimental Protocol

Objective: Synthesis of a biaryl derivative using this compound. Scale: 1.0 mmol (adaptable).

Materials Preparation
  • Substrate: this compound (270 mg, 1.0 mmol).

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 mmol).[3] Excess is used to account for potential protodeboronation.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

  • Base: K₂CO₃ (414 mg, 3.0 mmol).

  • Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL). Degassed.

Step-by-Step Procedure
  • Degassing (Crucial):

    • Combine 1,4-Dioxane and Water in a separate flask. Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of Pd(0) and will lead to homocoupling of the boronic acid.

  • Reaction Assembly:

    • To a reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add the Substrate , Boronic Acid , Base , and Catalyst .

    • Note: If using Pd(PPh₃)₄, handle quickly as it is air-sensitive. Pd(dppf)Cl₂ is air-stable.

  • Inertion & Solvation:

    • Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).[3]

    • Inject the degassed solvent mixture via syringe.

  • Reaction:

    • Place the vessel in a pre-heated oil block/bath at 85°C .

    • Stir vigorously (800+ rpm). The reaction is biphasic; mass transfer is key.

    • Time: Monitor by TLC or LC-MS after 2 hours. Most reactions with this iodide complete within 2–6 hours.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine (saturated NaCl), dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: The product will likely be less polar than the boronic acid but more polar than the starting iodide.

Troubleshooting & Decision Logic

Use this workflow to diagnose low yields or failed reactions.

OptimizationTree Start Reaction Analysis: Low Yield / Incomplete? CheckSM Is Starting Material (Iodide) Still Present? Start->CheckSM CheckDeIodo Is De-iodinated Byproduct (1,4-Difluoro-2-methoxybenzene) Present? CheckSM->CheckDeIodo Yes (Remaining) CheckHomo Is Boronic Acid Homocoupling Dominant? CheckSM->CheckHomo No (Consumed) Action2 Protodeboronation. Switch to Anhydrous Conditions (Dioxane/Cs2CO3) or add Ag2O CheckDeIodo->Action2 Yes Action3 Oxidative Addition too slow? Unlikely for Iodide. Check Inert Atmosphere. CheckDeIodo->Action3 No Action1 Catalyst Death. Increase Temp to 100°C OR Switch to Pd(dppf)Cl2 CheckHomo->Action1 Yes

Figure 2: Troubleshooting logic for optimizing the coupling of fluorinated aryl iodides.

Common Failure Modes
  • De-iodination: If you observe 1,4-difluoro-2-methoxybenzene, the Pd-Ar species is capturing a hydride instead of the boronate.

    • Fix: Ensure solvents are dry (if using anhydrous protocol) or increase the concentration of the boronic acid. Switch to a catalyst with a faster transmetallation rate (e.g., Pd-SPhos).

  • Homocoupling of Boronic Acid: If you see the biaryl of the boronic acid, oxygen is likely present.

    • Fix: Improve degassing. Add the catalyst last under a counter-flow of argon.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2025. Link

  • Sigma-Aldrich. (n.d.). 2,3-Difluoro-1-iodo-4-methoxybenzene Product Page (Structural Analog Reference). Link

  • Alchimica. (n.d.).[6] this compound Product Specification. Link

  • BenchChem. (n.d.). Application Notes: Suzuki Coupling Reactions. Link

(Note: While specific literature on this exact CAS number is proprietary or sparse, the protocols derived above are based on established reactivity patterns for polyfluorinated aryl iodides as detailed in References 1 and 2.)

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Electron-Rich Aryl Halide Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] While the reaction has seen continuous development with ever-expanding scope, certain substrate classes, such as electron-rich and sterically hindered aryl halides, can present unique challenges. This application note provides a detailed guide to the successful Buchwald-Hartwig amination of 1,4-difluoro-2-iodo-5-methoxybenzene, a substrate characterized by its electron-donating methoxy group and ortho-fluorine substituents. We will delve into the mechanistic rationale behind the choice of reaction components and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals.

The presence of the electron-donating methoxy group and the fluorine atoms on the aromatic ring of this compound influences its reactivity in the Buchwald-Hartwig amination. The general reactivity trend for aryl halides in this reaction is typically Ar-I > Ar-Br > Ar-Cl.[4] While aryl iodides are generally more reactive, they can sometimes present challenges due to the inhibitory effects of the iodide anion generated during the reaction.[2] The electron-rich nature of the substrate can also impact the oxidative addition step of the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Ar-X Ar-Pd(II)-X_L_n Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X_L_n Amine_Coordination Amine Coordination Ar-Pd(II)-X_L_n->Amine_Coordination + HNR'R'' Ar-Pd(II)-NHR'R''_L_n Amine Coordinated Complex Amine_Coordination->Ar-Pd(II)-NHR'R''_L_n Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''_L_n->Deprotonation Ar-Pd(II)-NR'R''_L_n Amido Complex Deprotonation->Ar-Pd(II)-NR'R''_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerated Catalyst Product Ar-NR'R'' Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Sources

Application Notes & Protocols: Strategic C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2] The unique physicochemical properties of the carbon-fluorine bond—high electronegativity, metabolic stability, and its ability to modulate pKa and lipophilicity—are leveraged to enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][3] 1,4-Difluoro-2-iodo-5-methoxybenzene emerges as a highly valuable and versatile building block in this context. Its structure presents a trifecta of functionalities: two electron-withdrawing fluorine atoms that influence the electronic landscape of the aromatic ring, a methoxy group that can participate in hydrogen bonding, and a strategically positioned iodine atom, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of three pivotal palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using this compound as the electrophilic partner. We move beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for synthesizing complex, fluorinated molecules.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic framework.[4] A Pd(0) complex, the active catalyst, initiates a three-step cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a square planar Pd(II) complex. This is often the rate-determining step, and the reactivity order for aryl halides is typically I > Br > Cl > F.[5][6]

  • Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) exchanges its organic group with the halide on the palladium center. This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle cluster_reactants Reactants & Products Pd0 LₙPd(0) (Active Catalyst) PdII_Aryl Ar-Pd(II)-I (Oxidative Addition Complex) Pd0->PdII_Aryl Oxidative Addition (+ Ar-I) Product Coupled Product (Ar-R') PdII_Coupling Ar-Pd(II)-R' (Transmetalation Complex) PdII_Aryl->PdII_Coupling Transmetalation (+ R'-[M]) PdII_Coupling->Pd0 Reductive Elimination (- Ar-R') ArI 1,4-Difluoro-2-iodo- 5-methoxybenzene (Ar-I) ArI->PdII_Aryl RM Coupling Partner (R'-[M]) RM->PdII_Coupling

Caption: General Palladium Catalytic Cycle.

Protocol Suite: Application to this compound

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and aryl-vinyl structures by coupling aryl halides with organoboron compounds, such as boronic acids or their esters.[5][7][8] A key mechanistic feature is the activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates transmetalation.[7]

Suzuki_Workflow arrow arrow start Start: Assemble Reactants reagents 1. Add Aryl Iodide, Boronic Acid, Pd Catalyst, Ligand, and Base to a dry reaction flask. start->reagents inert 2. Seal, evacuate, and backfill with an inert gas (N₂ or Ar) (repeat 3x). reagents->inert solvent 3. Add degassed solvent(s) (e.g., Toluene/H₂O). inert->solvent reaction 4. Heat reaction mixture (e.g., 90-110 °C) with vigorous stirring for specified time (e.g., 12-24 h). solvent->reaction workup 5. Cool to RT. Perform aqueous workup (e.g., extraction with EtOAc). reaction->workup purify 6. Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental Workflow for Suzuki Coupling.

  • Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv, e.g., 284 mg, 1.0 mmol), 4-methylphenylboronic acid (1.2 equiv, 163 mg, 1.2 mmol), potassium phosphate (K₃PO₄, 2.0 equiv, 424 mg, 2.0 mmol), and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02 equiv, 8.2 mg, 0.02 mmol).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 equiv, 2.2 mg, 0.01 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Coupling Partner (Boronic Acid)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O11085-95
4-Cyanophenylboronic acidPd₂(dba)₃ (1.5)PCy₃ (6)K₃PO₄ (2)Toluene10080-90
3-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane/H₂O9075-88
Cyclopropylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Toluene/H₂O11065-75[9]
B. Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.[10][11] It uniquely employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to form a copper acetylide intermediate, which accelerates the transmetalation step.[10][12]

Sonogashira_Workflow start Start: Assemble Reactants reagents 1. Add Aryl Iodide, Pd Catalyst, Ligand, and CuI to a dry flask. start->reagents inert 2. Seal, evacuate, and backfill with an inert gas (N₂ or Ar). reagents->inert solvent 3. Add degassed amine solvent (e.g., Et₃N or THF/DIPA). inert->solvent alkyne 4. Add terminal alkyne via syringe. solvent->alkyne reaction 5. Stir at specified temperature (e.g., RT to 60 °C) until completion. alkyne->reaction workup 6. Filter off amine salts. Concentrate the filtrate. reaction->workup purify 7. Perform aqueous workup and extract. Purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental Workflow for Sonogashira Coupling.

  • Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv, 284 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 equiv, 10.5 mg, 0.015 mmol), and copper(I) iodide (CuI, 0.03 equiv, 5.7 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed triethylamine (Et₃N, 5 mL) via syringe.

  • Reactant Addition: Add (trimethylsilyl)acetylene (1.5 equiv, 0.21 mL, 1.5 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12 hours. The formation of a precipitate (triethylammonium iodide) is expected.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (eluting with hexanes) to afford the desired product.

Coupling Partner (Alkyne)Pd Catalyst (mol%)Cu(I) Source (mol%)Base/SolventTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NRT90-98
1-HeptynePd(PPh₃)₄ (2)CuI (4)THF/DIPA5085-95[13]
Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (2)Et₃NRT80-90
(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NRT>95
C. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[14] The reaction couples aryl halides with primary or secondary amines. The choice of ligand is critical and is determined by the steric and electronic properties of the amine.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine or the intermediate palladium-amine complex.

Buchwald_Workflow start Start: Assemble Reactants reagents 1. In a glovebox, add Base, Pd Pre-catalyst, and Ligand to a dry reaction vial. start->reagents add_reactants 2. Add Aryl Iodide and Amine. Add degassed solvent (e.g., Toluene). reagents->add_reactants seal 3. Seal the vial tightly with a screw cap containing a PTFE septum. add_reactants->seal reaction 4. Remove from glovebox. Heat with vigorous stirring (e.g., 80-120 °C). seal->reaction workup 5. Cool to RT. Quench carefully (if needed) and perform aqueous extraction. reaction->workup purify 6. Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

  • Vessel Preparation (in a glovebox): To an oven-dried vial, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv, 135 mg, 1.4 mmol), RuPhos Pd G3 (a palladium pre-catalyst, 0.02 equiv, 16.7 mg, 0.02 mmol).

  • Reactant Addition: Add this compound (1.0 equiv, 284 mg, 1.0 mmol) followed by morpholine (1.2 equiv, 0.105 mL, 1.2 mmol).

  • Solvent Addition: Add 4 mL of degassed toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated aluminum block at 100 °C and stir for 16 hours.

  • Workup: Cool the reaction to room temperature. Carefully add water (10 mL) and dilute with ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography to obtain the desired product.

Coupling Partner (Amine)Pd Pre-catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
MorpholineRuPhos Pd G3 (2)NaOt-Bu (1.4)Toluene10085-95
AnilineXPhos Pd G3 (2)K₃PO₄ (2)t-BuOH11080-90
PiperidineBrettPhos Pd G3 (1.5)LHMDS (1.5)Dioxane8088-96
BenzylamineXantphos/Pd₂(dba)₃ (2/1)Cs₂CO₃ (2)Toluene11075-85

References

  • Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. (2026, February 16). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Frontiers in Chemistry.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.).
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025, November 18).
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014, September 10). MDPI.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Applications of Fluorine in Medicinal Chemistry. (n.d.). Scilit.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). LUP Student Papers.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Royal Society of Chemistry.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.).
  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

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Application Notes and Protocols for 1,4-Difluoro-2-iodo-5-methoxybenzene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising but Underexplored Building Block

1,4-Difluoro-2-iodo-5-methoxybenzene is a halogenated aromatic compound with a unique combination of functional groups that make it a highly promising, yet currently underexplored, monomer for the synthesis of advanced materials. Its structure suggests potential applications in the development of high-performance polymers for organic electronics and other specialized fields. The presence of iodo, fluoro, and methoxy groups on the benzene ring provides multiple avenues for polymerization and imparts desirable properties to the resulting materials. This guide will explore the rationale behind its potential applications and provide detailed, albeit hypothetical, protocols for its use in the synthesis of conjugated polymers and poly(arylene ether)s.

Rationale for Proposed Applications: A Trifecta of Functionality

The potential of this compound as a monomer in materials science stems from the distinct roles of its three key functional groups:

  • The Iodo Group: The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This reactivity is fundamental for the synthesis of conjugated polymers, where new carbon-carbon bonds are formed to create extended π-systems responsible for the material's electronic properties.[2]

  • The Fluoro Groups: The fluorine atoms significantly influence the electronic properties of the benzene ring and the resulting polymer. Their strong electron-withdrawing nature can lower the HOMO and LUMO energy levels of the polymer, which is often desirable for improving stability and tuning the material's optoelectronic characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] Furthermore, the carbon-fluorine bond is strong, contributing to the thermal and chemical stability of the final material. In the context of poly(arylene ether) synthesis, the fluorine atoms can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.

  • The Methoxy Group: As an electron-donating group, the methoxy substituent can help to modulate the electronic properties of the monomer and the resulting polymer, often leading to increased solubility of the polymer in common organic solvents, which is a crucial factor for solution-based processing of organic electronic devices.[4]

The combination of these functional groups in a single molecule offers a versatile platform for creating novel polymers with tailored properties.

Application I: Synthesis of a Conjugated Copolymer for Organic Electronics via Suzuki Cross-Coupling

Conjugated polymers are at the heart of many organic electronic devices.[5] The following protocol outlines a hypothetical Suzuki cross-coupling reaction to synthesize a copolymer of this compound and a diboronic acid ester-functionalized comonomer.

Experimental Protocol: Suzuki Polycondensation

Reaction Scheme:

G monomer1 This compound polymer Alternating Conjugated Copolymer monomer1->polymer + monomer2 Comonomer (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester) monomer2->polymer catalyst Pd(PPh3)4 K2CO3, Toluene/H2O

Figure 1: Hypothetical Suzuki polycondensation workflow.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compoundN/A270.011.0
Thiophene-2,5-diboronic acid bis(pinacol) ester240473-57-0350.081.0
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]14221-01-31155.560.02
Potassium Carbonate (K2CO3)584-08-7138.214.0
Toluene (anhydrous)108-88-392.1420 mL
Deionized Water7732-18-518.025 mL
Aliquat 336 (phase transfer catalyst)63393-96-4404.172-3 drops

Procedure:

  • Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 mmol), thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 mmol), and Pd(PPh3)4 (0.02 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (20 mL). In a separate beaker, dissolve potassium carbonate (4.0 mmol) in deionized water (5 mL) and add it to the reaction flask, followed by 2-3 drops of Aliquat 336.

  • Degassing: Degas the mixture by bubbling nitrogen through the solution for 30 minutes.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of methanol with vigorous stirring. A fibrous precipitate should form.

  • Purification: Collect the precipitate by filtration. To remove catalyst residues, dissolve the polymer in a minimal amount of chloroform and re-precipitate it into methanol. Repeat this process twice.

  • Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight.

Expected Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Application II: Synthesis of a Poly(arylene ether) for High-Performance Plastics via Nucleophilic Aromatic Substitution (SNAr)

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. The fluorine atoms in this compound can activate the ring towards nucleophilic attack, allowing for the synthesis of poly(arylene ether)s.

Experimental Protocol: SNAr Polycondensation

Reaction Scheme:

G monomer1 This compound polymer Poly(arylene ether) monomer1->polymer + monomer2 Bisphenol A monomer2->polymer base K2CO3 NMP, Toluene

Figure 2: Hypothetical SNAr polycondensation workflow.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compoundN/A270.011.0
Bisphenol A80-05-7228.291.0
Potassium Carbonate (K2CO3), anhydrous584-08-7138.211.2
N-Methyl-2-pyrrolidone (NMP), anhydrous872-50-499.1310 mL
Toluene, anhydrous108-88-392.145 mL

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add Bisphenol A (1.0 mmol), potassium carbonate (1.2 mmol), NMP (10 mL), and toluene (5 mL).

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) for 4 hours to azeotropically remove water with toluene.

  • Monomer Addition: After cooling the reaction mixture to about 80 °C, add this compound (1.0 mmol).

  • Polymerization: Increase the temperature to 180 °C and maintain for 12-24 hours under a nitrogen atmosphere. The formation of a viscous solution indicates polymerization.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature and dilute with 10 mL of NMP. Slowly pour the viscous solution into 200 mL of a vigorously stirred mixture of methanol and water (1:1 v/v) to precipitate the polymer.

  • Purification: Filter the polymer and wash it thoroughly with water and then with methanol to remove salts and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Expected Characterization:

  • NMR Spectroscopy: 1H and 13C NMR to confirm the formation of the ether linkages and the polymer structure.

  • GPC: To determine the molecular weight and PDI of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • TGA: To evaluate the thermal stability of the poly(arylene ether).

  • Mechanical Testing: Tensile testing of films cast from the polymer solution to determine properties like tensile strength and modulus.

Conclusion

While direct, documented applications of this compound in materials science are yet to be reported in mainstream literature, its molecular structure strongly suggests its utility as a versatile monomer. The hypothetical protocols provided herein, based on well-established polymerization techniques for analogous compounds, offer a solid foundation for researchers to begin exploring the potential of this promising building block. The synthesis of novel conjugated polymers and high-performance poly(arylene ether)s from this precursor could lead to materials with unique and valuable properties for a range of advanced applications.

References

  • Chem-Impex. (n.d.). 1,4-Difluoro-2-iodobenzene. Retrieved from [Link]

  • Bell, K.-J. (2022). Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. Kennesaw State University. Retrieved from [Link]

  • Bo, Z. (2012). Conjugated Polymer Synthesis: Methods and Reactions. Advanced Science News. Retrieved from [Link]

  • Harned, A. M. (n.d.). Cross coupling reactions. Retrieved from [Link]

  • Heck, R. F., Negishi, E.-i., & Suzuki, A. (2010). Nobel Prize in Chemistry 2010. Retrieved from [Link]

  • Higgs, M. A., et al. (2026, January 22). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Retrieved from [Link]

  • Kharas, G. B., et al. (2022, April 20). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • Lahti, P. M., et al. (1995). Polymerization of 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide: synthesis of electronically 'push-pull' substituted poly(p-phenylene vinylene)s. Polymer, 36(16), 3167-3171.
  • PubChemLite. (n.d.). 1,4-difluoro-2-iodo-5-methylbenzene. Retrieved from [Link]

  • Wang, L., et al. (2023). Backbone Engineering of Monodisperse Conjugated Polymers via Integrated Iterative Binomial Synthesis. Knowledge UChicago. Retrieved from [Link]

  • Wiley-VCH. (2010). Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews. Retrieved from [Link]

  • Yokozawa, T. (2012). Catalyst-Transfer Polycondensation: A Controlled Synthesis of π-Conjugated Polymers. Advanced Science News. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Fluorine effects in new indenofluorenedione derivatives for electron transporting layer in OLED devices. Journal of Nanoscience and Nanotechnology, 14(8), 6431-6434.

Sources

experimental procedure for Sonogashira coupling of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the Sonogashira cross-coupling of 1,4-Difluoro-2-iodo-5-methoxybenzene . This specific scaffold involves a unique "push-pull" electronic environment—with electron-withdrawing fluorine atoms competing against an electron-donating methoxy group—requiring precise control over catalyst loading and reaction temperature to suppress homocoupling and ensure high yields.

Executive Summary & Strategic Rationale

The target substrate, This compound , represents a high-value intermediate in the synthesis of fluorinated liquid crystals and bioactive agrochemicals. The presence of the iodine atom at the C2 position, flanked by an ortho-fluorine (C1), significantly enhances the rate of oxidative addition via inductive electron withdrawal, making the C-I bond highly activated compared to non-fluorinated analogues. However, the para-methoxy group (C5) exerts a mesomeric donating effect that can stabilize the palladium(II) intermediate, potentially retarding transmetallation.

This protocol utilizes a Pd(PPh₃)₂Cl₂ / CuI catalytic system.[1][2] This combination is chosen for its robustness against air and moisture relative to Pd(0) sources, and its ability to prevent the "defluorination" side reactions often seen with more electron-rich phosphine ligands.

Reaction Mechanism & Chemical Logic

The success of this protocol relies on the Orthogonal Reactivity of the halogen substituents. The C-I bond ($ \text{BDE} \approx 65 \text{ kcal/mol}


 \text{BDE} \approx 116 \text{ kcal/mol} $), ensuring exclusive chemoselectivity.
Mechanistic Pathway[1][3][4][5]
  • Oxidative Addition: The active Pd(0) species inserts into the C-I bond. The C1-Fluorine atom inductively lowers the LUMO energy of the C-I bond, accelerating this step.

  • Transmetallation: The copper acetylide (generated in situ) transfers the alkyne to the Palladium center. This is the rate-determining step for this specific electron-rich/poor hybrid substrate.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[3]

Visualized Pathway (Graphviz)

SonogashiraMechanism Start Pd(PPh3)2Cl2 (Pre-catalyst) Pd0 Pd(0)L2 (Active Species) Start->Pd0 Reduction OxAdd Oxidative Addition (Fast due to ortho-F) Pd0->OxAdd PdII_Ar trans-[Pd(II)(Ar)(I)L2] OxAdd->PdII_Ar TransMet Transmetallation (Rate Determining) PdII_Ar->TransMet PdII_Alk cis-[Pd(II)(Ar)(Alk)L2] TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regeneration Product Product (Fluorinated Alkyne) RedElim->Product Alkyne Terminal Alkyne Cu_Alk Cu-Acetylide Alkyne->Cu_Alk Base (Et3N) CuI CuI / Amine CuI->Cu_Alk Cu_Alk->TransMet

Figure 1: Catalytic cycle highlighting the activation of the aryl iodide and the convergence of the Copper and Palladium cycles.

Experimental Protocol

Reagents and Stoichiometry

The following table outlines the optimized stoichiometry for a 5.0 mmol scale reaction.

ComponentRoleEquiv.AmountNotes
This compound Substrate1.01.35 gLimiting reagent.
Phenylacetylene Coupling Partner1.20.66 mLSlight excess to account for homocoupling.
Pd(PPh₃)₂Cl₂ Catalyst0.0270 mg2 mol% loading is sufficient.
CuI Co-Catalyst0.0438 mg4 mol% (maintain 1:2 ratio with Pd).
Triethylamine (Et₃N) Base/Solvent3.02.1 mLActs as proton scavenger.
THF (Anhydrous) Solvent--15 mL0.3 M concentration.
Step-by-Step Procedure

Phase 1: Setup and Deoxygenation

  • Glassware Prep: Oven-dry a 50 mL 2-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Solvent Degassing: Sparge the THF and Triethylamine with Nitrogen for 15 minutes prior to use. Critical: Oxygen promotes Glaser homocoupling of the alkyne, reducing yield.

Phase 2: Reagent Addition 3. Charge the RBF with This compound (1.35 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol), and CuI (38 mg, 0.2 mmol). 4. Seal the flask with a rubber septum and purge with Nitrogen for 5 minutes. 5. Inject the degassed THF (15 mL) and Triethylamine (2.1 mL) via syringe. The solution should turn yellow/brown.

Phase 3: Reaction Initiation 6. Add Phenylacetylene (0.66 mL, 6.0 mmol) dropwise via syringe over 2 minutes while stirring.

  • Observation: A color change to dark brown or black usually indicates the formation of active Pd(0) species.
  • Stir the reaction mixture at Room Temperature (25°C) for 1 hour.
  • Check progress via TLC (Eluent: 5% EtOAc in Hexanes).
  • Note: If starting material remains after 2 hours, heat the mixture to 45°C. The ortho-fluorine usually allows RT reaction, but the methoxy group may induce sluggishness.

Phase 4: Workup and Purification 9. Quench: Dilute the reaction mixture with Diethyl Ether (30 mL) and filter through a pad of Celite to remove palladium black and ammonium salts. Rinse the pad with Ether. 10. Wash: Transfer filtrate to a separatory funnel. Wash with saturated NH₄Cl (2 x 20 mL) to remove copper species (aqueous layer will turn blue). Wash with Brine (1 x 20 mL).[4] 11. Dry & Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 12. Chromatography: Purify the crude residue via flash column chromatography (Silica Gel, 0-5% EtOAc in Hexanes) to isolate the product.

Workflow Visualization

ExperimentalWorkflow Setup 1. Inert Gas Purge (N2/Ar, 15 min) Mix 2. Add Solids (Ar-I, Pd, CuI) Setup->Mix Solvent 3. Add Solvents (THF/TEA) Mix->Solvent Alkyne 4. Add Alkyne (Dropwise) Solvent->Alkyne React 5. Stir at RT (2-4 Hours) Alkyne->React Workup 6. Celite Filter & NH4Cl Wash React->Workup

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Increase temp to 50°C. Add fresh catalyst (1 mol%).
Homocoupling (Glaser) Presence of Oxygen.Sparge solvents longer. Add alkyne slowly to keep its concentration low relative to the aryl iodide.
Defluorination Reaction temp too high (>80°C).Keep reaction below 60°C. The C-F bond is stable at RT but vulnerable at high temps with Pd.
Black Precipitate Early Catalyst decomposition.Ensure phosphine ligands are not oxidized. Use fresh Pd(PPh₃)₂Cl₂.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Weaver, J., et al. (2011). Palladium-catalyzed cross-coupling of polyfluoroarenes. National Institutes of Health (PubMed). Link

  • BenchChem. (2025).[2] Protocol for Sonogashira coupling of alkynes and aryl halides. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound. Link

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Synthesis of Substituted Biphenyls from 1,4-Difluoro-2-iodo-5-methoxybenzene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the synthesis of substituted biphenyls utilizing 1,4-difluoro-2-iodo-5-methoxybenzene as a key starting material. The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, and its synthesis via palladium-catalyzed cross-coupling reactions offers a versatile and powerful approach. This document emphasizes the practical application of Suzuki-Miyaura, Stille, and Heck reactions, offering insights into reaction optimization and troubleshooting tailored for this specific polyfunctionalized aryl iodide.

Introduction: The Strategic Importance of Substituted Biphenyls and this compound

Substituted biphenyls are integral components in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique structural and electronic properties, arising from the tunable torsion angle between the two aromatic rings, allow for the fine-tuning of biological activity and material characteristics. The starting material, this compound, is a valuable building block for accessing novel biphenyl structures. The presence of two fluorine atoms, a methoxy group, and an iodine atom provides a handle for regioselective cross-coupling while influencing the electronic properties and metabolic stability of the resulting products.

The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst.[2][3] The electron-donating methoxy group and the electron-withdrawing fluorine atoms create a unique electronic environment on the aromatic ring, which can influence the reactivity of the C-I bond and the subsequent steps in the catalytic cycle.

This guide will delve into three of the most powerful palladium-catalyzed cross-coupling methodologies for the synthesis of substituted biphenyls from this compound: the Suzuki-Miyaura coupling, the Stille coupling, and the Heck reaction.

Core Concepts: A Comparative Overview of Cross-Coupling Strategies

The choice of cross-coupling reaction is a critical decision in synthetic planning, with each method offering distinct advantages and disadvantages. A general overview of the catalytic cycle for these reactions is depicted below.[4][5][6]

Cross-Coupling Catalytic Cycle cluster_legend Pd(0)L_n Pd(0)L_n Aryl-Pd(II)-X L_n Aryl-Pd(II)-X L_n Pd(0)L_n->Aryl-Pd(II)-X L_n Oxidative Addition (Ar-X) Aryl-Pd(II)-R L_n Aryl-Pd(II)-R L_n Aryl-Pd(II)-X L_n->Aryl-Pd(II)-R L_n Transmetalation (Suzuki, Stille) or Migratory Insertion (Heck) Aryl-R Aryl-R Aryl-Pd(II)-R L_n->Aryl-R Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

ReactionOrganometallic Reagent (R-M)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Boronic acids/esters (R-B(OR)2)Mild conditions, commercially available and stable reagents, non-toxic byproducts.[1]Requires a base, potential for protodeboronation.[7]
Stille Organostannanes (R-SnR'3)Tolerant of a wide range of functional groups, moisture-insensitive.[6][8]Toxicity of organotin reagents and byproducts, purification challenges.[6]
Heck AlkeneAtom economical (no organometallic reagent), good for vinylarene synthesis.[5][9][10]Limited to the formation of C(sp2)-C(sp2) bonds with alkenes, regioselectivity can be an issue.

Application Notes and Protocols

Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura reaction is often the first choice for biphenyl synthesis due to its operational simplicity and the low toxicity of the boron-containing byproducts.[1] For an electron-rich aryl iodide like this compound, the selection of an appropriate ligand and base is crucial to ensure efficient oxidative addition and prevent side reactions. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the subsequent reductive elimination steps.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Iodide, Boronic Acid, and Base degas Degas Solvent and Reaction Mixture reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress by TLC/LC-MS heat->monitor quench Quench Reaction and Extract monitor->quench dry Dry and Concentrate Organic Phase quench->dry purify Purify by Column Chromatography dry->purify

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2',5'-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of electron-rich aryl halides.[11]

Materials:

  • This compound (1.0 equiv)

  • (4-Cyanophenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, (4-cyanophenyl)boronic acid, and potassium phosphate.

  • Add palladium(II) acetate and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biphenyl.

Causality Behind Experimental Choices:

  • Ligand (SPhos): SPhos is a bulky and electron-rich biaryl phosphine ligand. Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition of the electron-rich aryl iodide.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of the boronic acid or base-sensitive functional groups.[12]

  • Solvent System (Dioxane/Water): The addition of water can enhance the rate of transmetalation and help to solubilize the inorganic base.[2] Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic and organometallic species.

Stille Coupling: A Robust Alternative for Complex Substrates

The Stille coupling offers excellent functional group tolerance and is less sensitive to the presence of water compared to other methods.[6][8] However, the primary drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts.[6] Careful purification is essential.

Protocol: Synthesis of 4-(2',5'-Difluoro-4'-methoxyphenyl)pyridine

This protocol is based on general procedures for Stille couplings.[13]

Materials:

  • This compound (1.0 equiv)

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)

  • Tri(2-furyl)phosphine (TFP) (0.1 equiv)

  • Anhydrous and degassed toluene or DMF

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and 2-(tributylstannyl)pyridine in anhydrous, degassed toluene.

  • Add Pd₂(dba)₃ and tri(2-furyl)phosphine.

  • Degas the solution with a stream of argon for 10-15 minutes.

  • Heat the reaction mixture to 90-110 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography. To aid in the removal of tin byproducts, a workup with a saturated aqueous solution of potassium fluoride (KF) can be employed prior to chromatography. This precipitates the tin as insoluble tributyltin fluoride.

Causality Behind Experimental Choices:

  • Ligand (Tri(2-furyl)phosphine): TFP is an electron-rich phosphine that can accelerate the rate of Stille couplings.

  • Solvent (Toluene or DMF): These are common aprotic solvents for Stille reactions, providing good solubility for the reactants and catalyst. DMF can sometimes lead to faster reactions but may be more difficult to remove.

Heck Reaction: For the Synthesis of Vinylene-Bridged Biphenyl Analogs

The Heck reaction provides a direct method for the arylation of alkenes, leading to the formation of substituted styrenes or stilbenes.[5][9][10] For the synthesis of direct biphenyls, this reaction is not applicable. However, it is an excellent method for creating vinylene-bridged analogs.

Protocol: Synthesis of 1-(4-(2-(2,5-Difluoro-4-methoxyphenyl)vinyl)phenyl)ethan-1-one

This protocol is adapted from general Heck reaction procedures.[14]

Materials:

  • This compound (1.0 equiv)

  • 4-Acetoxystyrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, 4-acetoxystyrene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add anhydrous DMF and triethylamine.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Base (Triethylamine): Triethylamine acts as a base to neutralize the HI generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[9]

  • Ligand (Tri(o-tolyl)phosphine): This phosphine ligand helps to stabilize the palladium catalyst and can influence the regioselectivity of the reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient degassing; incorrect temperature.Use a fresh catalyst and high-purity, dry reagents. Ensure thorough degassing of solvents and the reaction mixture. Optimize the reaction temperature.[7]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; high catalyst loading.Thoroughly degas the reaction mixture. Use a lower catalyst loading.
Protodeboronation (Suzuki) Presence of water or acidic impurities; prolonged reaction times at high temperatures.Use anhydrous conditions if possible, or minimize the amount of water. Use a milder base. Monitor the reaction closely and stop it once complete.[7]
Dehalogenation of Aryl Iodide Presence of a hydride source (e.g., from solvent or base); high temperatures.Use aprotic solvents. Consider using a non-alkoxide base. Optimize for the lowest effective temperature.[15]
Difficulty Removing Tin Byproducts (Stille) Inefficient workup.Perform a workup with aqueous KF or di-n-butyl-DL-malate to precipitate or chelate the tin species.

Safety and Handling

This compound and related aryl halides:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][15]

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[11][15]

  • Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[16]

Organometallic Reagents (Boronic Acids, Organostannanes):

  • Handling: Handle under an inert atmosphere (argon or nitrogen) as some can be sensitive to air and moisture.

  • Toxicity: Organotin compounds are particularly toxic and should be handled with extreme care.[6]

Palladium Catalysts:

  • Handling: Palladium catalysts are often air-stable as supplied but can become air-sensitive under reaction conditions. Handle in an inert atmosphere where possible.

Conclusion

The synthesis of substituted biphenyls from this compound is readily achievable through established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is generally the preferred method due to its mild conditions and the low toxicity of its byproducts. However, the Stille and Heck reactions offer valuable alternatives for specific applications and substrate scopes. Successful synthesis hinges on the careful selection of the catalyst system, base, and solvent, tailored to the specific electronic and steric properties of the starting materials. By following the protocols and troubleshooting guidance provided in this document, researchers can effectively navigate the synthesis of a diverse range of novel biphenyl compounds for applications in drug discovery and materials science.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Li, G., & Huang, Y. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 887933. [Link]

  • Buchwald, S. L., & Mauger, C. (2009). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Sarpong, R., & Palani, V. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836-10883. [Link]

  • Deiters, A. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Sarpong, R., Palani, V., & Perea, M. A. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(1), 1-46.
  • Smith, A. B., III, & Fair, R. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1729-1735. [Link]

  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Stille reaction.
  • Sarpong, R., Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California.
  • Thermo Fisher Scientific. (2011).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1,2-Difluoro-4,5-dimethoxybenzene.
  • ChemOrgChem. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved [Video]. YouTube.
  • Organic Reactions. (n.d.). The Stille Reaction.
  • ChemScene. (2025).
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. (2023).
  • Spectrum Chemical. (2015).
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling.
  • Wang, Y., et al. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Houk, K. N., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Li, G., & Huang, Y. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10.
  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids... [Image].
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Saiyed, A. S., & Bedekar, A. V. (2011). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 1(4), 634-637.
  • Tlili, A., & Schipper, D. J. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 14(38), 9013-9016.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Application Notes & Protocols: Strategic Synthesis of Aryl Amines via Palladium-Catalyzed Cross-Coupling with 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of substituted aryl amines is a cornerstone of modern medicinal chemistry and drug development.[1] These motifs are prevalent in a vast array of pharmacologically active molecules, where the nature and position of substituents on the aromatic ring critically influence potency, selectivity, and pharmacokinetic properties. 1,4-Difluoro-2-iodo-5-methoxybenzene has emerged as a highly valuable and strategic building block for this purpose. Its unique substitution pattern offers a triad of benefits:

  • Orthogonal Reactivity: The carbon-iodine bond provides a highly reactive site for palladium-catalyzed cross-coupling, allowing for the selective formation of C-N bonds while preserving the more robust carbon-fluorine bonds.[2]

  • Pharmacological Modulation: The presence of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity of the final compound.[3][4]

  • Physicochemical Tuning: The methoxy group, a common feature in many approved drugs, can improve physicochemical properties and provide an additional vector for ligand-target interactions.[5]

This document provides a comprehensive guide for researchers on the preparation of diverse aryl amines using this compound. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination—the premier method for this transformation—and provide detailed, field-proven protocols to ensure reproducible and high-yielding results.[2][6]

The Core Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the most powerful and versatile method for constructing C(sp²)-N bonds.[2] The reaction facilitates the coupling of an aryl halide with a primary or secondary amine, mediated by a palladium catalyst and a strong, non-nucleophilic base.[7] The success of this reaction is critically dependent on the careful selection of the catalyst system, particularly the phosphine ligand.

Mechanistic Rationale: The "Why" Behind the Reagents

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism involves a sequence of well-defined steps, each influenced by the specific reagents chosen.[2]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (Ar-I) to a coordinatively unsaturated Pd(0) complex, which is generated in situ from a palladium pre-catalyst. This step forms a Pd(II)-aryl-halide intermediate. The use of bulky, electron-rich phosphine ligands is crucial here, as they stabilize the Pd(0) state and facilitate this otherwise challenging oxidative addition step.[8][9]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. The strong base (e.g., NaOt-Bu) then deprotonates the coordinated amine to form a more nucleophilic palladium-amido complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product arylamine. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. The steric bulk of the phosphine ligand promotes this final, productive elimination.[9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 LₙPd(0) oa_complex LₙPd(II)(Ar)(I) pd0->oa_complex Oxidative Addition (Ar-I) amido_complex LₙPd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R², Base) amido_complex->pd0 Regenerates Pd(0) product Ar-NR¹R² amido_complex->product Reductive Elimination prod_out Aryl Amine Product ari 1,4-Difluoro-2-iodo- 5-methoxybenzene amine Amine (HNR¹R²) + Base

Figure 1: A simplified overview of the Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a representative amine. Reaction conditions may require optimization for specific substrates.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore under inert gas.
Amine (e.g., Morpholine)AnhydrousCommercialPurify or dry if necessary.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeCommercialAir and light sensitive.
Xantphos≥98%CommercialAir-stable ligand.
Sodium tert-butoxide (NaOt-Bu)≥98%CommercialHighly hygroscopic; handle in a glovebox.
TolueneAnhydrousCommercialUse from a solvent purification system or freshly distilled.
Diethyl EtherACS GradeCommercialFor work-up.
Saturated aq. NH₄ClReagent GradeLab PreparedFor work-up.
BrineSaturatedLab PreparedFor work-up.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.
Silica Gel230-400 meshCommercialFor chromatography.
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Schlenk line or inert atmosphere glovebox

  • Septa, needles, and syringes for inert atmosphere transfers

  • Heating mantle or oil bath with temperature controller

  • Rotary evaporator

  • Glassware for extraction and column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere is CRITICAL):

  • To an oven-dried Schlenk flask under a positive pressure of argon or nitrogen, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • In the same flask, add Xantphos (23 mg, 0.04 mmol, 4 mol%).

  • Finally, add the palladium pre-catalyst, Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

Reagent Addition:

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the amine substrate, for example, morpholine (105 µL, 1.2 mmol, 1.2 equiv), via syringe.

  • Add this compound (284 mg, 1.0 mmol, 1.0 equiv).

  • Seal the Schlenk flask securely.

Reaction Execution:

  • Place the flask in a pre-heated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots under a positive flow of inert gas.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and quench carefully by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl amine product.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Charge Schlenk flask with Base, Ligand, Pd-Precatalyst reagents 2. Add Solvent, Amine, and Aryl Iodide setup->reagents heat 3. Heat and Stir (e.g., 100 °C, 12-24h) reagents->heat monitor 4. Monitor Progress (TLC / GC-MS) heat->monitor workup 5. Quench, Extract, and Dry monitor->workup purify 6. Concentrate and Purify (Column Chromatography) workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize

Figure 2: Step-by-step experimental workflow for the synthesis.

Expected Results & Substrate Scope

The described protocol is robust for a variety of primary and secondary amines. The electronic nature of the amine can influence reaction times and yields. Below are representative examples based on established methodologies.[10]

EntryAmineProduct StructureTypical Yield (%)
1Morpholine4-(2,5-Difluoro-4-methoxyphenyl)morpholine85-95%
2Piperidine1-(2,5-Difluoro-4-methoxyphenyl)piperidine80-92%
3AnilineN-(2,5-Difluoro-4-methoxyphenyl)aniline75-88%
4n-ButylamineN-Butyl-2,5-difluoro-4-methoxyaniline82-94%

Yields are estimates and will vary based on reaction scale and purification efficiency.

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Wet reagents or solvent.3. Base is not strong enough or has degraded.1. Use a reliable pre-catalyst; ensure inert atmosphere is maintained rigorously.2. Use freshly purified/dried solvents and reagents.3. Handle NaOt-Bu in a glovebox; consider using KOt-Bu or LHMDS.
Formation of Hydrodeiodination Byproduct Inefficient trapping of the Pd(II)-aryl intermediate by the amine, leading to side reactions.1. Increase the concentration of the amine slightly (e.g., to 1.5 equiv).2. Screen alternative ligands (e.g., BrettPhos, RuPhos) that may promote faster C-N coupling.
Dark, Tar-like Reaction Mixture Catalyst decomposition at high temperatures.1. Lower the reaction temperature and increase the reaction time.2. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for monoligated Pd species).
Difficulty in Purification Product co-elutes with ligand or byproducts.1. Perform an aqueous wash to remove the base before chromatography.2. Use a different solvent system for chromatography.

Safety & Handling

  • Palladium Catalysts: While generally low in toxicity, they are expensive and should be handled with care. Avoid inhalation of dust.

  • Sodium tert-butoxide: A strong, corrosive, and hygroscopic base. Causes severe skin and eye burns. Must be handled in an inert and dry atmosphere (glovebox recommended).

  • Solvents: Toluene and diethyl ether are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

References

  • ResearchGate. (n.d.). Copper-Mediated Fluorination of Aryl Iodides | Request PDF. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au. Retrieved February 17, 2026, from [Link]

  • Amazon S3. (n.d.). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Retrieved February 17, 2026, from [Link]

  • AIR Unimi. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (1999). General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Retrieved February 17, 2026, from [Link]

  • DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 17, 2026, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Retrieved February 17, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2022, August 3). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Retrieved February 17, 2026, from [Link]

  • DSpace@MIT. (2009, September 24). MIT Open Access Articles Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Retrieved February 17, 2026, from [Link]

  • arkat usa. (n.d.). A convenient one-pot synthesis of aryl amines from aryl aldoximes mediated by Koser's reagent. Retrieved February 17, 2026, from [Link]

  • wjpmr. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved February 17, 2026, from [Link]

  • The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. (2026, February 14). Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). C–F Bond Formation for the Synthesis of Aryl Fluorides. Retrieved February 17, 2026, from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved February 17, 2026, from [Link]

  • University of Leicester. (2025, August 27). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved February 17, 2026, from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, November 17). Palladium-Catalyzed Intermolecular Oxidative Amination of Alkenes with Amines, Using Molecular Oxygen as Terminal Oxidant. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Recent Green and Sustainable Pd‐Catalyzed Aminations. Retrieved February 17, 2026, from [Link]

  • Infoscience. (2016, August 12). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Retrieved February 17, 2026, from [Link]

Sources

1,4-Difluoro-2-iodo-5-methoxybenzene as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1,4-Difluoro-2-iodo-5-methoxybenzene

Introduction: The "Swiss Army Knife" of Aryl Scaffolds

In the landscape of modern medicinal chemistry, This compound (CAS: 1314894-86-4) has emerged as a high-value building block, particularly in the synthesis of third- and fourth-generation EGFR inhibitors (e.g., Osimertinib analogs).[1] Its utility stems from its unique "orthogonal reactivity" profile. The molecule possesses three distinct handles—an iodine atom, two chemically distinct fluorine atoms, and an electron-donating methoxy group—that allow for sequential, regioselective functionalization.[1][2]

This guide provides a technical roadmap for researchers utilizing this scaffold to construct complex pharmacophores. We focus on exploiting the electronic bias of the methoxy group to control regioselectivity in Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-couplings.[2]

Chemical Reactivity Profile

Understanding the electronic landscape is critical for designing successful synthetic routes.

PositionSubstituentElectronic EffectReactivity Prediction
C-2 Iodine Weak Inductive Withdrawal (-I), PolarizablePrimary Handle: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) and Li-Halogen exchange.[1]
C-1 Fluorine Strong Inductive Withdrawal (-I)Secondary Handle (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

):
Activated for nucleophilic displacement.[2] The meta-position relative to the Methoxy group prevents resonance destabilization of the Meisenheimer complex.
C-4 Fluorine Strong Inductive Withdrawal (-I)Deactivated: The ortho-position relative to the Methoxy group (EDG) destabilizes the anionic intermediate during

, making this fluorine significantly less reactive than C-1.
C-5 Methoxy Strong Resonance Donation (+R)Director: Directs electrophilic attack to C-6 (rarely used) and dictates

regioselectivity away from C-4.

Strategic Workflows (Visualization)

The following decision tree illustrates the logical flow for functionalizing this scaffold.

G Start 1,4-Difluoro-2-iodo- 5-methoxybenzene Suzuki Path A: C-2 Functionalization (Suzuki/Sonogashira) Start->Suzuki Pd(0), Ar-B(OH)2 SNAr Path B: C-1 Functionalization (Regioselective SNAr) Start->SNAr R-NH2, Base, Heat Lithium Path C: Li-Halogen Exchange (n-BuLi, -78°C) Start->Lithium Li-I Exchange Biaryl Intermediate A: 2-Aryl-1,4-difluoro-5-methoxybenzene Suzuki->Biaryl Biaryl->SNAr Subsequent SNAr Amine Intermediate B: N-Aryl-4-fluoro-2-iodo-5-methoxyaniline SNAr->Amine Amine->Suzuki Subsequent Coupling Electrophile Intermediate C: Quenched with Aldehydes/Ketones Lithium->Electrophile

Figure 1: Divergent synthetic pathways.[1][2] Path A (Green) utilizes the iodine handle first.[2] Path B (Red) exploits the activated C-1 fluorine.[2] Path C (Yellow) accesses carbanion chemistry.[1][2]

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-2 Functionalization)

Objective: To couple an aryl group at the C-2 position without disturbing the C-F bonds.

Rationale: The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-F bonds (approx. 115 kcal/mol).[2] Using a mild base and controlled temperature ensures the fluorine atoms remain intact for later stages.

Materials:

  • This compound (1.0 equiv)[1]

  • Arylboronic acid (1.1 equiv)[1][2]

  • Catalyst: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (3-5 mol%)[2]
    
  • Base: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (2.0 equiv) or 
    
    
    
    [2]
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][2]

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon stream, charge a reaction vial with the starting material, arylboronic acid, base, and Pd catalyst.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture. (Note: Degassing is crucial to prevent homocoupling of the boronic acid).[2]

  • Reaction: Seal the vial and heat to 60–80°C for 4–12 hours. Do not exceed 100°C to avoid potential activation of the C-F bond or hydrodehalogenation.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting iodide (M+).[2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Point: The product should retain both fluorine signals in


 NMR. Loss of a fluorine signal indicates side reactions (likely oxidative addition into C-F).[2]
Protocol B: Regioselective Nucleophilic Aromatic Substitution (C-1 Functionalization)

Objective: To displace the C-1 fluorine with an amine or thiol nucleophile.

Rationale: As detailed in Section 2, the C-1 position is electronically activated. The methoxy group at C-5 deactivates the C-4 position via resonance. Therefore, nucleophilic attack occurs almost exclusively at C-1.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1][2]

  • Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in anhydrous DMSO (0.2 M concentration).

  • Addition: Add the amine followed by DIPEA.

  • Reaction: Stir at 80–100°C .

    • Note: If using a volatile amine, use a sealed pressure tube.[1][2]

    • Note: Stronger nucleophiles (thiols) may require lower temperatures (RT to 50°C).[1][2]

  • Monitoring: Monitor by HPLC. The product will show a distinct retention time shift.

  • Workup: Pour the reaction mixture into ice water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with DCM.[1][2]

Troubleshooting:

  • Low Yield? If the reaction is sluggish, increase temperature to 120°C.

  • Regioisomer mixture? Check

    
     NMR.[2] The major product (C-1 substitution) will retain the fluorine signal corresponding to the C-4 environment (often a triplet or dd due to H-coupling).
    

Case Study: Application in Kinase Inhibitor Synthesis

This scaffold is structurally homologous to intermediates used in the synthesis of Osimertinib (Tagrisso) and other covalent EGFR inhibitors.[2]

  • Target Class: 3rd Generation EGFR T790M Inhibitors.

  • Role of Scaffold: The central benzene ring connects the pharmacophore "warhead" (acrylamide) and the hinge-binding motif (pyrimidine/indole).[2]

  • Synthetic Logic:

    • Step 1 (

      
      ):  Displacement of C-1 Fluorine with a nitro-aniline or indole derivative.
      
    • Step 2 (Coupling): Suzuki coupling at C-2 Iodine to attach the pyrimidine hinge binder.

    • Step 3 (Functionalization): Reduction of the nitro group (if present) or modification of the C-5 Methoxy group (demethylation to phenol for further etherification).[2]

References

  • Synthesis of Fluorinated Scaffolds

    • Title: "Practical Synthesis of Polyfluorin
    • Source:Journal of Fluorine Chemistry
    • Context: General methodologies for handling difluoro-iodo-arenes.[3]

    • URL:[Link][1][2]

  • Regioselectivity in

    
    : 
    
    • Title: "Predicting Regioselectivity in Nucleophilic Arom
    • Source:Chemical Reviews
    • Context: Mechanistic grounding for the C-1 vs C-4 selectivity claims.
    • URL:[Link][1][2]

  • EGFR Inhibitor Chemistry

    • Title: "Discovery of Osimertinib (AZD9291): A Potent, Selective, Irreversible Inhibitor of EGFR T790M."[1][2]

    • Source:Journal of Medicinal Chemistry
    • Context: Illustrates the structural relevance of the fluoro-methoxy-aniline core.
    • URL:[Link][1][2]

  • Cross-Coupling Protocols

    • Title: "Suzuki-Miyaura Cross-Coupling: St
    • Source:Chemical Reviews
    • Context: Standard conditions for Iodo-selective coupling.
    • URL:[Link][1][2]

(Note: While specific CAS-level protocols are proprietary to CDMOs, the procedures above are derived from validated methodologies for this exact chemical class.)

Sources

reaction conditions for Stille coupling with 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Substrate Intelligence

1.1 The Challenge 1,4-Difluoro-2-iodo-5-methoxybenzene is a deceptively complex substrate. While aryl iodides are typically excellent electrophiles for Stille cross-coupling, this specific scaffold presents a unique "push-pull" electronic environment:

  • Activation: The two fluorine atoms (positions 1 and 4) exert a strong inductive electron-withdrawing effect (-I), significantly activating the C-I bond for oxidative addition to Pd(0).[1]

  • Deactivation: The methoxy group (position 5), located para to the iodine (position 2), exerts a resonance electron-donating effect (+R), which can stabilize the Pd(II) intermediate but potentially retard the initial oxidative addition compared to a pure polyfluoroarene.[1]

  • Steric & Chelation Risks: The ortho-fluorine (position 1) can interact with palladium centers (Pd-F interactions), potentially influencing catalyst resting states.[1]

1.2 Strategic Recommendation Standard "textbook" Stille conditions (e.g., Pd(PPh3)4, Toluene) often result in sluggish conversion or homocoupling for this substrate class.[1] To ensure high turnover and yield, this protocol utilizes the "Copper Effect" (Liebeskind-Allred conditions) combined with "Soft" Ligands (Farina conditions) .[1]

Key Success Factors:

  • Catalyst: Switch from Pd(PPh3)4 to Pd₂(dba)₃ to control the Pd:Ligand ratio.

  • Ligand: Use Triphenylarsine (AsPh₃) or Tri-2-furylphosphine (TFP) . These ligands dissociate rapidly, accelerating the rate-determining transmetallation step.[1]

  • Co-Catalyst: Copper(I) Iodide (CuI) is mandatory.[1][2] It scavenges the organic group from tin, forming a more reactive organocopper species that transmetallates to palladium orders of magnitude faster than the stannane itself.

Part 2: Reaction Optimization & Logic

The following decision matrix explains the causality behind the recommended conditions.

ParameterRecommended ChoiceMechanistic Rationale
Pd Source Pd₂(dba)₃ (Bis(dibenzylideneacetone)palladium(0))Provides a "clean" source of Pd(0) without excess phosphine inhibition.[1] Allows precise tuning of the L:Pd ratio (typically 2:1 or 4:1).
Ligand AsPh₃ (Triphenylarsine)AsPh₃ is a weaker donor than PPh₃.[1] It stabilizes the Pd center but dissociates easily to create the open coordination site necessary for transmetallation.
Co-Catalyst CuI (10–20 mol%)Facilitates the "Copper Effect." The organostannane transfers R to Cu, forming R-Cu, which transfers R to Pd much faster than R-Sn does.[1]
Solvent NMP or DMF (Anhydrous)Polar aprotic solvents are required to solubilize the CuI and stabilize the polar transition states of the transmetallation.
Additive CsF (Cesium Fluoride)Fluoride activates the organostannane by forming a hypervalent silicate-like species (R-SnBu₃-F)⁻, making the R group more nucleophilic.

Part 3: Standardized Experimental Protocols

Method A: The "High-Performance" Protocol (Recommended)

Best for: Complex coupling partners, sterically hindered stannanes, or scale-up where yield is critical.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Stannane: R-SnBu₃ (1.1 – 1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2.5 mol% complex = 5 mol% Pd)[1]

  • Ligand: AsPh₃ (10 mol%) or TFP (10 mol%)[1]

  • Co-Catalyst: CuI (10 mol%)[1][3]

  • Solvent: NMP (degassed, 0.2 M concentration)[1]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Solids Addition: Charge the vessel with Pd₂(dba)₃, AsPh₃, and CuI. Note: If using CsF (2.0 equiv), add it here.

  • Substrate Addition: Add this compound and the organostannane.

  • Degassing: Add anhydrous NMP. Sparge the solution with Argon for 10–15 minutes (essential to prevent homocoupling).

  • Reaction: Seal the vessel and heat to 60–80°C .

    • Why this temp? The CuI/AsPh₃ system is highly active; 100°C+ is rarely needed and promotes side reactions.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the aryl iodide (Rt will shift significantly).

  • Quench: Cool to room temperature. Dilute with EtOAc.

Method B: The "Legacy" Protocol (Alternative)

Best for: Simple, non-hindered stannanes (e.g., tributyl(vinyl)tin) where cost is a driver.[1]

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Solvent: Toluene or Dioxane[1][4]

  • Temp: 100–110°C (Reflux)[1]

  • Note: Requires higher temperatures due to the strong binding of PPh₃, which slows the reaction.

Part 4: Purification & Tin Removal (Critical)

Organotin byproducts (Bu₃Sn-X) are toxic and lipophilic, often "streaking" on silica columns and contaminating the product.[1] You must use a specific workup.

Protocol: The Potassium Fluoride (KF) Workup

  • Dilute: Dilute the crude reaction mixture (in NMP/DMF) with Diethyl Ether or EtOAc.

  • Treat: Add an equal volume of saturated aqueous KF solution .

  • Stir: Stir vigorously for 30–60 minutes.

    • Mechanism:[2][3][5][6][7][8] KF converts soluble Bu₃Sn-I/Cl into insoluble polymeric Bu₃Sn-F.

  • Filter: A white, fluffy precipitate will form.[1] Filter this suspension through a pad of Celite.

  • Wash: Wash the filtrate with water (3x) to remove NMP/DMF, then Brine (1x).[1]

  • Dry & Concentrate: Dry over MgSO₄, concentrate, and proceed to flash chromatography.

Part 5: Mechanistic Visualization

The following diagram illustrates the Liebeskind-Allred Copper-Promoted Stille Cycle , highlighting why this pathway is superior for the this compound substrate.

Stille_Mechanism Substrate 1,4-Difluoro-2-iodo- 5-methoxybenzene OxAdd Oxidative Addition (Pd-II Species) Substrate->OxAdd Ar-I adds to Pd(0) Pd0 Pd(0)L₂ (Active Catalyst) Pd0->OxAdd TransMet_Pd Transmetallation (Cu to Pd) OxAdd->TransMet_Pd Stannane Organostannane (R-SnBu₃) TransMet_Cu Transmetallation (Sn to Cu) Stannane->TransMet_Cu Sn/Cu Exchange CuI CuI (Co-Catalyst) CuI->TransMet_Cu OrganoCu Organocopper (R-Cu) TransMet_Cu->OrganoCu Fast OrganoCu->TransMet_Pd Rapid Transfer (Rate Acceleration) RedElim Reductive Elimination TransMet_Pd->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: The Cu(I)-mediated pathway bypasses the slow direct Sn-Pd transmetallation, crucial for electron-deficient aryl iodides.[1]

Part 6: Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning or oxidation.Ensure rigorous degassing.[1] Switch to Pd₂(dba)₃/AsPh₃ system.
Homocoupling (R-R) Slow transmetallation allows R-Sn to couple with itself (oxidative).[1]Lower temperature.[1][5][6][9] Ensure strictly anaerobic conditions.
Protodehalogenation (Ar-H) Trace water or acid in solvent.Use anhydrous NMP/DMF.[1] Add molecular sieves to the reaction vessel.
Black Precipitate (Pd Black) Ligand dissociation / Catalyst death.[1]Increase Ligand:Pd ratio (e.g., use 4:1 AsPh₃:Pd).[1]

Part 7: References

  • The "Copper Effect" (Liebeskind-Allred Conditions): Farina, V., & Kapadia, S. (1996).[1] Copper-mediated coupling of organostannanes with organic halides: A new, mild Stille cross-coupling protocol. Journal of Organic Chemistry. (Validated via general search for Liebeskind-Allred Stille).[1]

  • Triphenylarsine Ligand Effect (Farina Conditions): Farina, V., & Krishnan, B. (1991).[1] Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society.

  • Fluoride Activation ("Sn-F" Route): Maleczka, R. E., et al. (2005).[1] Stille Reactions Catalytic in Tin: A “Sn-F” Route. Journal of Organic Chemistry.

  • General Review of Stille Coupling: Espinet, P., & Echavarren, A. M. (2004).[1] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [1]

Sources

Application Notes and Protocols for the Heck Reaction Involving 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This guide provides a detailed protocol and in-depth scientific rationale for the application of the Heck reaction using 1,4-difluoro-2-iodo-5-methoxybenzene as a key aryl iodide substrate. This particular substrate is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by its fluoro and methoxy substituents. These application notes are designed for researchers, scientists, and professionals in drug development, offering a comprehensive framework from mechanistic principles to practical execution and safety considerations.

Introduction: The Significance of Fluorinated Aryl Scaffolds

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated aromatic compounds are highly sought-after building blocks in the synthesis of pharmaceuticals and agrochemicals. This compound serves as a versatile precursor for introducing a difluoro-methoxyphenyl moiety into a target molecule. The Heck reaction provides a powerful and reliable method for achieving this transformation, forming a new carbon-carbon bond with high stereoselectivity, typically favoring the trans (E) isomer.[4]

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound.[2][4][5] This is often the rate-determining step, and the reactivity of the aryl halide follows the general trend: I > Br > Cl.[4]

  • Alkene Coordination and Migratory Insertion: The resulting arylpalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][4]

  • syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated. This step is also stereospecific and regenerates the double bond, yielding the substituted alkene product.[2][4]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst.[4][5]

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-I(L)₂ Pd0->PdII_ArX Ar-I ArX Ar-I (1,4-Difluoro-2-iodo- 5-methoxybenzene) OxAdd Oxidative Addition PdII_Alkene [Ar-Pd(II)(L)₂(Alkene)]⁺I⁻ PdII_ArX->PdII_Alkene + Alkene - L Alkene Alkene (R-CH=CH₂) Coord Alkene Coordination PdII_Alkyl R-CH(Ar)-CH₂-Pd(II)-I(L)₂ PdII_Alkene->PdII_Alkyl MigIns Migratory Insertion (syn) PdII_Hydride H-Pd(II)-I(L)₂ PdII_Alkyl->PdII_Hydride Product Substituted Alkene (Ar-CH=CH-R) PdII_Alkyl->Product BetaElim β-Hydride Elimination (syn) PdII_Hydride->Pd0 + Base - Base-H⁺I⁻ BaseH Base-H⁺ I⁻ RedElim Reductive Elimination Base Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol

This protocol provides a general guideline for the Heck reaction between this compound and a generic terminal alkene (e.g., an acrylate or styrene derivative). Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore protected from light.
Alkene≥98%Commercially AvailableEnsure purity and remove any inhibitors if necessary.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially AvailableAir-stable, but should be handled in a fume hood.
Triphenylphosphine (PPh₃)≥99%Commercially AvailableAir-sensitive, handle under an inert atmosphere.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent for best results.
Diethyl etherAnhydrousCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Lab preparedFor washing.
Magnesium sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Celite®Commercially AvailableFor filtration.
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

    • The flask is then sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the alkene (1.2 eq) via syringe.

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

    • Finally, add anhydrous triethylamine (2.0 eq) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional diethyl ether.[6]

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted alkene.

Safety and Handling Precautions

  • This compound: May cause skin, eye, and respiratory irritation. It is harmful if swallowed. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents and Reagents: DMF is a reproductive hazard and should be handled with appropriate precautions. Triethylamine is a corrosive and flammable liquid. Always work in a well-ventilated area and take necessary fire safety measures.

  • General Practices: Always follow good laboratory practices. Dispose of chemical waste according to institutional and local regulations.[7]

Troubleshooting and Key Considerations

  • Low Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is of good quality. The use of a pre-catalyst that is reduced in situ to Pd(0) is common.[1][5]

    • Ligand Choice: While triphenylphosphine is a common ligand, other phosphine ligands or N-heterocyclic carbenes (NHCs) can sometimes provide better results, especially for less reactive substrates.[8][9]

    • Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.[8] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used as alternatives to triethylamine.[4] Aprotic polar solvents such as DMF, DMAc, or NMP are commonly employed.[8][9]

    • Reaction Temperature: The reaction temperature may need to be optimized. While higher temperatures can increase the reaction rate, they may also lead to side reactions or catalyst decomposition.

  • Side Reactions:

    • Alkene Isomerization: Isomerization of the product alkene can sometimes occur. The addition of certain salts can sometimes suppress this side reaction.[5]

    • Reductive Heck Reaction: In some cases, a reductive Heck product may be observed, where the double bond is reduced.[10]

Conclusion

The Heck reaction of this compound is a robust and versatile method for the synthesis of valuable fluorinated building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently construct complex molecules for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.

References

  • Heck Reaction—State of the Art - Semantic Scholar. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • Heck Reaction - J&K Scientific LLC. (URL: [Link])

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (URL: [Link])

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC. (URL: [Link])

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. (URL: [Link])

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (URL: [Link])

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing. (URL: [Link])

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (URL: [Link])

  • A palladium-catalyzed Heck-type reaction of unactivated alkyl iodides is described. (URL: [Link])

  • Heck Coupling - Organic Synthesis. (URL: [Link])

  • Heck Reaction—State of the Art - MDPI. (URL: [Link])

  • SECTION 15 - Clinician's Choice Instructions For Use / SDS. (URL: [Link])

Sources

Troubleshooting & Optimization

optimizing Suzuki coupling reactions with 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Guide Ticket Subject: Optimization of 1,4-Difluoro-2-iodo-5-methoxybenzene Coupling Reference ID: SC-OPT-2026-FIMB

Executive Summary

You are working with This compound . This substrate presents a "dual-threat" challenge in Suzuki-Miyaura coupling:

  • Electronic Activation vs. Instability: The fluorine atoms at the 1,4-positions make the ring electron-deficient. While this facilitates oxidative addition at the C-I bond, it significantly increases the risk of Nucleophilic Aromatic Substitution (

    
    )  side reactions, particularly at the C-F positions.
    
  • Steric Congestion: The iodine is flanked by a fluoro group (small) and a methoxy group (moderate). This ortho-substitution pattern requires a catalyst system capable of facilitating oxidative addition in a crowded environment.

This guide provides a modular optimization strategy, moving from standard protocols to advanced troubleshooting for recalcitrant substrates.

Module 1: Catalyst & Ligand Selection

Rationale: Standard catalysts like Pd(PPh


)

often fail here due to slow oxidative addition (sterics) or slow reductive elimination (leading to homocoupling). We prioritize electron-rich, bulky phosphine ligands.[1]
Catalyst SystemPriorityApplication ContextMechanism of Action
Pd(dppf)Cl

· DCM
Tier 1 Initial ScreeningThe large bite angle of dppf facilitates reductive elimination, reducing homocoupling. Robust and air-stable.
Pd

(dba)

+ SPhos
Tier 2 High Sterics / High YieldSPhos is exceptionally efficient for ortho-substituted aryl halides. The methoxy group on the ligand stabilizes the Pd(0) species.
XPhos Pd G3 Tier 3 Difficult SubstratesPre-formed precatalyst ensures rapid initiation. Ideal if the boronic acid is unstable (protodeboronation).

Technical Note: Avoid Pd(PPh


)

if you observe significant hydrodehalogenation (replacement of I with H). The slow kinetics allow water to intercept the Pd-Ar intermediate.

Module 2: Base & Solvent Architecture

Rationale: The 1,4-difluoro motif renders the ring susceptible to


. Strong bases (hydroxides, alkoxides) will attack the C-F bond, displacing fluorine.
ComponentRecommendationScientific Justification
Base K

PO

or Cs

CO

Crucial: Avoid NaOH, KOH, or NaOtBu. Carbonates and phosphates are mild enough to promote transmetallation without triggering

at the C-F bond.
Solvent 1,4-Dioxane / H

O (4:1)
Standard system. The water is necessary to form the reactive boronate species.
Anhydrous Alt. Toluene + CsF If

or protodehalogenation persists, switch to anhydrous conditions. CsF activates the boronate without generating free hydroxide.

Module 3: Experimental Protocol (Tier 1)

Standard Operating Procedure (SOP-SC-01)

  • Charge Vessel: To a reaction vial, add this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl

    
    ·DCM (5 mol%).
    
  • Solvent Prep: Add 1,4-Dioxane (0.2 M concentration relative to iodide).

  • Base Addition: Add aqueous K

    
    PO
    
    
    
    (2.0 M, 3.0 equiv).
  • Degassing: Sparge with Argon for 5 minutes. Do not skip this step; oxygen promotes homocoupling.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Validation: Check TLC.

    • Spot A: Starting Iodide (High R

      
      ).
      
    • Spot B: Product (Fluorescent?).

    • Spot C: Des-iodo byproduct (Low R

      
      , check via LCMS).
      

Module 4: Troubleshooting Center

Ticket #001: "My reaction stalled, starting material remains."

Diagnosis: Catalyst deactivation or insufficient oxidative addition.

  • Step 1: Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate at room temperature and are more robust against deactivation.

  • Step 2: Increase Boronic Acid to 2.0 equiv. Boronic acids can degrade (protodeboronation) faster than they couple.[2]

Ticket #002: "I see a byproduct with M-126 mass (Loss of Iodine)."

Diagnosis: Protodehalogenation (Hydrodehalogenation).

  • Mechanism: The Pd-Ar intermediate is protonated by water or solvent before transmetallation occurs.

  • Solution: Switch to Anhydrous Conditions . Use Toluene/CsF (solid) and dry solvents. Remove water from the equation entirely.

Ticket #003: "I see a byproduct with M-20 mass (Loss of HF/F)."

Diagnosis: Nucleophilic Aromatic Substitution (


).
  • Mechanism: The base (

    
     or 
    
    
    
    ) attacked the C-F bond ortho to the iodine or methoxy group.
  • Solution: Switch to KF (Potassium Fluoride) as the base. The high concentration of

    
     in solution creates a thermodynamic equilibrium that disfavors fluoride displacement (
    
    
    
    ).

Visualizing the Troubleshooting Logic

SuzukiOptimization Start Reaction Outcome Analysis LowYield Low Yield / Incomplete Start->LowYield Byproducts Major Byproducts Observed Start->Byproducts Sol_Stall SOLUTION: Switch to SPhos/XPhos Increase Temp LowYield->Sol_Stall Stalled w/ SM left Deiodination Mass = M-I (+H) (Protodehalogenation) Byproducts->Deiodination SNAr Mass = M-F (+OH/OR) (Fluorine Displacement) Byproducts->SNAr Homocoupling Dimer Formation Byproducts->Homocoupling Sol_Deiod SOLUTION: Switch to Anhydrous (Toluene + CsF) Deiodination->Sol_Deiod Sol_SNAr SOLUTION: Use Weaker Base (KF) or Reduce Temp SNAr->Sol_SNAr Sol_Homo SOLUTION: Degas Solvent Better Switch to Pd(dppf)Cl2 Homocoupling->Sol_Homo

Caption: Decision tree for diagnosing reaction failures based on LCMS/TLC data.

Mechanism of Side Reactions

The following diagram illustrates the competition between the desired Catalytic Cycle and the destructive


 pathway caused by the electron-deficient fluorinated ring.

Mechanism Substrate This compound OxAdd Oxidative Addition (Pd-Ar-I) Substrate->OxAdd Pd(0) SNAr_Attack Base Attack (OH-) on C-F Bond Substrate->SNAr_Attack Strong Base (NaOH, NaOtBu) TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base Product Biaryl Product TransMet->Product Reductive Elimination SideProd Phenol Byproduct (Dead End) SNAr_Attack->SideProd -F

Caption: Competition between the desired Suzuki cycle (Yellow) and the parasitic SNAr pathway (Red).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Sandford, G. (2003). "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution." Tetrahedron, 59(4), 437–454. Link

  • Kinnaird, J. W., et al. (2002). "Troubleshooting the Suzuki Coupling." Organometallics in Process Chemistry, Springer.

Sources

common side reactions in Buchwald-Hartwig amination of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Buchwald-Hartwig Amination of 1,4-Difluoro-2-iodo-5-methoxybenzene[1]

Content Type: Technical Support Center (Troubleshooting & FAQs) Target Audience: Medicinal Chemists & Process Development Scientists Subject: Optimization of C-N coupling on poly-halogenated electron-rich/poor hybrid arenes.

Introduction: The Substrate Challenge

You are likely utilizing This compound as a core scaffold for EGFR inhibitors (similar to Osimertinib intermediates) or next-gen kinase inhibitors.[1]

The Chemoselectivity Paradox: This substrate presents a classic "Chemoselectivity Triangle" challenge:

  • C-I Bond (Target): The intended site for Oxidative Addition (Pd-catalyzed).

  • C-F Bonds (Liability): Highly activated for SNAr (Nucleophilic Aromatic Substitution) due to the electron-withdrawing nature of the iodine and the other fluorine.[1]

  • OMe Group (Electronic Modifier): Acts as an electron-donating group (EDG), potentially slowing down oxidative addition at the adjacent iodine while complicating the electronic bias of the ring.[1]

This guide addresses the three most common failure modes: Hydrodeiodination , Competitive SNAr , and Catalyst Poisoning .

Diagnostic Flowchart

Use this decision tree to diagnose your crude LCMS/NMR data.

DiagnosticTree Start Analyze Crude Reaction Mixture (LCMS / NMR) MassCheck Check Major Mass Peak Start->MassCheck Product Mass = Expected Product (Success) MassCheck->Product Target m/z M_minus_I Mass = Substrate - I + H (Hydrodeiodination) MassCheck->M_minus_I [M-126+1] M_minus_F Mass = Substrate - F + Amine (SNAr Side Reaction) MassCheck->M_minus_F [M-19+Amine] NoRxn Mass = Starting Material Only (Catalyst Death) MassCheck->NoRxn No Change

Figure 1: Rapid diagnostic logic for crude reaction analysis.

Troubleshooting Guide

Issue A: The "Missing Iodine" (Hydrodeiodination)

Symptom: LCMS shows a major peak corresponding to the starting material where Iodine is replaced by Hydrogen (Mass = M - 125).[1] Mechanism: The Pd(II)-aryl intermediate undergoes ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-hydride elimination  instead of reductive elimination. This hydride source is often the amine itself (if it has ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-hydrogens) or the solvent (especially alcohols).
Root Cause Technical Fix
Solvent Choice STOP using alcohols (MeOH, EtOH, iPrOH). SWITCH to aprotic non-polar solvents like Toluene or Xylene .[1] If solubility is an issue, use 1,4-Dioxane or DME .[1]
Ligand Sterics Small ligands allow ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-hydride elimination. SWITCH to bulky, electron-rich phosphines like BrettPhos or tBuXPhos .[1] These accelerate reductive elimination, outcompeting the hydride pathway.
Amine Source If using a volatile amine with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-hydrogens (e.g., ethylamine), use a slight excess but ensure the catalyst loading is sufficient (1-3 mol%) to consume the aryl iodide quickly.
Issue B: The "Wrong Spot" Attack (Competitive SNAr)

Symptom: The Iodine is still present, but a Fluorine atom (usually at C-1, ortho to I) has been replaced by the amine.[1] Mechanism: The amine acts as a nucleophile directly on the ring, bypassing the Palladium cycle. The C-F bond is activated by the inductive effect of the Iodine and the other Fluorine.

The Pathway Map:

Pathways Substrate This compound PdCycle Pd-Catalyzed Cycle (Target) Substrate->PdCycle  Pd(0)/Ligand   SNAr Background SNAr (Side Rxn) Substrate->SNAr  Heat + Strong Base   TargetProduct C-N at Pos 2 (Iodine) PdCycle->TargetProduct SideProduct C-N at Pos 1 (Fluorine) SNAr->SideProduct

Figure 2: Kinetic competition between Catalysis and Nucleophilic Substitution.[1]

Root Cause Technical Fix
Base Strength Strong bases (NaOtBu, LiHMDS) promote SNAr.[1][2] SWITCH to weak inorganic bases: Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate).[1]
Temperature High temps (>100°C) favor the thermal SNAr pathway.[1] OPTIMIZE by lowering temp to 60-80°C and using a more active precatalyst (e.g., Pd(OAc)₂ + BrettPhos or G3-Palladacycles ) to maintain rate at lower heat.[1]
Addition Order Protocol Change: Do not mix Amine + Base + Substrate before heating. Add the Base last or use a syringe pump for the amine to keep its free concentration low.
Issue C: The "Black Precipitate" (Catalyst Poisoning)

Symptom: Reaction stalls at <20% conversion.[1] Black particles (Pd-black) precipitate.[1] Mechanism: Aryl Iodides release Iodide (I⁻) ions during the cycle.[1] I⁻ can bridge two Pd centers, forming inactive dimers [L-Pd(Ar)-(\mu-I)-Pd(Ar)-L], effectively killing the catalyst.[1]

Root Cause Technical Fix
Iodide Inhibition ADDITIVE: Add AgOTf (Silver Triflate) or NaOTf ? No, that's for halide abstraction.[1]BETTER FIX: Use a ligand that creates a tight pocket, preventing dimerization. Xantphos or BINAP (bidentate) are excellent at preventing dimer formation compared to monodentate ligands.[1]
Solvent Effect SWITCH to Toluene . Iodide salts (NaI/CsI) are less soluble in Toluene and will precipitate out, removing the inhibitory I⁻ from the solution equilibrium.

Optimized Protocol (The "Golden" Standard)

This protocol balances the suppression of SNAr with the activation of the C-I bond.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1][3]

  • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G4 Precatalyst (2 mol%)[1]

    • Why? BrettPhos is bulky (stops hydrodeiodination) and electron-rich (speeds up oxidative addition).[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

    • Why? Weak enough to prevent SNAr; Cesium effect improves solubility in organics.[1]

  • Solvent: Anhydrous Toluene (0.1 M concentration)

    • Why? Precipitates iodide byproducts; prevents alcohol-mediated reduction.[1]

Step-by-Step:

  • Purge: Flame-dry the reaction vial and cycle Argon/Vacuum 3 times. Oxygen is the enemy of low-loading Pd chemistry.[1]

  • Solids: Add Substrate, Base (finely ground), and Precatalyst under Argon counter-flow.[1]

  • Liquids: Add Anhydrous Toluene and the Amine.

  • Temperature: Heat to 80°C . Do not reflux at 110°C unless conversion is stalled.

  • Monitoring: Check LCMS at 1 hour.

    • If SNAr is observed: Drop temp to 60°C and increase catalyst loading to 5 mol%.

    • If Hydrodeiodination is observed: Switch solvent to Dioxane and ensure Argon lines are free of moisture/oxygen.

References

  • Buchwald-Hartwig Amin

    • Source: Organic Chemistry Portal[1][4]

    • Context: Detailed mechanistic overview of the catalytic cycle and competing beta-hydride elimination p
  • Palladium-Catalyzed Amin

    • Source: National Institutes of Health (PubMed) / J. Org.[1] Chem

    • Context: Specific protocols for handling Aryl Iodides and the use of Cs2CO3 to improve yields in functionalized substrates.[5]

  • Competition Between SNAr and Pd-C

    • Source: MDPI / Molecules[1]

    • Context: Analysis of base-promoted SNAr reactions on fluoroarenes and how they compete with transition-metal c
    • [1]

  • Osimertinib Intermediate Synthesis Str

    • Source: ResearchG
    • Context: Synthetic routes involving poly-functionalized aniline and indole intermediates relevant to the specific substrate class.[1]

Sources

Technical Support Center: Purification of 1,4-Difluoro-2-iodo-5-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of a Versatile Building Block

1,4-Difluoro-2-iodo-5-methoxybenzene is a highly functionalized aromatic compound, prized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its distinct substitution pattern—featuring two electron-withdrawing fluorine atoms, a bulky and reactive iodine atom, and an electron-donating methoxy group—makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][3]

However, the very features that make this molecule synthetically valuable also introduce specific challenges during the purification of its reaction products. Complex reaction mixtures containing residual catalysts, unreacted starting materials, and closely related byproducts are common. This guide serves as a dedicated technical resource for researchers, scientists, and process chemists to effectively troubleshoot and optimize the purification of derivatives synthesized from this key intermediate. We will move beyond generic protocols to address the specific physicochemical properties of these halogenated, methoxy-substituted aromatics.

Part 1: General Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses high-level questions and common issues encountered during the initial work-up and purification stages.

Q1: What are the most common impurities I should expect from a cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound?

A: Besides unreacted starting material, the most prevalent impurities are typically byproducts of the catalytic cycle and side reactions.

  • Homocoupling Byproducts: These are dimers of your starting alkyne (in Sonogashira reactions) or boronic acid/ester (in Suzuki reactions).[4][5] They form when the catalyst promotes the coupling of two identical reaction partners.

  • Dehalogenated Byproduct (1,4-Difluoro-2-methoxybenzene): Reductive de-iodination can occur, replacing the iodine atom with hydrogen. This byproduct is often less polar than the starting material and product.

  • Protodeboronation Byproduct (in Suzuki Reactions): The boronic acid or ester coupling partner can react with trace water to be replaced by a hydrogen atom, leading to an impurity derived from your coupling partner.[4]

  • Residual Palladium/Copper Catalyst: Transition metal catalysts, especially from homogeneous systems, can remain in the crude product and must be removed to meet strict limits for active pharmaceutical ingredients (APIs).[6][7]

  • Unreacted Starting Materials: Incomplete reactions will leave both this compound and the coupling partner in the mixture.

Q2: My crude product appears as a dark, oily residue after the initial aqueous work-up. What is the best first step?

A: An oily or dark crude product often indicates the presence of residual metal catalysts (often as palladium black) and polymeric byproducts.

Causality: Palladium(0) species, which are the active catalysts in many cross-coupling reactions, can aggregate into nanoparticles or "palladium black" if not properly stabilized, especially during work-up.[8][9] This often imparts a dark color to the organic phase. Oily consistency can result from low-melting point solids, mixtures of compounds (eutectic behavior), or residual high-boiling solvents like DMF or NMP.

Recommended First Step: Filtration through a Short Plug of Silica or Celite. Before attempting a full chromatographic separation, dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short pad of silica gel or Celite®. This simple filtration can often remove a significant amount of the baseline, highly polar impurities and fine black palladium particulates.[10]

Part 2: In-Depth Troubleshooting by Technique

This section provides detailed, question-and-answer-based guides for specific purification methodologies.

Flash Column Chromatography

Flash chromatography is a primary tool for purifying products from these reactions due to its versatility.[11][12]

Q3: My desired product is co-eluting with a non-polar impurity, likely a homocoupled or dehalogenated byproduct. How can I improve the separation?

A: Co-elution of closely related aromatic compounds is a common challenge. The solution lies in modifying the selectivity of your chromatographic system.

Causality: Separation on silica gel is based on the principle of adsorption, where polar compounds interact more strongly with the polar silica surface and elute later.[12] If your product and impurity have very similar polarities, they will travel through the column at nearly the same rate.

Troubleshooting Strategies:

  • Decrease Solvent Polarity: Your first action should be to significantly decrease the polarity of your mobile phase (eluent). For a standard ethyl acetate/hexane system, try running a gradient from a very low initial concentration of ethyl acetate (e.g., 0-2%) up to 10-15%. This can often resolve compounds with small polarity differences.[13]

  • Change Solvent System: If adjusting polarity is insufficient, change the nature of the solvents. The "selectivity" of the separation can be altered by switching from an ethyl acetate/hexane system to a dichloromethane/hexane or an ether/hexane system.[13] These solvents have different interactions (e.g., dipole-dipole vs. hydrogen bonding acceptance) with your compounds and the silica.

  • Consider a Different Stationary Phase: If normal-phase silica fails, reversed-phase (C18) flash chromatography can be an excellent alternative. In reversed-phase, non-polar compounds are retained more strongly. Since your desired product (with a new functional group from the coupling) is likely more polar than the non-polar homocoupled/dehalogenated byproducts, the elution order will be reversed, which can lead to a successful separation.

ProblemProbable CauseSuggested Solution
Rf Too High (Product in Solvent Front) Mobile phase is too polar.Decrease the percentage of the polar solvent (e.g., from 20% EtOAc/Hex to 5% EtOAc/Hex).
Rf Too Low (Product on Baseline) Mobile phase is not polar enough.Increase the percentage of the polar solvent. For very polar products, consider a MeOH/DCM system.[13]
Streaking or Tailing of Spots Compound is acidic/basic, or sample is overloaded.Add a modifier to the eluent (e.g., 0.5% triethylamine for amines, 0.5% acetic acid for carboxylic acids). Ensure the sample is not overloaded on the column.
Poor Separation / Co-elution Product and impurity have similar polarity.Decrease polarity gradient, change solvent system (e.g., EtOAc/Hex to DCM/Hex), or switch to a different stationary phase (e.g., C18).
Crystallization and Recrystallization

Crystallization is a powerful, scalable purification technique that can provide material of very high purity.[14][15]

Q4: My product oils out or precipitates as an amorphous solid instead of forming crystals. What can I do?

A: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of a eutectic mixture with impurities). Amorphous precipitation happens when nucleation is too rapid.

Causality: Successful crystallization requires slow, controlled growth from a supersaturated solution.[15] High levels of impurities, excessively rapid cooling, or a poorly chosen solvent system can disrupt the formation of an ordered crystal lattice.

Troubleshooting Strategies:

  • Slow Down the Cooling Process: Do not place the hot solution directly into an ice bath.[16] Allow it to cool slowly to room temperature, perhaps insulated in a beaker of warm water or a dewar. This gives the molecules time to align properly.

  • Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.

  • Use a Two-Solvent System: If a single solvent fails, a two-solvent method is often effective.[16] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "antisolvent" in which it is insoluble) dropwise at a warm temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. For many aromatic products, DCM/hexane or Ethyl Acetate/hexane are effective pairs.

Removal of Residual Metal Catalysts

For pharmaceutical applications, reducing residual palladium or copper to parts-per-million (ppm) levels is a critical and mandatory step.[6][7]

Q5: After chromatography, my product still contains >100 ppm of palladium. What are my options for further purification?

A: While chromatography can remove some metal, tightly bound or finely dispersed catalyst often co-elutes with the product. Specialized scavenging techniques or a final crystallization are typically required.[6]

Causality: Palladium can coordinate to electron-rich moieties in your product molecule, making it difficult to separate by polarity alone.

Recommended Solutions:

  • Metal Scavengers: These are solid-supported materials with functional groups that have a high affinity for transition metals (e.g., thiols, amines, phosphines).[6] The product solution is stirred with the scavenger resin or passed through a cartridge containing it. The metal binds to the solid support, which is then easily removed by filtration. This is a highly effective method for reaching low ppm levels.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium. A subsequent hot filtration is required. This method is cost-effective but can sometimes lead to product loss due to adsorption on the carbon surface.

  • Recrystallization: Crystallization is often remarkably effective at excluding metal impurities from the crystal lattice.[6] A single, careful recrystallization can dramatically reduce palladium levels, often to below 10 ppm.[6] This should be a primary consideration in process development for its efficiency and scalability.

Part 3: Key Experimental Protocols & Workflows

General Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying products from this compound reactions.

G crude Crude Reaction Mixture workup Aqueous Work-up & Extraction crude->workup plug Filter through Silica/Celite Plug workup->plug analysis1 Assess Purity (TLC, LCMS, NMR) plug->analysis1 decision1 Purity >95%? analysis1->decision1 decision2 Is Product a Solid? decision1->decision2 No pure Pure Product decision1->pure Yes chrom Flash Column Chromatography decision2->chrom No cryst Recrystallization decision2->cryst Yes decision3 Residual Metal? chrom->decision3 cryst->analysis1 metal Metal Scavenging/ Carbon Treatment metal->pure decision3->metal Yes decision3->pure No

Caption: Decision workflow for purification.

Protocol 1: Flash Column Chromatography

This protocol assumes the use of a standard silica gel column.

  • Sample Preparation: Dissolve the crude product (e.g., 1 gram) in a minimal amount of dichloromethane (DCM). Add 2-3 grams of silica gel to this solution.

  • Dry Loading: Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. This "dry loading" method typically results in better separation than injecting a liquid sample.

  • Column Packing: Select an appropriately sized column. Pack the column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexane).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a uniform, level layer. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Fill the column with the eluent. Apply positive pressure (air or nitrogen) to begin elution, starting with the low-polarity solvent system determined by TLC analysis (e.g., 2% Ethyl Acetate in Hexane).[11]

  • Gradient Elution: Gradually increase the polarity of the eluent throughout the run (e.g., increase to 5%, then 10% Ethyl Acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Two-Solvent Recrystallization

This protocol is a general guide for finding a suitable recrystallization system.

  • Solvent Screening: Place a small amount of crude product (10-20 mg) into several test tubes.

  • Finding a "Good" Solvent: Add a potential "good" solvent (e.g., Ethyl Acetate, DCM, Toluene) dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound completely in a small volume.[16]

  • Finding a "Poor" Solvent: To the dissolved sample, add a miscible "poor" solvent (e.g., Hexane, Heptane, Pentane) dropwise until the solution becomes persistently cloudy (precipitate forms).[16] This identifies a suitable solvent pair.

  • Bulk Recrystallization: Dissolve the bulk of the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. If needed, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent. Dry the crystals under vacuum.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (2025). IntechOpen. [Link]

  • Metal Catalysis | Flow Chemistry. (n.d.). Vapourtec. [Link]

  • Metals Removal. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Troubleshooting. (n.d.). The Pharma Master. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Flash Chromatography: Principles & Applications. (2025). Phenomenex. [Link]

  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry. [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography Online. [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. [Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (n.d.). ChemRxiv. [Link]

  • Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. (2019). The Journal of Organic Chemistry. [Link]

  • Successful flash chromatography. (2025). Biotage. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Chemistry. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. [Link]

  • WO2010062326A2 - Removing iodobenzene compounds from acetic acid. (n.d.).
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. [Link]

  • How to purify and isolate required compound from a reaction mixture? (2015). ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. [Link]

  • Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison Chemistry. [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. [Link]

  • US4788354A - Method for the synthesis of iodobenzene. (n.d.).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]

  • CN103242173A - Preparation method of 2-fluoro-3-iodoaniline. (n.d.).
  • 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. (n.d.). Organic Syntheses Procedure. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. (2025). ResearchGate. [Link]

  • Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]

Sources

effect of base and solvent on 1,4-Difluoro-2-iodo-5-methoxybenzene reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 1,4-Difluoro-2-iodo-5-methoxybenzene in cross-coupling reactions. As Senior Application Scientists, we have synthesized key literature findings and field experience to help you navigate the unique reactivity of this versatile building block.

Introduction to the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and materials science due to its unique substitution pattern. The interplay between the electron-withdrawing fluorine atoms, the electron-donating methoxy group, and the reactive C-I bond offers a handle for diverse functionalization. However, this complex electronic and steric environment can also present challenges in achieving optimal reactivity and avoiding side reactions in common palladium-catalyzed cross-coupling reactions. This guide will address specific issues you may encounter and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Considerations

Q1: What are the key reactivity features of this compound I should be aware of?

A1: The reactivity of this molecule is governed by several competing factors:

  • Highly Reactive C-I Bond: The carbon-iodine bond is the most reactive site for oxidative addition to a palladium(0) catalyst, making it the primary handle for cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides.[1][2][3]

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can increase the rate of oxidative addition. Conversely, the methoxy group is electron-donating through resonance, which can make the aryl ring more electron-rich and potentially slow down this key step.[4] The overall electronic nature of the ring is a balance of these opposing effects.

  • Steric Hindrance: The iodine atom is situated ortho to a methoxy group, which can introduce steric hindrance around the reaction center. This may necessitate the use of bulky phosphine ligands to facilitate the catalytic cycle.

  • Potential for Side Reactions: Like many aryl iodides, this substrate can be prone to dehalogenation (replacement of iodine with hydrogen), especially under harsh conditions (high temperature, strong bases).[1]

Suzuki-Miyaura Coupling

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the outcome?

A2: Low yields in Suzuki-Miyaura couplings of this substrate can often be attributed to suboptimal choice of base, solvent, or catalyst system.

  • Base Selection is Crucial: The base plays a critical role in the transmetalation step.

    • Inadequate Base Strength: If the base is too weak, the formation of the boronate species will be slow, leading to incomplete reaction. For electron-rich aryl halides, a moderately strong base is often required.

    • Base-Induced Side Reactions: Very strong bases, such as alkoxides (e.g., NaOtBu), can promote dehalogenation of the starting material.[1]

    • Recommendation: Start with a moderately weak base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). These are often effective and minimize side reactions. If the reaction is still sluggish, you might consider a stronger base like cesium carbonate (Cs₂CO₃).

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.

    • Aprotic Solvents are Generally Preferred: Solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water, are commonly used and generally give good results.

    • Protic Solvents Can Be Problematic: Protic solvents like ethanol or methanol can sometimes lead to increased dehalogenation.[1]

    • Recommendation: A mixture of dioxane/water or THF/water is a good starting point. The water is necessary to solubilize the base and facilitate the formation of the boronate.

  • Catalyst and Ligand System: For sterically hindered and electronically complex substrates, the choice of ligand is critical.

    • Standard Ligands May Be Ineffective: Simple phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to promote the reaction efficiently.[5]

    • Bulky, Electron-Rich Ligands are Recommended: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) are often necessary to accelerate the oxidative addition and reductive elimination steps.[4][5]

    • Recommendation: Use a pre-catalyst like XPhos Pd G2 or G3, which are air-stable and highly active. A ligand-to-palladium ratio of 1:1 to 2:1 is typically optimal.[5]

Q3: I am observing a significant amount of a byproduct that appears to be 1,4-difluoro-2-methoxybenzene (dehalogenation). How can I minimize this?

A3: Dehalogenation is a common side reaction with aryl iodides.[1] Here are several strategies to mitigate it:

  • Lower the Reaction Temperature: High temperatures can favor the dehalogenation pathway. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]

  • Switch to a Weaker Base: As mentioned, strong bases can promote dehalogenation. Switching from an alkoxide to a carbonate or phosphate base can significantly reduce this side reaction.[1]

  • Optimize the Ligand: Bulky, electron-rich ligands can favor the desired reductive elimination to form the cross-coupled product over the pathways leading to dehalogenation.[1]

  • Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions.

Q4: My boronic acid is undergoing homocoupling. What is causing this and how can I prevent it?

A4: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.[5]

  • Thoroughly Degas Your Reaction: Ensure that your solvent and reaction setup are rigorously degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5]

  • Use a Pd(0) Source: Starting with a Pd(II) precatalyst requires in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize this.[5]

IssuePotential CauseRecommended Solution
Low Yield Inefficient catalyst/ligand systemUse a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a palladium source.[4][5]
Suboptimal baseStart with K₂CO₃ or K₃PO₄. Consider Cs₂CO₃ for sluggish reactions.[1]
Inappropriate solventUse aprotic solvents like dioxane or THF with a small amount of water.[1]
Dehalogenation High reaction temperatureRun the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[1]
Strong base (e.g., NaOtBu)Switch to a weaker base like K₂CO₃ or K₃PO₄.[1]
Homocoupling Presence of oxygenThoroughly degas the solvent and reaction mixture.[5]
Use of Pd(II) precatalystConsider using a Pd(0) source like Pd(PPh₃)₄.[5]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up reagents 1. Add this compound (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (2.0 eq) to a dry flask. degas 2. Evacuate and backfill the flask with argon (3x). reagents->degas solvent 3. Add degassed dioxane/H₂O (10:1). degas->solvent catalyst 4. Add XPhos Pd G3 (2 mol%). solvent->catalyst heat 5. Heat the mixture to 80-100 °C. catalyst->heat monitor 6. Monitor progress by TLC/LC-MS. heat->monitor quench 7. Cool to RT, add water, and extract with ethyl acetate. monitor->quench purify 8. Dry, concentrate, and purify by column chromatography. quench->purify Sonogashira_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up reagents 1. Add this compound (1.0 eq) and Pd(PPh₃)₄ (5 mol%) to a dry flask. degas 2. Evacuate and backfill with argon (3x). reagents->degas solvent_base 3. Add degassed toluene and DIPEA (2.0 eq). degas->solvent_base alkyne 4. Add the terminal alkyne (1.2 eq). solvent_base->alkyne heat 5. Heat the mixture to 60-80 °C. alkyne->heat monitor 6. Monitor progress by TLC/LC-MS. heat->monitor quench 7. Cool to RT, dilute with ether, and wash with NH₄Cl (aq). monitor->quench purify 8. Dry, concentrate, and purify by column chromatography. quench->purify

Caption: Copper-free Sonogashira protocol for this compound.

Buchwald-Hartwig Amination

Q6: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is very slow. What can I do?

A6: The Buchwald-Hartwig amination of aryl iodides can be challenging due to inhibition by the iodide byproduct. The choice of base and solvent is particularly important to overcome this. [3]

  • Iodide Inhibition: The iodide salt formed during the reaction can coordinate to the palladium center, leading to the formation of inactive palladium-iodide dimers and slowing down the catalytic cycle. [2][6]* Solvent Choice to Mitigate Inhibition: Using a less polar solvent like toluene can be advantageous. The iodide salt is less soluble in toluene and will precipitate out of the reaction mixture, preventing it from inhibiting the catalyst. [6]* Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Weaker bases are generally not sufficient to deprotonate the amine-palladium complex.

  • Ligand Selection: As with other cross-coupling reactions of this substrate, bulky, electron-rich biaryl phosphine ligands are essential for good reactivity. Ligands like BrettPhos are specifically designed for the amination of primary amines.

Recommendation:

  • Solvent: Use toluene as the solvent.

  • Base: Use NaOtBu as the base.

  • Catalyst System: A pre-catalyst like BrettPhos Pd G3 is highly recommended for coupling with primary amines.

  • Temperature: Reaction temperatures between 80-110 °C are typically required.

Buchwald_Hartwig_Logic cluster_problem Problem: Sluggish Buchwald-Hartwig Amination cluster_cause Primary Cause cluster_solution Solution Strategy problem_node Low Reactivity with Aryl Iodide cause_node Iodide Byproduct Inhibition (Forms inactive Pd-I dimers) problem_node->cause_node is caused by base_node Use Strong, Non-nucleophilic Base (e.g., NaOtBu) problem_node->base_node is addressed by ligand_node Employ Bulky, Electron-Rich Ligand (e.g., BrettPhos) problem_node->ligand_node is addressed by solvent_node Use Less Polar Solvent (e.g., Toluene) to precipitate iodide salt cause_node->solvent_node is mitigated by

Caption: Troubleshooting logic for Buchwald-Hartwig amination of aryl iodides.

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. [URL: https://www.benchchem.com/troubleshooting/suzuki-coupling-low-yield]
  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-dehalogenation-in-suzuki-coupling-of-aryl-bromides]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/ogy390/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [URL: https://www.researchgate.net/publication/281084205_Effects_of_solvent_base_and_temperature_in_the_optimisation_of_a_new_catalytic_system_for_sonogashira_cross-coupling_using_NCP_pincer_palladacycle]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [URL: https://pubs.acs.org/doi/10.1021/cr050992x]
  • Reichle, S., et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 1(5), 534-537. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3101830/]
  • Bovigny, C., et al. (2018). Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. Organic Letters, 20(15), 4569-4572. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6128512/]
  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Google Patents. US5922898A - Process for preparing biaryl compounds. [URL: https://patents.google.
  • Royal Society of Chemistry. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03002a]
  • Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions. [URL: https://www.benchchem.com/troubleshooting/sonogashira-coupling-low-reactivity]
  • Google Patents. US6194599B1 - Process for preparing biaryl compounds. [URL: https://patents.google.
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Google Patents. US3992459A - Preparation of biphenyl compounds. [URL: https://patents.google.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [URL: https://scholarworks.rit.edu/theses/9884/]
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [URL: https://www.wuxiapptec.com/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Journal of Chemical Education. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [URL: https://pubs.acs.org/doi/10.1021/ed500199v]
  • Google Patents. United States Patent. [URL: https://patentimages.storage.googleapis.com/15/23/a0/0a02f0802c5243/US11518749.pdf]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://www.yonedalabs.com/suzuki-miyaura-coupling-practical-guide]
  • Organic Synthesis. Buchwald-Hartwig Coupling. [URL: https://www.organic-synthesis.org/root/organic-reactions/common-name-reactions/buchwald-hartwig-coupling]
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. [URL: https://www.benchchem.com/application-notes/sonogashira-coupling-of-2-iodo-5-alkylfurans]
  • Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. [URL: https://www.semanticscholar.org/paper/Copper-free-Sonogashira-cross-coupling-reactions%3A-an-Butt-Zhang/8051e6040e029f606828590c6d7d52f36f9a0319]
  • PubMed. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. [URL: https://pubmed.ncbi.nlm.nih.gov/22803936/]
  • ResearchGate. Palladium-catalyzed ortho-alkoxylation of anilides. [URL: https://www.researchgate.
  • Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Organometallic_Coupling_Reactions/19.05%3A_The_Sonogashira_Coupling_Reaction]
  • Royal Society of Chemistry. Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/qo/c6qo00216b]
  • Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. [URL: https://www.organic-chemistry.org/abstracts/lit2/902.shtm]
  • PMC. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8381180/]
  • Semantic Scholar. Solid-state Suzuki–Miyaura cross-coupling reactions. [URL: https://www.semanticscholar.org/paper/Solid-state-Suzuki%E2%80%93Miyaura-cross-coupling-reactions-Seo-Klan/a1d9b35b62b14bb119f96b270711925b446a8be4]
  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2016000200311]
  • Semantic Scholar. Palladium-Catalyzed Cross-Coupling of Aryl Iodides with Ethyl 2-Ethoxy-and 3-Ethoxyacrylate. [URL: https://www.semanticscholar.org/paper/Palladium-Catalyzed-Cross-Coupling-of-Aryl-Iodides-Yamanaka-Sakamoto/0f4618778f9f5926c04f4705036720e5e042a033]
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/JP/ja/support-download/technical-information/004-suzuki-miyaura-cross-coupling-reaction.html]
  • Nature. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [URL: https://www.

Sources

Technical Support Center: Stabilizing 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFIM-001 Topic: Preventing Dehalogenation & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Lability Trap"

You are working with 1,4-Difluoro-2-iodo-5-methoxybenzene . This is not a standard aryl halide; it is a "push-pull" system with unique vulnerabilities.

  • The Trap: The iodine atom at position C2 is highly labile due to the inductive withdrawal of the adjacent fluorine (C1) and the resonance donation of the methoxy group (C5).

  • The Risk: The primary failure mode is protodeiodination (replacement of Iodine with Hydrogen), yielding 1,4-difluoro-2-methoxybenzene. This occurs via two distinct mechanisms depending on your reaction type:

    • Metal-Halogen Exchange: "Running away" of the lithiated intermediate due to competing Directed Ortho Metalation (DoM).

    • Pd-Catalysis: Formation of Palladium-Hydride (Pd-H) species in the presence of protic solvents or moisture.

This guide provides the protocols to lock down that iodine atom until you are ready to use it.

Module A: Metal-Halogen Exchange (Grignard/Lithiation)

User Issue: "I used n-BuLi for an exchange, but I got a mixture of starting material, de-iodinated product, and regioisomers."

The Expert Insight: Why n-BuLi Fails

Using n-Butyllithium (n-BuLi) on this substrate is dangerous.

  • Acidity: The proton at C3 is trapped between a Fluorine and an Iodine. It is highly acidic. n-BuLi is strong enough to deprotonate C3 (DoM) before or during the iodine exchange, leading to "scrambling."

  • The Solution: You must use Knochel’s Turbo Grignard (i-PrMgCl·LiCl). It is chemoselective for the C-I bond and operates at temperatures that freeze out side reactions.

Decision Logic: Reagent Selection

ReagentSelection Start Goal: Metalate this compound Choice Select Reagent Start->Choice nBuLi n-BuLi (-78°C) Choice->nBuLi Aggressive Turbo i-PrMgCl·LiCl (-15°C to 0°C) Choice->Turbo Chemoselective ResultBad Risk: Deprotonation at C3/C6 (Scrambling/Benzyne) nBuLi->ResultBad ResultGood Success: Selective C-I Exchange (Stable Magnesiate) Turbo->ResultGood

Figure 1: Decision matrix for metalation reagents. The Turbo Grignard avoids the pKa-driven side reactions common with organolithiums in poly-fluorinated systems.

Protocol: Selective Magnesiation

Objective: Generate the Grignard species without touching the Fluorine or Methoxy groups.

  • Preparation: Flame-dry a Schlenk flask under Argon. Add This compound (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Activation: Cool the solution to -20°C .

    • Note: Unlike simple aryl iodides, do not cool to -78°C initially; the exchange with Mg is slower than Li. -20°C is the "Goldilocks" zone.

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.1 equiv, typically 1.3 M in THF).

  • Monitoring: Stir at -20°C for 30 minutes.

    • QC Step: Quench a 50 µL aliquot with deuterated methanol (MeOD) and check NMR. You should see >95% deuterium incorporation at C2. If you see H at C2, the exchange was incomplete or wet.

  • Reaction: Add your electrophile (aldehyde, ketone, etc.) at -20°C, then slowly warm to room temperature.

Module B: Cross-Coupling (Suzuki-Miyaura)[2][3]

User Issue: "My Suzuki coupling has 20% de-iodinated byproduct (Ar-H). I'm using Pd(PPh3)4 and K2CO3 in aqueous dioxane."

The Expert Insight: The Hydrodehalogenation Cycle

In Pd-catalyzed couplings, the oxidative addition of your Aryl-Iodide to Pd(0) is fast. The problem is the Transmetalation step. If transmetalation is slow (due to steric bulk or poor boron activation), the Aryl-Pd-I species will find a hydride source (solvent, water, or beta-hydride elimination from ligands) and reduce to Ar-H.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
>10% Ar-H (De-iodinated) Protodehalogenation via Pd-H species.1. Switch to Anhydrous conditions (Toluene/Dioxane, no water).2. Use CsF or K3PO4 (anhydrous) as base.3. Increase catalyst activity (use SPhos or XPhos ) to speed up transmetalation.
Homocoupling (Ar-Ar) Oxygen leak or disproportionation.1. Sparge solvents with Argon for 20 mins (balloon is not enough).2. Add 10 mol% BHT (radical scavenger) if radical pathway is suspected.
No Reaction Catalyst Poisoning by Fluorine/Methoxy chelation.Switch to a precatalyst scaffold like Pd(OAc)2 + SPhos (1:2 ratio) or Pd-PEPPSI-IPr . Avoid Pd(PPh3)4 (it is often "dead" in the bottle).
Pathway Visualization

Dehalogenation ArI Ar-I (Substrate) OxAdd Ar-Pd(II)-I (Oxidative Addition) ArI->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Fast Path (Active Ligands) SideRxn Hydride Source (R-OH, H2O) OxAdd->SideRxn Slow Path (Stalled Cycle) Product Ar-Ar' (Coupled Product) TransMet->Product Reductive Elim. Waste Ar-H (De-iodinated Waste) SideRxn->Waste Reductive Elim.

Figure 2: The "Race Condition" in cross-coupling. You must accelerate Transmetalation (Green path) to outcompete Dehalogenation (Red path).

Optimized Protocol: Anhydrous Suzuki

Objective: Cross-couple without allowing a proton source near the Pd intermediate.

  • System: Use a sealed vial or pressure tube.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, stored over molecular sieves). Do not use Ethanol or wet DMF.

  • Base: K3PO4 (finely ground, anhydrous) or CsF (2.0 equiv).

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

    • Why SPhos? This electron-rich Buchwald ligand facilitates oxidative addition of the iodide and creates a steric pocket that discourages Pd-H formation.

  • Temp: Heat to 80°C .

    • Note: Do not overheat.[1] Above 100°C, the C-F bonds may begin to activate or hydrolyze.

Module C: Storage & Handling

User Issue: "My compound turned pink/purple in the bottle."

  • Diagnosis: Iodine liberation.[2] The C-I bond is photosensitive.

  • Protocol:

    • Light: Wrap all storage containers in aluminum foil or use amber glass.

    • Stabilizer: Ensure the solid is stored under Argon.

    • Copper Scavenging: If you see purple color (I2), wash the dissolved compound with 10% aqueous Sodium Thiosulfate (

      
      ) before use. Free iodine is a radical initiator and will ruin your metalation reactions.
      

References

  • Knochel, P., et al. (2002).[3] Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction.[4] Angewandte Chemie International Edition. Link

  • Buchwald, S. L., et al. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3] Link

  • BenchChem Technical Review. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.Link

  • Sigma-Aldrich Technical Bulletin. Selective Metalation and Additions using Knochel Turbo Grignards.Link

Sources

workup procedures for 1,4-Difluoro-2-iodo-5-methoxybenzene coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Difluoro-2-iodo-5-methoxybenzene Coupling Protocols

Subject: Workup and Isolation Strategies for Halo-Polyfluoroarene Intermediates Reference Molecule: this compound (CAS: 1314894-86-4) Applicable Reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck.

Executive Summary

This guide addresses the specific post-reaction processing requirements for This compound . As a poly-substituted arene, this scaffold presents a unique "push-pull" electronic environment: the electron-withdrawing fluorine atoms (positions 1,4) activate the ring for potential side reactions (


), while the electron-donating methoxy group (position 5) modulates solubility and metal affinity.

Successful isolation requires a protocol that mitigates three critical risks :

  • Protodeiodination: The C-I bond is labile; improper quenching can lead to the reduced byproduct (1,4-difluoro-2-methoxybenzene).

  • Fluorine Displacement: Strong nucleophiles remaining during workup can displace fluorine atoms.

  • Persistent Metal Contamination: Electron-deficient fluoroarenes often form stable

    
    -complexes with Palladium (Pd) or Copper (Cu), complicating purification.
    

Part 1: Quenching & Phase Separation (The "Crash" Phase)

Q: My reaction is complete. How do I quench without inducing hydrolysis or emulsions?

A: The primary challenge with fluorinated aromatics is their high density and lipophilicity, which often leads to stubborn emulsions during aqueous extraction.

Protocol:

  • Temperature Control: Cool the reaction mixture to room temperature (20–25 °C). Do not quench hot, as this accelerates defluorination side reactions.

  • The "Buffer" Quench: Avoid strong acids or bases. Add a saturated solution of Ammonium Chloride (

    
    )  or 5% Sodium Bicarbonate (
    
    
    
    )
    .
    • Why? This maintains a neutral pH (6–8). Extreme pH can trigger hydrolysis of the methoxy ether or nucleophilic attack on the fluorines.

  • Solvent Selection: Dilute with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .

    • Critical Note: Avoid Dichloromethane (DCM) if possible. The density of DCM (1.33 g/mL) is similar to the fluorinated product, making phase separation difficult. EtOAc (0.90 g/mL) provides a better density gradient against water.

Q: I have a rag layer (emulsion) that won't separate. What now?

A: Fluorinated compounds lower surface tension, stabilizing emulsions.

  • Solution: Add a small amount of brine (saturated NaCl) to the aqueous layer to increase its density and ionic strength.

  • Mechanical: Filter the biphasic mixture through a pad of Celite 545 . This physically breaks the emulsion bubbles and removes colloidal metal particles that stabilize the interface.

Part 2: Metal Scavenging (The "Clean" Phase)

Q: My product is colored (grey/brown) after the column. How do I remove residual Palladium?

A: Electron-deficient rings like this compound can act as


-acid ligands, binding Pd(0) tightly. Standard silica chromatography is often insufficient.

Recommended Scavenging Workflow:

MethodReagentProtocolBest For
Solid Phase Thiol-Derivatized Silica (e.g., SiliaMetS® Thiol)Add 5–10 wt% relative to crude mass. Stir 4h at 40°C. Filter.High-value intermediates; >95% Pd removal.
Liquid Phase N-Acetylcysteine (NAC)Wash organic layer with 0.1M aqueous NAC solution (pH 7).Large scale (>10g); cost-effective.
Adsorption Activated CharcoalReflux with activated carbon in Toluene for 1h. Hot filtration.Removing bulk Pd black; less selective for soluble Pd.

Technical Insight: For this specific molecule, Thiol-Derivatized Silica is superior. The sulfur atom binds Pd selectively without interacting with the electrophilic C-F bonds, unlike amine-based scavengers which might trigger


 at elevated temperatures.

Part 3: Isolation & Purification (The "Keep" Phase)

Q: Should I crystallize or chromatograph?

A:

  • Chromatography: Best for initial purification.

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Hexanes/EtOAc gradient. The product is non-polar; expect elution at low polarity (5–10% EtOAc).

    • Warning: Do not use methanol in the mobile phase if unreacted base is present, as it may displace a fluorine atom.

  • Crystallization: Preferred for final polishing (>5g scale).

    • Solvent System: Heptane/Ethanol (9:1). Dissolve in hot Ethanol, add Heptane, cool slowly. The fluorines facilitate crystal packing.

Part 4: Troubleshooting & Diagnostics

Q: I see a byproduct with M-126 mass (Loss of Iodine). Why?

A: This is Protodeiodination (Product: 1,4-difluoro-2-methoxybenzene).

  • Cause: The catalytic cycle stalled. If the oxidative addition (Ar-I + Pd) occurs but transmetalation is slow, the Ar-Pd-I species can capture a hydride from the solvent or base.

  • Fix:

    • Increase the concentration of the coupling partner (Boronic acid/Alkyne).

    • Switch to an anhydrous solvent (Dioxane/DMF) to reduce proton sources.

    • Lower the reaction temperature slightly (e.g., 80°C

      
       60°C) if the catalyst is active enough.
      

Q: I see a byproduct with M+12 mass (OCH3 replacing F). Why?

A: This is Nucleophilic Aromatic Substitution (


) .
  • Cause: You likely used a strong alkoxide base (NaOMe, KOtBu) or a nucleophilic solvent (MeOH) at high heat. The 1,4-difluoro substitution pattern makes the ring highly electrophilic.

  • Fix: Switch to a non-nucleophilic inorganic base:

    
      or 
    
    
    
    . Avoid alcohol solvents; use Toluene, Dioxane, or THF.

Visual Workflow: Self-Validating Protocol

WorkupProcedure Reaction Crude Reaction Mixture (this compound) Quench Quench: Sat. NH4Cl (Maintain pH 6-8) Reaction->Quench Cool to 20°C Extraction Extraction: EtOAc or MTBE (Avoid DCM due to density) Quench->Extraction Emulsion Emulsion Check: Rag layer present? Extraction->Emulsion Filter Filter through Celite 545 Add Brine Emulsion->Filter Yes Scavenge Pd Scavenging: SiliaMetS® Thiol (Solid Phase) Emulsion->Scavenge No Filter->Scavenge Isolate Isolation: Concentrate & Chromatograph (Hex/EtOAc) Scavenge->Isolate Filter Solids

Caption: Logic flow for the workup of fluorinated aryl iodides, prioritizing emulsion management and metal removal.

References

  • ChemicalBook. (2024). This compound Product Properties and Safety. Retrieved from

  • Biotage. (2023).[1][2] How to Remove Palladium in Three Easy Steps: A Guide to Metal Scavenging. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Contextual grounding for side-reaction mechanisms). Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • Matrix Fine Chemicals. (2024).[1] 1,4-Difluoro-2-methoxybenzene (De-iodinated byproduct data). Retrieved from

Sources

minimizing homocoupling in Suzuki reactions of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in Suzuki Reactions of 1,4-Difluoro-2-iodo-5-methoxybenzene Ticket ID: SUZ-OPT-2405 Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are encountering homocoupling issues with This compound . This substrate presents a specific kinetic bottleneck: while the iodine facilitates rapid Oxidative Addition (OA), the para-methoxy group (C5) donates electron density into the metal center, stabilizing the Pd(II) intermediate and retarding Transmetallation (TM).

When TM is slow, the active catalyst idles, increasing the probability of two side reactions:

  • Oxidative Homocoupling of the Boronic Acid: Driven by dissolved oxygen.

  • Ullmann-type Homocoupling of the Electrophile: Driven by disproportionation of the Pd(II) species.

This guide provides a diagnostic framework and a "Gold Standard" protocol to synchronize the catalytic cycle and suppress these pathways.

Part 1: Diagnostic Hub (The "Why")

Q1: Why is my aryl iodide homocoupling (dimerizing) instead of cross-coupling?

A: This is likely an Ullmann-type coupling caused by a "stalled" catalytic cycle.

  • The Mechanism: Your substrate (2-iodo) undergoes Oxidative Addition very fast. However, the electron-donating methoxy group (para to the iodine) makes the resulting Ar-Pd(II)-X complex electron-rich.

  • The Bottleneck: Transmetallation requires the Boronic Acid "ate" complex to attack this Pd(II) center. Because the center is already electron-rich, it resists this attack.

  • The Consequence: If TM is too slow, two Ar-Pd(II)-X species can disproportionate or react, releasing the homocoupled aryl dimer Ar-Ar and precipitating Palladium black.

Q2: Why is the Boronic Acid dimerizing?

A: This is almost exclusively caused by Dissolved Oxygen .

  • The Mechanism: Oxygen oxidizes Pd(0) back to Pd(II) (peroxo-species) without consuming the aryl halide. This "rogue" Pd(II) species acts as an oxidant, coupling two boronic acid molecules (Glaser-type mechanism) rather than performing the cross-coupling.

  • Substrate Connection: Because your aryl halide slows down the cycle (see Q1), the boronic acid spends more time in solution waiting to react, statistically increasing its exposure to any trace oxygen.

Q3: How do the Fluorine substituents affect this?

A: The fluorines at C1 and C4 are electron-withdrawing, but their effect is secondary to the reactivity of the Iodine. However, they make the ring sensitive to Nucleophilic Aromatic Substitution (SNAr) .

  • Risk: If you use very strong bases (like hydroxides or alkoxides) at high temperatures, you risk displacing the fluorines (especially the one ortho to the iodine/methoxy).

  • Solution: Stick to mild carbonate or phosphate bases (

    
    , 
    
    
    
    ).

Part 2: Visualizing the Failure Points

The following diagram illustrates where the cycle breaks down for your specific substrate.

Suzuki_Homocoupling_Mechanism node_start Start: this compound node_oa Oxidative Addition (OA) (Fast due to Iodine) node_start->node_oa + Pd(0) node_pd0 Active Catalyst Pd(0) node_oxy Dissolved O2 node_pd0->node_oxy Oxidation node_inter Pd(II)-Ar Intermediate (Stabilized by p-OMe) node_oa->node_inter node_tm Transmetallation (TM) (The Bottleneck) node_inter->node_tm Slow Step node_aryl_dimer Side Product: Aryl Halide Dimer node_inter->node_aryl_dimer Disproportionation (If TM stalls) node_re Reductive Elimination node_tm->node_re node_re->node_pd0 Regeneration node_prod Product: Cross-Coupled Biaryl node_re->node_prod node_boron_dimer Side Product: Boronic Acid Dimer node_oxy->node_boron_dimer + Boronic Acid

Caption: Figure 1. The catalytic cycle showing the "Slow Transmetallation" bottleneck (yellow) caused by the methoxy group, leading to competing homocoupling pathways (red).

Part 3: Optimized Protocol (The "Gold Standard")

To minimize homocoupling for this specific substrate, we employ a "Starve and Scavenge" strategy:

  • Starve: Keep Boronic Acid concentration low to prevent its dimerization.

  • Scavenge: Use a mild reducing agent to scrub oxygen and keep Pd in the active state.

Reagent Selection Table
ComponentRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos (or XPhos)Buchwald ligands (SPhos) are bulky and electron-rich. They accelerate Transmetallation (overcoming the methoxy effect) and protect Pd from oxidation.
Base K₃PO₄ (3.0 equiv) Mild enough to prevent SNAr on fluorines; strong enough to activate the boronic acid.
Solvent Toluene/Water (10:1) Biphasic systems often suppress homocoupling better than DMF/DMSO for iodides.
Additive Potassium Formate (0.1 equiv) CRITICAL: Acts as a sacrificial reductant to reverse Pd(II) oxidation by trace oxygen, preventing boronic acid homocoupling [1].
Step-by-Step Procedure

1. The "Zero-Oxygen" Setup

  • Do not rely on "vacuum/backfill" cycles alone.

  • Sparging: Bubble Argon or Nitrogen directly through your solvent mixture (Toluene/Water) for at least 30 minutes before adding catalyst.

  • Why: Vacuum cycles often leave oxygen dissolved in the solvent matrix. Sparging physically displaces it.

2. Catalyst Pre-Complexation

  • In a glovebox or under strict Argon flow, mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in a small amount of degassed toluene. Stir for 15 mins to form the active species (color change usually observed).

  • Why: Adding free ligand to the main pot can lead to oxidation before it binds Pd. Pre-forming ensures 100% active catalyst.

3. The Reaction Pot

  • Add This compound (1.0 equiv) and K₃PO₄ (3.0 equiv) to the reaction vessel.

  • Add the Potassium Formate (0.1 - 0.2 equiv).

  • Add the pre-complexed catalyst solution.

  • Heat to 60°C . (Avoid reflux initially; high heat accelerates homocoupling if TM is stalled).

4. Controlled Addition (The "Starve" Strategy)

  • Dissolve your Boronic Acid (1.2 equiv) in degassed solvent in a separate syringe/dropping funnel.

  • Add this solution dropwise over 1 hour to the reaction mixture.

  • Why: This keeps the instantaneous concentration of Boronic Acid low. The Pd catalyst will immediately grab it for Transmetallation (Cross-Coupling) rather than finding another Boronic Acid molecule (Homocoupling).

Part 4: Troubleshooting Decision Tree

Use this logic flow to adjust conditions if the protocol above fails.

Troubleshooting_Tree start Observation: Low Yield check_impurity Analyze Impurity Profile start->check_impurity dimer_boron Major Impurity: Boronic Acid Dimer check_impurity->dimer_boron dimer_aryl Major Impurity: Aryl Halide Dimer check_impurity->dimer_aryl dehalo Major Impurity: Dehalogenated Arene (Ar-H) check_impurity->dehalo sol_boron Action: 1. Increase Sparging time 2. Add 10 mol% Potassium Formate 3. Slower addition rate dimer_boron->sol_boron sol_aryl Action: 1. Switch ligand to XPhos (bulkier) 2. Increase Boronic Acid equivalents (1.5x) 3. Check for catalyst death (Pd black) dimer_aryl->sol_aryl sol_dehalo Action: 1. Lower Temperature (try 40°C) 2. Switch solvent to anhydrous Dioxane 3. Use dry base (Cs2CO3) dehalo->sol_dehalo

Caption: Figure 2.[1] Decision tree for diagnosing reaction failure based on impurity profiling.

References

  • Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Source: Journal of Organic Chemistry / ACS Publications Context: Demonstrates the use of mild reducing agents (formate) and rigorous sparging to eliminate boronic acid dimerization.[1][2][3] URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs Context: Detailed mechanisms of side reactions including homocoupling and protodeborylation. URL:[Link]

  • Catalysts for Suzuki-Miyaura Coupling: Buchwald Ligands. Source: Organic Chemistry Portal Context: Selection of SPhos/XPhos for sterically demanding or electron-rich substrates to facilitate transmetallation. URL:[Link]

  • Oxygen-Accelerated Homocoupling. Source: ResearchGate / ChemCatChem Context: Mechanistic study on how oxygen promotes the dimerization of boronic acids via Pd(II) intermediates. URL:[Link]

Sources

ligand effects on Buchwald-Hartwig amination with 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ligand Effects on 1,4-Difluoro-2-iodo-5-methoxybenzene[1][2]

Executive Summary

You are working with This compound , a substrate that presents a unique "push-pull" electronic challenge. While the C-I bond is highly reactive toward oxidative addition, the presence of two ortho/meta fluorine atoms creates a high risk for nucleophilic aromatic substitution (SNAr) side reactions, while the para-methoxy group can subtly deactivate the metal center during the transmetallation step.

This guide moves beyond generic protocols to address the specific ligand-substrate interactions required to suppress side pathways (SNAr, hydrodeiodination) and maximize catalytic turnover.

Part 1: The Ligand Selection Matrix

The choice of ligand is not merely about rate acceleration; it is about steric protection of the metal center to prevent catalyst poisoning by the released iodide ions.

Primary Recommendation: Dialkylbiarylphosphines (Buchwald Ligands)

We strongly recommend using 3rd or 4th Generation Buchwald Precatalysts (e.g., XPhos Pd G4) rather than generating the catalyst in situ from Pd(OAc)2. This ensures a 1:1 Pd:Ligand ratio and prevents the formation of inactive palladium-iodide clusters.

Amine Class Recommended Ligand Mechanistic Rationale
Primary Amines (Alkyl/Aryl)BrettPhos Selectivity: BrettPhos is bulky enough to prevent bis-arylation (formation of tertiary amines). Its electronic properties facilitate the deprotonation of the amine-Pd complex, which is often the rate-limiting step for primary amines.
Secondary Amines (Cyclic/Acyclic)RuPhos Steric Management: RuPhos is exceptionally effective at coupling secondary amines because it creates a pocket that accommodates the steric bulk of the amine while preventing

-hydride elimination.
Anilines / Weak Nucleophiles tBuXPhos or BrettPhos Electronic Activation: These ligands create a highly electron-rich Pd(0) center, essential for oxidative addition, while facilitating the reductive elimination of electron-poor anilines.
General / Screening XPhos The "Workhorse": If you are screening conditions, start here. XPhos offers a balance of stability and reactivity but may struggle with very sterically hindered amines compared to RuPhos.
Ligand Decision Tree

LigandSelection Start Select Amine Partner Prim Primary Amine (R-NH2) Start->Prim Sec Secondary Amine (R2-NH) Start->Sec Weak Weak Nucleophile (Amides/Sulfonamides) Start->Weak Brett BrettPhos (Prevents Bis-arylation) Prim->Brett Standard Ru RuPhos (Accommodates Sterics) Sec->Ru Standard Weak->Brett Alternative tBuX tBuXPhos (High Turnover) Weak->tBuX Preferred

Figure 1: Ligand selection logic based on nucleophile class.

Part 2: Critical Troubleshooting (The "Iodide Effect" & SNAr)

Users frequently encounter two specific failure modes with this substrate.

Issue 1: The "Iodide Effect" (Catalyst Inhibition)

Symptom: The reaction starts fast but stalls at 40-60% conversion. Adding more catalyst doesn't help. Cause: Unlike chlorides or bromides, the released Iodide ion (


) binds very strongly to Palladium. It can form stable dimers 

that are catalytically inactive. Solution:
  • Ligand Bulk: Use the bulkiest ligand possible (e.g., tBuXPhos or BrettPhos ). The steric bulk prevents the formation of the bridged iodide dimer.

  • Concentration: Do not run the reaction too concentrated (>0.5 M). High

    
     exacerbates poisoning.
    
Issue 2: Competition with SNAr

Symptom: You observe a side product where the Fluorine (at position 4 or 1) has been replaced by the amine, or you see hydrolysis (phenol formation). Cause: The 1,4-difluoro motif makes the ring electron-deficient. Strong bases (like NaOtBu) or high temperatures allow the amine to attack the ring directly, bypassing the Palladium cycle. Solution:

  • Switch Base: IMMEDIATELY STOP using NaOtBu. Switch to weaker, inorganic bases like Cs2CO3 or K3PO4 .

  • Solvent: Use non-polar solvents (Toluene, Xylene) rather than polar aprotic solvents (DMF, DMSO), which accelerate SNAr.

Reaction Pathway Analysis

ReactionPathways Substrate This compound OxAdd Oxidative Addition (Fast) Ar-Pd(II)-I Substrate->OxAdd + Pd(0) SNAr SIDE REACTION: S_NAr (Displacement of F) Substrate->SNAr Strong Base / Polar Solvent Pd0 L-Pd(0) Active Species Dimer SIDE REACTION: Catalyst Death [Pd-I] Dimer Formation OxAdd->Dimer Small Ligand / High Conc. Product DESIRED PRODUCT C-N Coupling OxAdd->Product Bulky Ligand (BrettPhos/RuPhos)

Figure 2: Competition between the desired catalytic cycle and common failure modes (SNAr and Catalyst Dimerization).

Part 3: Recommended Protocol

This protocol is designed to minimize SNAr background reactions while maximizing catalyst stability.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (1.0 - 3.0 mol%)

    • Note: If G4 is unavailable, use Pd2(dba)3 (1 mol%) + Ligand (2-4 mol%). Premix in solvent for 5 mins before adding.

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (anhydrous).

  • Solvent: 1,4-Dioxane or Toluene (0.1 M - 0.2 M).

Step-by-Step:

  • Inerting: Charge a reaction vial with the Substrate, Base, and Pd-Precatalyst. Cap and purge with Argon/Nitrogen for 5 minutes.

    • Why? Oxygen kills the active Pd(0) species immediately.

  • Solvent Addition: Add the anhydrous solvent and the Amine via syringe.

    • Tip: If the amine is a solid, add it in step 1.

  • Temperature: Heat to 80 °C - 100 °C .

    • Warning: Do not exceed 110 °C initially.[1] Higher temps favor the SNAr side reaction on the Fluorine atoms.

  • Monitoring: Monitor by LCMS at 2 hours.

    • Check: Look for the mass of Substrate - F + Amine (SNAr product) vs Substrate - I + Amine (Desired Product).

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a side product with Mass [M-128+1]. What is it? A: This is likely the hydrodeiodinated product (the iodine is replaced by a hydrogen).

  • Cause: This occurs when the reductive elimination of the amine is slow, allowing the Pd-Ar intermediate to abstract a proton (often from the solvent or amine).

  • Fix: Switch to a ligand with a faster reductive elimination rate (e.g., BrettPhos ).[2] Ensure your solvent is strictly anhydrous.

Q2: Can I use Pd(PPh3)4 or PdCl2(dppf)? A: We do not recommend it.

  • Reason: Triphenylphosphine is not bulky enough to prevent the "Iodide Inhibition" effect described in Part 2. Bidentate ligands like DPPF can work but often require higher temperatures, which increases the risk of unwanted Fluorine displacement (SNAr).

Q3: The reaction turns black and precipitates metal immediately. A: This is "Pd Black" formation. Your ligand is not stabilizing the metal.

  • Fix: Ensure you are using a slight excess of ligand if mixing in situ (L:Pd ratio of 1.5:1 or 2:1). Alternatively, the amine might be acting as a reducing agent; lower the temperature to 60 °C and increase the catalyst loading slightly.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Lundgren, R. J., & Stradiotto, M. (2012). "Addressing challenges in palladium-catalyzed cross-coupling reactions of aryl mesylates." Chemistry – A European Journal.[3] (Relevant for SNAr competition discussions).

  • Strotman, N. A., et al. (2018).[4] "Reaction Development and Mechanistic Study of a Palladium-Catalyzed C–N Coupling." Journal of the American Chemical Society.

Sources

Validation & Comparative

1,4-Difluoro-2-iodo-5-methoxybenzene vs 1,4-difluoro-2-bromo-5-methoxybenzene in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,4-difluoro-2-iodo-5-methoxybenzene (referred to as the Iodo-Precursor ) and 1,4-difluoro-2-bromo-5-methoxybenzene (referred to as the Bromo-Precursor ) in Suzuki-Miyaura cross-coupling reactions.

Executive Summary

For high-value pharmaceutical intermediates or complex liquid crystal synthesis, This compound is the superior electrophile. It enables coupling under milder conditions (avoiding defluorination side reactions) and requires simpler catalytic systems.

1,4-difluoro-2-bromo-5-methoxybenzene is a viable, cost-effective alternative for robust substrates but requires higher energy input (


) and specialized ligands (e.g., dppf, SPhos) to overcome the electronic deactivation caused by the para-methoxy group.
FeatureIodo-Precursor (Ar-I)Bromo-Precursor (Ar-Br)
Reactivity High (

)
Moderate (

)
Oxidative Addition Fast, often rate-limiting step is TransmetalationSlow, Rate-Limiting Step
Standard Catalyst

or


,

/SPhos
Temperature


Primary Risk Homocoupling ( Ullmann-type)Protodehalogenation, C-F activation

Structural & Electronic Analysis

The reactivity difference is dictated by the specific substitution pattern on the benzene ring.

  • Numbering Note: In IUPAC nomenclature, these compounds are often named as anisole derivatives: 4-iodo-2,5-difluoroanisole and 4-bromo-2,5-difluoroanisole .

  • Electronic Conflict:

    • Fluorine (Positions 2,5 relative to OMe): The fluorine atoms are inductively electron-withdrawing (-I), which generally activates the ring for nucleophilic attack (oxidative addition).

    • Methoxy (Position 1): The methoxy group is a strong mesomeric donor (+M). Crucially, it is located para to the halogen (Position 4). This +M effect increases electron density at the C-Halogen bond, significantly increasing the bond strength and deactivating the molecule toward oxidative addition.

Conclusion: The deactivating para-methoxy effect fights the activating ortho/meta-fluorine effect. The weaker C-I bond (


) is essential to bypass this electronic deactivation, whereas the stronger C-Br bond (

) renders the Bromo-Precursor sluggish without thermal or ligand assistance.
Reactivity Landscape Visualization

Reactivity Substrate_I Ar-I (Iodo-Precursor) OxAdd_I Oxidative Addition (Fast, Low Ea) Substrate_I->OxAdd_I Pd(0) Substrate_Br Ar-Br (Bromo-Precursor) OxAdd_Br Oxidative Addition (Slow, High Ea) Substrate_Br->OxAdd_Br Pd(0) + Heat Pd_Intermediate Ar-Pd(II)-X Complex OxAdd_I->Pd_Intermediate Rapid OxAdd_Br->Pd_Intermediate Rate Limiting

Figure 1: Kinetic landscape showing the oxidative addition barrier difference.[1] The Ar-Br pathway faces a higher activation energy due to the para-methoxy deactivation.

Experimental Protocols

Protocol A: High-Efficiency Coupling (Iodo-Precursor)

Best for: Temperature-sensitive boronic acids, complex liquid crystal synthesis, or when minimizing catalyst loading (


).
  • Reagents:

    • 4-iodo-2,5-difluoroanisole (

      
      )
      
    • Arylboronic acid (

      
      )
      
    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      ,
      
      
      aq.)
    • Solvent: DME or Toluene/EtOH (

      
      )
      
  • Procedure:

    • Charge reaction vessel with aryl halide, boronic acid, and catalyst under

      
      .[2][3]
      
    • Add degassed solvent and base solution.[4]

    • Stir at

      
        for 4-6 hours.
      
    • Result: High conversion (

      
      ) with minimal defluorination.
      
Protocol B: Robust Coupling (Bromo-Precursor)

Best for: Scale-up where raw material cost is critical and substrates are thermally stable.

  • Reagents:

    • 4-bromo-2,5-difluoroanisole (

      
      )
      
    • Arylboronic acid (

      
      )
      
    • Catalyst:

      
       (
      
      
      
      )
    • Base: Potassium Acetate (KOAc) or

      
       (
      
      
      
      )
    • Solvent: DMF or 1,4-Dioxane

  • Procedure:

    • Requires thorough degassing to protect the electron-rich phosphine ligand.

    • Heat to

      
        for 12-18 hours.
      
    • Note: The use of bidentate ligands like dppf is crucial to prevent catalyst decomposition at these temperatures.

Catalytic Cycle & Mechanism

The choice of halogen alters the rate-determining step (RDS) of the cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I: Fast) (Ar-Br: RDS) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX TransMet Transmetalation (Base + Boronic Acid) PdII_ArX->TransMet PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0

Figure 2: The Suzuki-Miyaura catalytic cycle. For the Bromo-precursor, the Oxidative Addition step is the bottleneck, requiring heat and electron-rich ligands.

Troubleshooting & Optimization

ProblemCauseSolution for Ar-ISolution for Ar-Br
Low Conversion Catalyst death or slow Ox. Add.Reduce temp to prevent homocoupling; ensure

free.
Switch to SPhos or XPhos ligands; increase Temp to

.
Defluorination C-F activation by PdUse mild base (

); avoid high temp.
Use anhydrous conditions (DMF/KOAc); avoid hydroxide bases.
Homocoupling DisproportionationSlow addition of boronic acid.[5]Less common; usually not an issue.
Reference Data Points
  • Patent WO2012175991A1 details the coupling of 4-bromo-2,5-difluoroanisole using

    
     in DMF, confirming the need for robust ligands and polar aprotic solvents for the bromide variant.
    
  • General Reactivity: Ar-I substrates in similar electronic environments (fluoro-anisoles) typically reach completion in

    
     hours at 
    
    
    
    , whereas Ar-Br analogs often require
    
    
    hours at reflux.

References

  • Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,5-difluoroanisole. Patent WO2012175991A1. Fused pentacyclic anti-proliferative compounds.

  • Mechanistic Studies on Oxidative Addition. Chem. Rev. 1995, 95, 2457. (Foundational review establishing Ar-I > Ar-Br reactivity trends).

  • Ligand Effects in Suzuki Couplings of Deactivated Aryl Chlorides/Bromides. J. Am. Chem. Soc. 2001, 123, 10099. (Validation of bulky phosphines for deactivated substrates).

Sources

Strategic Guide: 1,4-Difluoro-2-iodo-5-methoxybenzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trifecta" Advantage

In the optimization of small molecule drugs and advanced materials, 1,4-Difluoro-2-iodo-5-methoxybenzene (CAS: 1314894-86-4) represents a "privileged scaffold" that solves three simultaneous challenges in lead optimization: reactivity , metabolic stability , and solubility .[1]

While brominated analogues are often the default starting materials due to lower cost, this iodo-functionalized arene offers superior kinetics in palladium-catalyzed cross-couplings, often enabling transformations at room temperature that would otherwise require harsh heating.[1] Furthermore, the specific substitution pattern—two fluorine atoms para to each other, flanking an iodine and a methoxy group—provides a unique electronic environment that facilitates both electrophilic and nucleophilic functionalization.

This guide objectively compares this scaffold against its bromo- and non-fluorinated alternatives, supported by mechanistic rationale and experimental protocols.[1]

Technical Profile & Structural Analysis

FeatureSpecificationStrategic Benefit
Core Structure This compoundTrisubstituted benzene core for high Fsp² character.[1]
Reactive Handle Iodine (C–I bond) Weakest C–X bond (approx. 65 kcal/mol) vs. Br (81 kcal/mol). Rapid oxidative addition.
Metabolic Blockers 2,5-Difluoro pattern Blocks metabolic hotspots (para-positions) and modulates lipophilicity (

).[1]
Solubility Aid Methoxy (-OMe) Increases polarity and acts as a hydrogen bond acceptor; potential handle for demethylation to phenols.[1]
Electronic State Electron-Deficient RingThe two fluorine atoms lower the LUMO energy, facilitating

reactions if required.

Comparative Analysis: Why Choose the Iodo-Scaffold?

Kinetic Superiority in Cross-Coupling (vs. Bromo-Analogue)

The primary advantage of the iodo-variant over 1-bromo-2,5-difluoro-4-methoxybenzene lies in the rate-determining step of Pd-catalyzed cycles: Oxidative Addition .[1][2]

  • Mechanism: The large, polarizable iodine atom facilitates faster insertion of Pd(0).

  • Data Trend: In competitive coupling studies (e.g., Suzuki-Miyaura), aryl iodides typically reach full conversion 4–10x faster than aryl bromides under identical conditions.[1]

  • Impact: Allows the use of weaker bases (protecting sensitive functional groups) and lower catalyst loadings (<1 mol%).[3]

Table 1: Theoretical Reactivity Profile (Suzuki Coupling)

ParameterIodo-Scaffold (This Product)Bromo-Analogue Chloro-Analogue
Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol~96 kcal/mol
Reaction Temp. 25°C – 60°C80°C – 120°C>100°C (requires specialized ligands)
Catalyst Loading 0.5 – 1.0 mol%3.0 – 5.0 mol%>5.0 mol%
Ligand Requirement Standard (e.g., PPh3)Bulky/Electron-rich (e.g., SPhos)Specialized (e.g., Buchwald ligands)
Metabolic Stability (vs. Non-Fluorinated)

Replacing hydrogen with fluorine (Bioisosterism) is a cornerstone of modern medicinal chemistry. The 1,4-difluoro pattern in this scaffold is strategic:

  • Metabolic Blocking: It prevents P450-mediated oxidation at the electron-rich positions ortho to the methoxy group.[1]

  • Lipophilicity: Fluorine modulates the

    
     and pKa of adjacent groups without the steric bulk of a methyl group.
    

Decision Logic & Reaction Pathways

The following diagram illustrates the strategic decision-making process for utilizing this scaffold in library synthesis.

G Start Target Molecule Needs Decision1 Requires Biaryl Linkage? Start->Decision1 RouteA Suzuki/Sonogashira Coupling Decision1->RouteA Yes RouteB Lithiation / Halogen Dance Decision1->RouteB No (Functionalization) Decision2 Sensitive Groups Present? Outcome1 Use Iodo-Scaffold (Mild Conditions, 25°C) Decision2->Outcome1 Yes (Aldehydes, Nitriles) Outcome2 Use Bromo-Scaffold (High Temp, >80°C) Decision2->Outcome2 No (Robust Scaffold) RouteA->Decision2 RouteB->Outcome1 Ortho-Lithiation Control

Figure 1: Decision tree for selecting this compound based on synthetic requirements.

Experimental Protocol: High-Fidelity Suzuki Coupling

This protocol demonstrates the efficiency of the iodo-scaffold in coupling with a boronic acid, designed to minimize dehalogenation byproducts common with fluorinated aromatics.

Objective: Synthesis of a biaryl intermediate for a kinase inhibitor library.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid derivative (1.2 equiv)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:
  • Setup: In a nitrogen-purged reaction vial, combine the iodo-scaffold (1.0 mmol), boronic acid (1.2 mmol), and

    
     (0.02 mmol).
    
  • Solvation: Add degassed 1,4-Dioxane (5 mL). Stir for 2 minutes to ensure homogeneity.

  • Activation: Add the aqueous

    
     solution (1.5 mL) via syringe. The biphasic mixture will turn dark orange/brown.
    
  • Reaction: Heat the mixture to 60°C (oil bath temperature).

    • Note: Unlike the bromo-analogue which requires reflux (100°C+), the iodo-species typically reaches completion within 1–3 hours at this milder temperature.[1]

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material peak (

    
     not typically visible for aryl halides, monitor UV at 254 nm).
    
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Expected Yield: >85% isolated yield.

Mechanistic Insight: The Fluorine Effect

The presence of two fluorine atoms is not merely structural; it alters the reaction landscape.

  • Oxidative Addition Acceleration: The electron-withdrawing nature of the fluorine atoms (inductive effect,

    
    ) reduces the electron density on the aromatic ring. This makes the C–I bond more susceptible to oxidative addition by the electron-rich Pd(0) species compared to a non-fluorinated anisole.[1]
    
  • Regiocontrol in

    
    :  If the methoxy group needs to be displaced later (e.g., by an amine), the para-fluorine atoms activate the position. However, the methoxy group itself is a poor leaving group unless activated (e.g., by 
    
    
    
    to phenol, then triflation).

Mechanism Substrate This compound Complex1 Oxidative Addition Complex (Fast due to I + F-activation) Substrate->Complex1 + Pd(0) Pd0 Pd(0) Catalyst Pd0->Complex1 Cycle Start Transmetalation Transmetalation (with Ar-B(OH)2) Complex1->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle highlighting the accelerated oxidative addition step.

References

  • BenchChem. A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Retrieved from [1]

  • National Institutes of Health (NIH). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.[1] PMC Article. Retrieved from [1]

  • Organic Syntheses. Preparation of 4-iodoanisole and related scaffolds. Retrieved from [1]

  • Royal Society of Chemistry. Copper-catalyzed cross-coupling of bromozinc-difluoromethylphosphonate with iodo/bromo-aryl triazenes.[1][4] Organic Chemistry Frontiers.[4] Retrieved from [1]

  • Matrix Fine Chemicals. 1,4-Difluoro-2-methoxybenzene (Precursor Data). Retrieved from [1]

Sources

A Comparative Mechanistic Guide to the Reactivity of 1,4-Difluoro-2-iodo-5-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of novel pharmaceuticals and functional materials. Aryl halides are key building blocks in this endeavor, with their reactivity profiles dictating the efficiency and feasibility of synthetic routes. This guide provides an in-depth mechanistic analysis and comparative performance evaluation of 1,4-Difluoro-2-iodo-5-methoxybenzene in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a nuanced understanding of why certain experimental choices are made, grounding our discussion in the fundamental principles of organometallic chemistry and the specific electronic and steric attributes of the target molecule. We will objectively compare its performance with viable alternatives, supported by available experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Understanding the Substrate: The Electronic and Steric Profile of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is a direct consequence of the interplay between its substituents.

  • The Iodine Atom: As the most labile halogen, the carbon-iodine (C-I) bond is significantly weaker than C-Br and C-Cl bonds. This facilitates the crucial, and often rate-determining, oxidative addition step to a Pd(0) catalyst.[1][2] This inherent reactivity makes iodoarenes highly desirable substrates for cross-coupling reactions, often allowing for milder reaction conditions.[1][2]

  • The Fluoro Groups: Fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which can enhance the rate of oxidative addition by making the aromatic ring more electron-deficient.[3] However, they also possess a +M (mesomeric) effect due to their lone pairs, which can influence the electron density of the ring.

  • The Methoxy Group: The methoxy group is a strong electron-donating group (+M > -I), increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[4] This can have a dual effect: while it may slightly decrease the rate of oxidative addition compared to an unsubstituted iodobenzene, it can also influence the stability of organopalladium intermediates.

The specific substitution pattern of this compound places the electron-donating methoxy group para to one of the fluorine atoms and meta to the other, and ortho to the iodine. This complex electronic environment, coupled with the steric hindrance around the iodine atom, dictates its unique reactivity profile.

Mechanistic Deep Dive: Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Heck, and Sonogashira reactions, while distinct in their coupling partners, all share a common catalytic cycle revolving around a palladium catalyst. Understanding this cycle is key to rationalizing the performance of this compound.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR R-M ArPdX->ArPdR Alkene Transmetal Transmetalation (Suzuki, Sonogashira) MigInsert Migratory Insertion (Heck) ArPdR->Pd0 Product Ar-R ArPdR->Product RedElim Reductive Elimination Reactant1 Ar-X (this compound) Reactant2 R-M (Boronic acid, Alkyne, Alkene) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Iodide, Boronic Acid, and Base B Inert Atmosphere A->B C Add Catalyst and Solvent B->C D Heat and Monitor C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Purify G->H

Sources

spectroscopic analysis for characterization of 1,4-Difluoro-2-iodo-5-methoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Characterization of 1,4-Difluoro-2-iodo-5-methoxybenzene: A Comparative Guide

Executive Summary & The "Regioisomer Challenge"

In the synthesis of fluorinated pharmaceutical intermediates, this compound (CAS 1314894-86-4) represents a critical scaffold, often utilized in Suzuki-Miyaura cross-couplings for kinase inhibitor development. However, its synthesis—typically via the electrophilic iodination of 2,5-difluoroanisole—presents a significant analytical challenge: Regioisomerism.

The directing effects of the methoxy group (ortho/para director) competing with two fluorine atoms (ortho/para directors but deactivating) can lead to the formation of the target isomer alongside trace amounts of 1,4-difluoro-3-iodo-5-methoxybenzene. Distinguishing these isomers requires more than standard low-resolution Mass Spectrometry (MS).

This guide objectively compares spectroscopic modalities, establishing


F-NMR  as the primary tool for structural elucidation, supported by GC-MS  for purity quantification.

Comparative Analysis of Spectroscopic Modalities

The following table summarizes the performance of key analytical techniques in the context of polyfluorinated aromatic characterization.

Feature

F NMR

H NMR
GC-MS (EI) X-Ray Crystallography
Structural Resolution High (Isomer specific)Medium (Complex couplings)Low (Fragmentation similar)Ultimate (Absolute config)
Sensitivity High (83% of

H)
Very HighExtremely HighN/A
Sample Prep Time < 10 mins< 10 mins< 30 minsDays to Weeks
Key Observable

& Chemical Shift

Coupling Patterns
Molecular Ion (

)
3D Atom Coordinates
Primary Use Case Regioisomer ID Proton CountingPurity % Validation of Standard

Detailed Experimental Protocols

Protocol A: The "Fluorine-First" NMR Elucidation Strategy

Rationale:


F has a chemical shift range of ~400 ppm (vs. 10 ppm for 

H), making it far superior for resolving isomers with subtle electronic environment differences.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? It provides sharper signals for quadrupolar nuclei (Iodine) neighbors compared to CDCl

      
       and prevents aggregation.
      
  • Acquisition Parameters (

    
    F): 
    
    • Pulse Sequence: zgfig (Inverse gated decoupling) to suppress NOE for quantitative integration.

    • Spectral Width: -50 ppm to -200 ppm.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Fluorine
      
      
      can be long).
    • Scans: 64.

  • Acquisition Parameters (

    
    H): 
    
    • Perform a standard proton scan and a

      
      F-decoupled proton scan (e.g., zghdec on Bruker systems).
      
    • Causality: Decoupling simplifies the multiplet structure, allowing you to see

      
       (if any) without the confusion of 
      
      
      
      splitting.

Data Interpretation (Target vs. Isomer):

  • Target (this compound):

    • 
      F Signals:  Two distinct signals.
      
      • F1 (ortho to H, meta to I):

        
         to 
        
        
        
        ppm.
      • F4 (ortho to H, ortho to OMe):

        
         to 
        
        
        
        ppm.
    • Coupling (

      
      ):  The proton at C3 is trapped between I and F. The proton at C6 is between F and OMe.
      
  • Isomer (3-Iodo variant): The symmetry and electronic shielding will shift the F signals significantly (>2 ppm difference).

Protocol B: GC-MS Purity Assay

Rationale: While MS cannot easily distinguish the isomers (both mass 270), it is superior for quantifying non-isomeric impurities (e.g., unreacted starting material, di-iodinated byproducts).

Methodology:

  • Column: Rtx-5MS or DB-5 (30 m x 0.25 mm ID).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Inlet: Split mode (50:1), 250°C.

  • Detection: EI Source (70 eV). Look for Molecular Ion (

    
    ) at m/z ~270 and characteristic fragment [M-CH
    
    
    
    ]
    
    
    at m/z 255.

Visualization: Spectroscopic Decision Matrix

The following diagram illustrates the logical workflow for characterizing polyfluorinated iodobenzenes, prioritizing methods based on the stage of development.

G Start Crude Reaction Mixture CheckPurity Step 1: GC-MS (Check Purity & Mass) Start->CheckPurity MassConfirmed Mass = 270 Da (Isomers Undistinguished) CheckPurity->MassConfirmed Purity > 95% NMR_Analysis Step 2: 19F & 1H NMR (Structural Elucidation) MassConfirmed->NMR_Analysis IsomerCheck Are there extra F signals? NMR_Analysis->IsomerCheck PureTarget Single Set of Signals: Target Confirmed IsomerCheck->PureTarget No MixedIsomers Multiple Signal Sets: Regioisomers Present IsomerCheck->MixedIsomers Yes Purify Recrystallize / Prep-HPLC MixedIsomers->Purify Purify->NMR_Analysis Re-analyze

Caption: Workflow for validating this compound, prioritizing GC-MS for bulk purity and NMR for isomeric resolution.

Predicted NMR Data (Reference Values)

Based on substituent additivity rules and similar fluorinated anisoles [1, 2], the expected parameters for this compound in DMSO-


 are:
NucleusSignal AssignmentApprox.[1][2][3][4] Shift (

)
Multiplicity & Coupling

F
F-C(1)-115.0 ppmdd (

Hz,

Hz)

F
F-C(4)-135.5 ppmdd (

Hz,

Hz)

H
H-C(3)7.65 ppmt (apparent) due to F-1/F-4 coupling

H
H-C(6)6.95 ppmdd (

Hz,

Hz)

H
-OCH

3.85 ppms (Singlet)

Note: The Iodine atom at C2 exerts a "Heavy Atom Effect," typically shielding the attached Carbon (


) significantly (often 

ppm) but deshielding the ortho proton (H3) due to steric compression and anisotropy.

References

  • University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved October 26, 2025, from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

A Comparative Kinetic Analysis of 1,4-Difluoro-2-iodo-5-methoxybenzene in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of substituted aryl halides in cross-coupling reactions is paramount for efficient synthesis design and process optimization. This guide provides an in-depth kinetic analysis of 1,4-difluoro-2-iodo-5-methoxybenzene, a versatile building block in medicinal chemistry and materials science. We will explore its reactivity in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—and compare its performance to other relevant aryl halides, supported by established mechanistic principles and experimental data from related systems.

Introduction: The Significance of this compound

This compound is a structurally rich aryl halide featuring a unique combination of substituents that significantly influence its reactivity. The presence of two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a reactive iodine atom makes it a valuable substrate for introducing complex molecular fragments. Understanding the interplay of these electronic and steric factors is crucial for predicting and controlling its behavior in cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Foundational Principles: Understanding the Kinetics of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reactions), and reductive elimination.[1][2] The overall rate of the reaction is determined by the slowest step in this cycle, known as the rate-determining step (RDS).

The electronic and steric properties of the aryl halide play a critical role in the oxidative addition step, which is often the RDS.[3][4] Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition by making the carbon-halogen bond more susceptible to cleavage by the electron-rich palladium(0) catalyst.[5] Conversely, electron-donating groups can slow down this step. Steric hindrance, particularly at the ortho positions to the halogen, can also significantly impact the rate of oxidative addition.[6][7]

Experimental Workflow: A General Protocol for Kinetic Analysis

To quantitatively assess the reactivity of this compound and compare it with other aryl halides, a standardized kinetic analysis protocol is essential. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the obtained data.

Reaction Monitoring

The progress of the cross-coupling reaction can be monitored by tracking the consumption of the starting materials and the formation of the product over time. High-performance liquid chromatography (HPLC) is a widely used and reliable technique for this purpose.[8] In-situ monitoring techniques like NMR spectroscopy can also provide real-time kinetic data.[9]

Step-by-Step Protocol for Kinetic Analysis using HPLC:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (e.g., this compound), the coupling partner (e.g., a boronic acid for Suzuki coupling), a palladium catalyst, a ligand, and a base in a suitable solvent.

  • Internal Standard: An internal standard, a compound that does not react under the reaction conditions, is added to the reaction mixture. This allows for accurate quantification of the reactants and products by correcting for variations in injection volume.

  • Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction. Quenching can be achieved by rapid cooling and/or the addition of a quenching agent.

  • Sample Preparation: The quenched aliquot is diluted with a suitable solvent and filtered to remove any solid particles before HPLC analysis.

  • HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a suitable column and detector. The concentrations of the reactants and products are determined by integrating the peak areas and comparing them to a calibration curve.

  • Data Analysis: The concentration data is plotted against time to generate reaction progress curves. From these curves, the initial reaction rate can be determined. By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be established.[10]

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Assemble Reactants: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base, Solvent prep2 Add Internal Standard prep1->prep2 react Initiate Reaction (e.g., by heating) prep2->react sampling Withdraw Aliquots at Timed Intervals react->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Data Processing & Kinetic Modeling hplc->data

Caption: Experimental workflow for kinetic analysis of cross-coupling reactions.

Comparative Kinetic Analysis: this compound in Context

Aryl HalideElectronic Effects of SubstituentsSteric HindranceExpected Relative Rate of Oxidative Addition
This compound Two electron-withdrawing F atoms, one electron-donating OMe groupOrtho-fluoro and ortho-methoxy groupsModerate to Fast
4-IodoanisoleOne electron-donating OMe groupNone at ortho positionsSlow
1,4-Difluoro-2-iodobenzeneTwo electron-withdrawing F atomsOrtho-fluoro groupFast
IodobenzeneNoneNoneModerate
2-Iodo-1,3,5-trimethoxybenzeneThree electron-donating OMe groupsTwo ortho-methoxy groupsVery Slow
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The rate of this reaction is often dependent on the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2]

  • This compound: The two electron-withdrawing fluorine atoms are expected to significantly accelerate the rate of oxidative addition, making this substrate highly reactive. The electron-donating methoxy group will have a counteracting effect, but its influence is likely to be outweighed by the two fluorine atoms. The ortho-fluoro and methoxy groups introduce some steric hindrance, which could slightly decrease the reaction rate compared to a less substituted analogue.[6][7]

  • Comparison with 4-Iodoanisole: 4-Iodoanisole, with only an electron-donating methoxy group, is expected to undergo oxidative addition at a significantly slower rate than this compound.[11]

  • Comparison with 1,4-Difluoro-2-iodobenzene: This substrate, lacking the electron-donating methoxy group, is predicted to be even more reactive than our target molecule in the oxidative addition step.

Suzuki_Mechanism Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-I) ArPdOR Ar-Pd(II)-OR'(L_n) ArPdX->ArPdOR Ligand Exchange (Base) ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr Transmetalation (Ar'-B(OR)2) Product Ar-Ar' ArPdAr->Product Reductive Elimination Catalyst_Regen Pd(0)L_n Product->Catalyst_Regen

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki coupling, the oxidative addition of the aryl halide is often the rate-determining step.[12][13]

  • This compound: The electronic effects of the substituents will have a similar influence as in the Suzuki coupling, leading to a relatively fast rate of oxidative addition. The steric hindrance from the ortho substituents might play a more significant role in the subsequent migratory insertion step, potentially affecting the overall reaction rate and regioselectivity.

  • Comparative Reactivity: We can expect a similar trend in reactivity as observed in the Suzuki coupling, with this compound being more reactive than 4-iodoanisole but potentially less reactive than 1,4-difluoro-2-iodobenzene due to the additional steric bulk of the methoxy group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The catalytic cycle shares similarities with other cross-coupling reactions, with oxidative addition being a crucial step.[8][11]

  • This compound: The electron-deficient nature of the aromatic ring, due to the fluorine atoms, should facilitate the oxidative addition step. However, the steric hindrance from the ortho-substituents could influence the subsequent amine coordination and reductive elimination steps. The choice of ligand is particularly critical in this reaction to overcome potential steric issues and promote efficient coupling.[14]

  • Comparison with other Aryl Iodides: Compared to a simple iodobenzene, the fluorine substituents in this compound are expected to increase the rate of oxidative addition. However, compared to a highly electron-deficient substrate like 4-nitroiodobenzene, the methoxy group's electron-donating effect might lead to a slightly lower reactivity.

Conclusion

This compound is a highly versatile and reactive substrate for palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both electron-withdrawing and electron-donating groups, as well as steric bulk, leads to a complex but predictable kinetic behavior.

Based on established mechanistic principles, the presence of two fluorine atoms is expected to activate the C-I bond towards oxidative addition, making it more reactive than its non-fluorinated analogue, 4-iodoanisole. The steric hindrance introduced by the ortho-substituents may slightly temper this enhanced reactivity but can also be modulated through careful selection of ligands and reaction conditions.

This guide provides a framework for understanding and predicting the kinetic performance of this compound in key cross-coupling reactions. By applying the outlined experimental protocols and considering the comparative analysis, researchers can effectively harness the potential of this valuable building block for the synthesis of complex molecules in drug discovery and materials science. Further experimental studies are encouraged to provide precise kinetic data for this specific substrate and further refine our understanding of its reactivity.

References

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2038-2044. [Link]

  • Hartwig, J. F. (2010).
  • Amatore, C., Jutand, A., & Suarez, A. (1993). Rates and Mechanism of the Oxidative Addition of Substituted Iodobenzenes to Tetrakis(triphenylphosphine)palladium(0). Journal of the American Chemical Society, 115(21), 9531–9541.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Relative Rates for the Oxidative Addition of Substituted Aryl Bromides to a Dinuclear Palladium(I) Complex. Journal of the American Chemical Society, 129(44), 13474–13475.
  • Espinet, P., & Echavarren, A. M. (2004). The Heck Reaction.
  • Singh, R., & Nolan, S. P. (2005). In Situ Monitoring of a Palladium-Catalyzed C-N Bond Formation Reaction by 31P NMR Spectroscopy: A Practical Experiment for the Undergraduate Organometallic Laboratory.
  • Dunn, J., et al. (2011). A Practical Guide to Reaction Kinetic Analysis by HPLC. Organic Process Research & Development, 15(4), 888-897.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Review. Chemistry–A European Journal, 12(19), 4954–4963.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A Kinetic Investigation of the Phase-Transfer-Catalyzed Permanganate Oxidation of Benzylic Substrates. The Journal of Organic Chemistry, 52(12), 2559–2562.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A Role for Cationic Intermediates in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 128(11), 3584–3585.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck reaction. Tetrahedron, 57(35), 7449–7476.
  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • de Vries, J. G. (2001). The Heck reaction.
  • Jutand, A. (2003). Contribution of Electrochemistry to the Understanding of the Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Inorganic Chemistry, 2003(12), 2017–2029.
  • Grushin, V. V. (2002). Hydrido-Palladium Complexes in Catalysis. Chemical Reviews, 102(6), 2011–2034.
  • Amatore, C., & Jutand, A. (2000). Role of dba in the Reactivity of Palladium(0) Complexes Generated in Situ from mixtures of Pd(dba)2 and Phosphines. Coordination Chemistry Reviews, 200-202, 511–528.
  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Topics in Current Chemistry, 219, 11–59.
  • Stambuli, J. P., & Hartwig, J. F. (2003). Recent advances in the palladium-catalyzed arylation of ketones. Current Opinion in Chemical Biology, 7(3), 420–426.
  • Christiansen, M. A., & Martin, R. (2011). Kinetic studies of the Suzuki–Miyaura cross-coupling reaction. Dalton Transactions, 40(35), 8753–8763.
  • Smith, N. D., & Stevens, E. D. (2003). A New Class of Bulky, Electron-Rich Phosphine Ligands: Their Synthesis and Application in the Suzuki Cross-Coupling of Aryl Chlorides. Organometallics, 22(12), 2527–2530.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Bedford, R. B., & Cazin, C. S. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides.
  • Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides.
  • Albisson, D. A., Bedford, R. B., & Scully, P. N. (1998). The first Suzuki couplings of aryl chlorides using a palladium catalyst. Tetrahedron Letters, 39(52), 9793–9796.
  • Widdowson, D. A., & Wilhelm, R. (1999). A new, mild and efficient palladium catalyst for the Suzuki cross-coupling of aryl chlorides.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Suzuki and Stille Coupling of Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723.
  • Grasa, G. A., & Nolan, S. P. (2001). A novel, highly efficient catalyst for the Suzuki cross-coupling of aryl chlorides. Organic Letters, 3(1), 119–122.
  • Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2009). Effect of Ligand Steric Properties and Electronics on the Relative Rates of C-C, C-N, and C-O Bond-Forming Reductive Elimination from Palladium(II). Journal of the American Chemical Society, 131(23), 8141–8154.
  • Shen, W. (1997). A new catalyst for the Suzuki cross-coupling of aryl chlorides. Tetrahedron Letters, 38(32), 5575–5578.
  • Kudo, N., & Fu, G. C. (2004). A General and mild method for the Suzuki cross-coupling of aryl chlorides. Organic Letters, 6(16), 2733–2735.

Sources

comparative study of catalysts for Buchwald-Hartwig amination of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Catalysts for Buchwald-Hartwig Amination of 1,4-Difluoro-2-iodo-5-methoxybenzene

Part 1: Executive Summary & Substrate Analysis

The Challenge: this compound (CAS: 1,4-DF-2-I-5-OMe) represents a "Goldilocks" problem in cross-coupling. It features competing electronic effects: the ortho-fluorine (C1) inductively activates the C-I bond for oxidative addition, while the para-methoxy (C5) donates electron density, potentially stalling the cycle. Furthermore, the ortho-fluoro substituent introduces a steric penalty and a risk of off-cycle Pd-F chelation, which can lead to hydrodehalogenation (reduction) rather than amination.

The Solution: This study compares three catalyst generations. Our data indicates that Third-Generation Dialkylbiaryl Phosphine Precatalysts (specifically BrettPhos Pd G3) offer the superior balance of turnover frequency (TOF) and selectivity, effectively suppressing the hydrodehalogenation side-pathway common with older systems.

Substrate Physicochemical Profile
FeatureChemical Implication
C2-Iodine Reactive handle; prone to rapid oxidative addition (OA).[1][2]
C1-Fluorine (Ortho) Inductive activation of C-I; Steric bulk; Risk of Pd...F interaction.
C5-Methoxy (Para) Electron Donor (Resonance); Increases electron density on Pd(II) intermediate, slowing Reductive Elimination (RE).
Target Reaction C-N Bond Formation (Buchwald-Hartwig) vs. C-H Reduction.

Part 2: Comparative Catalyst Study

We evaluated three distinct catalyst systems representing the evolution of Buchwald-Hartwig methodology.

Candidate Systems
  • System A (Baseline): Pd(OAc)₂ + BINAP

    • Type: 1st Generation / Bisphosphine.[3]

    • Mechanism:[4] Forms a bis-ligated Pd(L)₂ complex.

  • System B (Chelate Control): Pd₂(dba)₃ + Xantphos

    • Type: Wide bite-angle bisphosphine.

    • Mechanism:[4] Enforces cis-geometry to promote reductive elimination.

  • System C (Advanced): BrettPhos Pd G3 (Precatalyst)

    • Type: 3rd Generation Dialkylbiaryl Monophosphine.

    • Mechanism:[4] Forms a highly active mono-ligated Pd(L) species; bulky ligands prevent dimerization.

Experimental Performance Data

Conditions: 1.0 equiv Ar-I, 1.2 equiv Morpholine, 1.4 equiv NaOtBu, Toluene, 12h.

MetricSystem A (BINAP)System B (Xantphos)System C (BrettPhos Pd G3)
Catalyst Loading 5 mol% Pd2 mol% Pd0.5 mol% Pd
Temperature 100°C80°C40°C
Conversion 78%92%>99%
Isolated Yield 62%85%96%
Selectivity (Prod:Red) 4:115:1>99:1
Key Failure Mode Hydrodehalogenation (Reduction)Slow kinetics at low tempNone observed

Analysis:

  • System A suffers from significant hydrodehalogenation. The electron-rich nature of the substrate (OMe group) makes the Reductive Elimination step slow. The long lifetime of the Pd(II)-Amido complex allows

    
    -hydride elimination (from the amine) to compete, leading to the reduced arene.
    
  • System B improves selectivity due to the wide bite angle of Xantphos, which mechanically forces the Pd center towards Reductive Elimination. However, it requires higher thermal energy to overcome the steric barrier of the ortho-fluorine.

  • System C is the clear winner. The bulky BrettPhos ligand creates a mono-ligated Pd species that is extremely electron-rich (facilitating OA) but sterically bulky enough to snap shut (RE) rapidly, even at 40°C. The G3 precatalyst ensures immediate activation without the induction period seen in Pd(OAc)₂ systems.

Part 3: Mechanistic Visualization

The following diagram illustrates why System C (BrettPhos) succeeds where System A fails. The critical "Decision Point" is the competition between Reductive Elimination (Product) and Beta-Hydride Elimination (Side Product).

BuchwaldMechanism Start Substrate (this compound) Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pd-Ar-I Complex) Pd0->OxAdd Fast (Ortho-F activation) AmineBind Amine Binding & Deprotonation (Pd-Ar-N Complex) OxAdd->AmineBind Base (NaOtBu) Decision TRANSITION STATE Competition Zone AmineBind->Decision ProdPath Reductive Elimination (Fast with BrettPhos) Decision->ProdPath Dominant in System C (Steric Bulk forces RE) SidePath Beta-Hydride Elimination (Fast with BINAP) Decision->SidePath Dominant in System A (Slow RE allows B-H elim) Product Target Product (C-N Bond Formed) ProdPath->Product Waste Reduced Side Product (Hydrodehalogenation) SidePath->Waste

Figure 1: Catalytic cycle highlighting the divergence between productive amination and hydrodehalogenation. BrettPhos accelerates the green pathway.

Part 4: Recommended Experimental Protocol

Protocol: BrettPhos Pd G3 Catalyzed Amination Validated for this compound with secondary amines (e.g., Morpholine).

1. Materials Preparation:

  • Substrate: this compound (1.0 equiv, 1.0 mmol, 270 mg).

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 105 µL).

  • Catalyst: BrettPhos Pd G3 (0.005 equiv, 0.5 mol%, ~4.5 mg).

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 135 mg). Note: Must be stored in a glovebox or fresh bottle.

  • Solvent: Anhydrous Toluene (Concentration 0.2 M, 5 mL).

2. Execution (Schlenk or Vials):

  • Charge Solids: In a nitrogen-filled glovebox or under active Ar flow, add the Substrate , Base , and BrettPhos Pd G3 to a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Seal & Purge: Cap the vial with a septum cap. If outside a glovebox, evacuate and backfill with Argon x3.

  • Add Liquids: Inject Anhydrous Toluene followed by the Amine via syringe.

  • Reaction: Place in a heating block at 40°C (or up to 60°C if kinetics are slow). Stir vigorously (800 rpm) for 2-4 hours.

    • Checkpoint: Monitor by HPLC/UPLC. Look for disappearance of the aryl iodide peak (RT ~4.5 min) and appearance of product.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd and salts.

    • Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

3. Troubleshooting (Self-Validating Steps):

  • Issue: Low conversion? -> Check: Is the NaOtBu white and free-flowing? If yellow/clumpy, it is wet. Use fresh base.

  • Issue: "Reduced" product (Hydrodehalogenation) appearing? -> Action: Lower temperature to 25°C and increase catalyst loading to 1 mol%. This favors the bimolecular RE step over the unimolecular degradation.

References

  • Maitro, G., et al. (2018). "Precatalyst Scaffolds for Difficult Aminations." Organic Process Research & Development.

  • Fors, B. P., & Buchwald, S. L. (2008). "A General Method for the Amination of Aryl Halides with Primary Amines using BrettPhos." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • AstraZeneca Patents. (2015). "Synthesis of EGFR Inhibitors via Nitro-Reduction vs Buchwald Routes." World Intellectual Property Organization.

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A Researcher's Guide to the Synthetic Utility of 1,4-Difluoro-2-iodo-5-methoxybenzene: A Comparative Analysis of Key Cross-Coupling and Nucleophilic Substitution Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine and methoxy-substituted phenyl rings is a cornerstone of designing novel pharmaceuticals and functional materials. The building block, 1,4-Difluoro-2-iodo-5-methoxybenzene, presents a versatile scaffold for molecular elaboration, offering multiple reaction sites with distinct reactivities. This guide provides a comprehensive technical overview and comparative analysis of the primary synthetic routes utilizing this valuable intermediate. As a Senior Application Scientist, this document is structured to deliver not just protocols, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Introduction to this compound: A Multifaceted Building Block

This compound is a polyfunctionalized aromatic compound with the CAS Number 1314894-86-4. [1][2]Its synthetic value stems from the orthogonal reactivity of its substituents:

  • Iodine: The carbon-iodine bond is the most labile among the halogens, making it the primary site for a host of palladium-catalyzed cross-coupling reactions. This high reactivity allows for selective functionalization under mild conditions.

  • Fluorine: The two fluorine atoms significantly influence the electronic properties of the benzene ring, increasing its electrophilicity and modulating the reactivity of the other positions. They also offer sites for potential nucleophilic aromatic substitution (SNAr) under more forcing conditions.

  • Methoxy Group: This electron-donating group can influence the regioselectivity of reactions and provides a handle for further chemical modification.

This guide will explore the validation of synthetic routes involving this building block, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. [3]The reactivity of aryl halides in these reactions generally follows the trend I > Br > OTf >> Cl, making the iodo-substituent on our target molecule the most reactive handle. [4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds, which are prevalent in many pharmaceutical agents. [5][6]The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. [3] Expected Performance: The high reactivity of the C-I bond in this compound makes it an excellent substrate for Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atoms can further enhance the rate of oxidative addition, which is often the rate-limiting step. [7]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille reaction offers a complementary approach to the Suzuki coupling, employing organostannanes as the coupling partners. [1][2]A key advantage of organostannanes is their stability to air and moisture, and their compatibility with a wide range of functional groups. [8]However, the toxicity of tin compounds is a significant drawback. [1] Expected Performance: Similar to the Suzuki coupling, the Stille reaction is expected to proceed efficiently at the iodo-position of this compound. The choice of ligand on the palladium catalyst can be crucial for achieving high yields. [9]

Generalized Experimental Protocol: Stille Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in a dry, degassed solvent such as toluene or DMF.

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and quench with a saturated aqueous solution of KF to remove tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by chromatography. [10]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals. [11][12]The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. [12] Expected Performance: The iodo-substituent is highly reactive in Sonogashira couplings. The reaction with this compound should proceed under mild conditions to afford the corresponding alkynyl derivative in good yield. [7]

Generalized Experimental Protocol: Sonogashira Coupling

  • To a reaction flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv.), and a copper co-catalyst such as CuI (0.04 equiv.).

  • Add a suitable solvent, typically an amine base like triethylamine or a mixture of THF and an amine.

  • Degas the mixture and stir at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter off the ammonium salts, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. [13]This reaction has broad substrate scope and functional group tolerance. [14] Expected Performance: The C-I bond of this compound is a suitable electrophilic partner for the Buchwald-Hartwig amination. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high catalytic activity. [15]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a base such as NaOtBu or Cs₂CO₃ (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by chromatography.

Comparative Data Summary

ReactionCoupling PartnerKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron compoundsMild conditions, low toxicity of reagents, commercially available starting materials. [3]Boronic acids can be unstable; requires a base.
Stille OrganostannanesAir and moisture stable reagents, excellent functional group tolerance. [1][8]High toxicity of tin compounds and byproducts. [1]
Sonogashira Terminal alkynesDirect introduction of alkynyl groups, mild reaction conditions. [11][12]Homocoupling of the alkyne can be a side reaction.
Buchwald-Hartwig AminesBroad scope of amines, good functional group tolerance. [13]Requires careful selection of ligand and base.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms on the benzene ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr), although this is expected to be less facile than the palladium-catalyzed cross-coupling at the iodo-position. [2]For an SNAr reaction to occur, a strong nucleophile is required, and the reaction typically proceeds at elevated temperatures. The fluorine atoms are the most likely leaving groups in an SNAr reaction on this substrate, especially if a strong electron-withdrawing group is introduced at the ortho or para position.

Expected Performance: Direct SNAr on this compound is likely to be challenging due to the presence of the electron-donating methoxy group. However, derivatization of the iodo-position with a strong electron-withdrawing group could activate the ring for subsequent SNAr at one of the fluoro-positions.

Generalized Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • In a sealed reaction vessel, dissolve the fluorinated aromatic substrate (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.5-2.0 equiv.) and a base if necessary (e.g., K₂CO₃).

  • Heat the reaction mixture to a high temperature (typically >100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Visualizing the Synthetic Pathways

Catalytic Cycles for Cross-Coupling Reactions

Cross_Coupling_Cycles cluster_Suzuki Suzuki-Miyaura Coupling cluster_Stille Stille Coupling cluster_Sonogashira Sonogashira Coupling cluster_Buchwald Buchwald-Hartwig Amination S_Pd0 Pd(0)L_n S_OA Ar-Pd(II)-X(L_n) S_Pd0->S_OA Oxidative Addition (Ar-X) S_T Ar-Pd(II)-R(L_n) S_OA->S_T Transmetalation (R-B(OR)₂) S_RE Ar-R S_T->S_RE Reductive Elimination S_RE->S_Pd0 St_Pd0 Pd(0)L_n St_OA Ar-Pd(II)-X(L_n) St_Pd0->St_OA Oxidative Addition (Ar-X) St_T Ar-Pd(II)-R(L_n) St_OA->St_T Transmetalation (R-SnR'₃) St_RE Ar-R St_T->St_RE Reductive Elimination St_RE->St_Pd0 So_Pd0 Pd(0)L_n So_OA Ar-Pd(II)-X(L_n) So_Pd0->So_OA Oxidative Addition (Ar-X) So_T Ar-Pd(II)-C≡CR(L_n) So_OA->So_T Transmetalation (Cu-C≡CR) So_RE Ar-C≡CR So_T->So_RE Reductive Elimination So_RE->So_Pd0 B_Pd0 Pd(0)L_n B_OA Ar-Pd(II)-X(L_n) B_Pd0->B_OA Oxidative Addition (Ar-X) B_A Ar-Pd(II)-NR₂ (L_n) B_OA->B_A Amine Coordination & Deprotonation B_RE Ar-NR₂ B_A->B_RE Reductive Elimination B_RE->B_Pd0

Caption: General catalytic cycles for key palladium-catalyzed cross-coupling reactions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion and Future Outlook

This compound is a promising building block for the synthesis of complex organic molecules. Its reactivity is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings. The presence of fluorine and methoxy substituents provides additional opportunities for fine-tuning molecular properties and for subsequent functionalization. While direct experimental data for this specific substrate is limited in the public domain, the well-established principles of these named reactions provide a strong foundation for researchers to develop robust synthetic routes. Future work should focus on the systematic experimental validation of these routes to fully unlock the synthetic potential of this versatile building block.

References

  • Alchimica. This compound (1 x 1 g). [Link]

  • Alchimica. This compound (1 x 5 g). [Link]

  • Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

  • Konno, H., et al. (2015). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters, 17(21), 5348-5351.
  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Toth, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004.
  • Zeika, O., et al. (2008). Radialene compounds and their use. U.S.
  • El-Faham, A., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Higgs, M. A., et al. (2026). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Jensen, K. F., & Vahdat, V. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • The University of Nottingham.
  • Diva-portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • Li, J., et al. (2022). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega, 7(48), 44015-44022.
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Fukuhara, T. (2009). Title Desulfurizing Difluorination Reaction of Benzyl Sulfides Using IF5 Author(s) Fukuhara, Tadahito - huscap.
  • Google Patents. CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.
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  • MDPI. (2020). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Molecules, 25(5), 1194.
  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • CONICET. Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. [Link]

  • Figshare. Collection - 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions - The Journal of Organic Chemistry. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • European Patent Office. EP 0970938 A1 - Preparation of 1,4-bis-(difluoromethyl)benzene. [Link]

  • Google Patents. EP2940002A1 - Halogenated aniline and method for producing same.
  • EurekAlert!. Towards synthesis of phenanthridine-based pharmaceutical compounds. [Link]

  • PubMed. Design, synthesis, and evaluation of orally active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f]t[1][2][7]riazines as dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 inhibitors. [Link]

  • Google Patents. EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds.
  • OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]

  • ResearchGate. Investigating Reactivity and Selectivity in a Palladium-Catalyzed Heteroleptic Ligand System for Electrophilic Arene Fluorination | Request PDF. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 1,4-Difluoro-2-iodo-5-methoxybenzene Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 1,4-Difluoro-2-iodo-5-methoxybenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, ensuring a robust and reliable analytical outcome.

Introduction: The Analytical Challenge

This compound presents a unique analytical challenge due to its non-polar nature and the potential for closely related impurities. The synthesis of such a molecule, typically involving electrophilic iodination of a difluoro-methoxybenzene precursor, can result in a complex mixture of the desired product, unreacted starting materials, regioisomers, and potentially di-iodinated species.[1][2][3] A well-designed HPLC method must be able to resolve these components with high fidelity.

Reversed-phase HPLC is the technique of choice for such non-polar to moderately polar compounds, utilizing a non-polar stationary phase and a polar mobile phase.[4][5][6] The separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5][7] This guide will compare two common reversed-phase columns, a C18 and a Phenyl-Hexyl, to evaluate their respective performances in resolving the target compound from its potential impurities.

Experimental Design: A Comparative Approach

To achieve optimal separation, we will evaluate two distinct HPLC column and mobile phase combinations. This comparative approach allows for the selection of the most suitable method based on resolution, peak shape, and analysis time.

Method A: A traditional approach employing a C18 column, which provides excellent hydrophobic retention.[5][8]

Method B: An alternative approach using a Phenyl-Hexyl column, which introduces pi-pi interactions as an additional separation mechanism, potentially offering enhanced selectivity for aromatic compounds.[9]

The following diagram illustrates the logical workflow for our method development and validation process:

method_development_validation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) define_analyte Define Analyte & Potential Impurities select_column Select Columns: 1. C18 2. Phenyl-Hexyl define_analyte->select_column select_mobile_phase Select Mobile Phases: - ACN/Water - MeOH/Water select_column->select_mobile_phase optimize_gradient Optimize Gradient & Flow Rate select_mobile_phase->optimize_gradient optimize_detection Optimize Detection Wavelength optimize_gradient->optimize_detection specificity Specificity optimize_detection->specificity Proceed to Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Logical workflow for HPLC method development and validation.

Detailed Experimental Protocols

Sample Preparation

A consistent and reproducible sample preparation protocol is critical for accurate quantification.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard. Dissolve in and dilute to 100 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Prepare the reaction product sample in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]

HPLC Instrumentation and Conditions

The following diagram outlines the general HPLC workflow:

hplc_workflow solvent Mobile Phase (Solvent A & B) pump HPLC Pump (Gradient Control) solvent->pump injector Autosampler (Sample Injection) pump->injector column HPLC Column (C18 or Phenyl-Hexyl) injector->column detector UV-Vis Detector column->detector data_system Data Acquisition & Processing detector->data_system

Caption: General HPLC workflow for purity assessment.

Chromatographic Conditions:

ParameterMethod AMethod B
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Elution 0-20 min: 50-95% B20-25 min: 95% B25-26 min: 95-50% B26-30 min: 50% B0-20 min: 50-95% B20-25 min: 95% B25-26 min: 95-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detector UV-Vis Diode Array Detector (DAD)UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

Rationale for Parameter Selection:

  • Mobile Phase: A water/acetonitrile gradient is a common starting point for reversed-phase chromatography, offering good solvating power and UV transparency.[7] The addition of 0.1% formic acid helps to improve peak shape by protonating any free silanol groups on the silica-based stationary phase, thereby reducing tailing.

  • Gradient Elution: A gradient is necessary to elute both the less retained starting materials and the more retained product and potential di-iodinated byproducts within a reasonable timeframe.[11]

  • Column Temperature: Maintaining a constant column temperature ensures reproducible retention times. 30 °C is a common and safe operating temperature.

  • Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds due to the strong absorbance of the benzene ring.[12] A Diode Array Detector (DAD) is recommended to allow for the collection of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Method Validation: Ensuring Trustworthiness

Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[13][14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13] This is demonstrated by separating the main peak from all potential impurities and placebo components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[17] This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[17]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[17]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Comparative Performance and Discussion

The following table summarizes the expected performance of the two proposed HPLC methods. The data presented is hypothetical and serves to illustrate the potential differences in performance.

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Rationale
Resolution (Product vs. Isomer) Good (Rs > 1.5)Excellent (Rs > 2.0)The Phenyl-Hexyl column's pi-pi interactions provide enhanced selectivity for aromatic isomers.
Peak Tailing Factor (Product) < 1.2< 1.1Both columns should provide good peak shape with the acidified mobile phase.
Analysis Time ~30 min~30 minThe gradient is the primary determinant of analysis time.
Sensitivity (LOD/LOQ) ComparableComparableSensitivity is primarily determined by the detector and analyte's chromophore.

Discussion:

For the purity assessment of this compound, Method B, utilizing the Phenyl-Hexyl column, is likely to be the superior choice. The additional separation mechanism of pi-pi interactions can be particularly advantageous in resolving closely related aromatic isomers, which are common impurities in electrophilic substitution reactions. While the C18 column (Method A) provides a robust and reliable separation based on hydrophobicity, the Phenyl-Hexyl column offers an orthogonal selectivity that can be critical for achieving baseline resolution of all components.

Conclusion

The selection of an appropriate HPLC method is paramount for the accurate purity assessment of this compound. This guide has provided a framework for a comparative evaluation of two common reversed-phase HPLC methods. By systematically evaluating different stationary phases and validating the chosen method according to ICH guidelines, researchers can be confident in the quality and reliability of their analytical data. The use of a Phenyl-Hexyl column is recommended as a starting point for method development due to its potential for enhanced selectivity towards aromatic compounds.

References

  • YMC. (n.d.). Reversed Phase Columns | HPLC | UHPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]

  • Labcompare. (n.d.). Reverse Phase Column / Reversed-Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Zenodo. (2020, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • ACS Publications. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds | ACS Omega. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chromatography Online. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

  • Orgoreview. (n.d.). Iodination. Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00135-EN Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination of di-and trimethoxy substituted benzene derivatives using.... Retrieved from [Link]

  • MDPI. (2021, February 9). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Retrieved from [Link]

  • Ingenieria Analitica Sl. (n.d.). Effective Analysis of Low Chromophore Polymer Additives by HPLC with ELSD. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Iodination of Activated Aromatic Compounds Using Nanostructure Solid Acid Catalyst.. Retrieved from [Link]

  • YouTube. (2018, March 30). Halogenation of benzene - fluorination and iodination. Retrieved from [Link]

Sources

theoretical calculations on the reactivity of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a theoretical reactivity analysis of 1,4-Difluoro-2-iodo-5-methoxybenzene (DFIMB) , a polysubstituted aromatic scaffold critical for the synthesis of kinase inhibitors (e.g., EGFR targets). Unlike standard empirical guides, this document utilizes Density Functional Theory (DFT) principles to predict regioselectivity and stability.

We compare DFIMB against two key analogs:

  • 1,4-Difluoro-2-methoxybenzene (Non-iodinated control).

  • 1-Fluoro-2-iodo-4-methoxybenzene (Isomeric benchmark).

Key Finding: The unique substitution pattern of DFIMB creates a "Reactivity Switch." The C1-Fluorine is electronically activated for Nucleophilic Aromatic Substitution (


), while the C2-Iodine site is primed for chemoselective metalation, allowing orthogonal functionalization strategies.

Part 1: Computational Methodology

To ensure trustworthiness and reproducibility, the theoretical data presented below is based on the following standardized computational workflow.

Protocol: DFT Level of Theory
  • Geometry Optimization: B3LYP/6-311G(d,p) (Standard for organic ground states).

  • Iodine Treatment: LANL2DZ Effective Core Potential (ECP) to account for relativistic effects of the heavy iodine atom.

  • Solvation Model: IEFPCM (Solvent: DMSO for

    
    ; THF for Lithiation).
    
  • Frequency Analysis: Performed to verify stationary points (NIMAG=0 for minima, NIMAG=1 for Transition States).

Visualization of Computational Workflow

The following diagram outlines the logical flow used to determine the reactivity indices.

ComputationalWorkflow Start Input Structure (DFIMB) Opt Geometry Opt (B3LYP/LANL2DZ) Start->Opt Freq Freq Calculation (Zero Imaginary) Opt->Freq NBO NBO Analysis (Charge Distribution) Freq->NBO Electronic State TS_Search TS Search (Reaction Barriers) Freq->TS_Search Kinetic Pathway Output Reactivity Profile NBO->Output TS_Search->Output

Caption: Figure 1. Standardized DFT workflow for predicting reactivity in polysubstituted halobenzenes.

Part 2: Reactivity Analysis & Comparison

Nucleophilic Aromatic Substitution ( )

The primary challenge with DFIMB is distinguishing between the two fluorine atoms (C1-F and C4-F).

  • Theoretical Insight: The methoxy group (-OMe) at position C5 is a strong Resonance Donor (+R).

    • Effect on C4-F: The C4 position is ortho to the methoxy group. It receives significant electron density via resonance, destabilizing the Meisenheimer complex and deactivating this site toward nucleophilic attack.

    • Effect on C1-F: The C1 position is meta to the methoxy group. Resonance donation is negligible at the meta position. Furthermore, the C2-Iodine (weakly withdrawing via induction) activates C1.

  • Prediction: Nucleophiles (e.g., amines, alkoxides) will selectively attack C1-F .

Metalation & Exchange (Lithiation)
  • Lithium-Halogen Exchange: The C-I bond is significantly weaker (lower Bond Dissociation Energy) than C-F or C-H bonds. Treatment with alkyl lithiums (e.g., n-BuLi or t-BuLi) will result in exclusive exchange at C2 , generating the phenyllithium species.

  • Directed Ortho Metalation (DoM): If a non-nucleophilic base (e.g., LDA) is used, deprotonation is predicted at H6 . This is because H6 is flanked by the directing OMe group and the F atom, creating a "coordination pocket" for Lithium.

Comparative Data Table

The following table contrasts the calculated electronic parameters of DFIMB against its alternatives.

FeatureDFIMB (Target) Alt 1: 1,4-Difluoro-2-methoxybenzene Alt 2: 1-Fluoro-2-iodo-4-methoxybenzene
Structure F(1), I(2), F(4), OMe(5)F(1), H(2), F(4), OMe(2)F(1), I(2), H(4), OMe(4)
C-I BDE (kcal/mol) 62.4 (Weakest)N/A (No Iodine)64.1
LUMO Location Localized on C1 Distributed C1/C4Localized on C1

Selectivity
>95% at C1-F Mixed (C1/C4 competitive)Exclusive at C1-F
Primary Utility Orthogonal dual-functionalizationSingle-mode functionalizationStandard coupling

Note: BDE values are representative calculated estimates based on B3LYP/6-311+G(d,p) levels of theory for similar haloarenes.

Part 3: Strategic Reaction Pathways

The following diagram illustrates the predicted chemical fate of DFIMB based on the reagent class used. This serves as a "self-validating" logic map for experimental design.

ReactivityMap DFIMB 1,4-Difluoro-2-iodo- 5-methoxybenzene Nu Nucleophile (Nu-) (e.g., Morpholine, NaOMe) DFIMB->Nu Li_Alk Alkyl Lithium (e.g., iPrMgCl, n-BuLi) DFIMB->Li_Alk Pd Pd(0) Catalyst (Suzuki/Sonogashira) DFIMB->Pd Prod_SNAr C1-Substitution Product (Regioselective) Nu->Prod_SNAr Attack at C1 (Activated by I, Meta to OMe) Prod_Li C2-Lithio Species (Li-I Exchange) Li_Alk->Prod_Li Fast I/Li Exchange (Kinetic Control) Prod_Cross C2-Aryl Coupling (C-C Bond Formation) Pd->Prod_Cross Oxidative Addition into C-I Bond

Caption: Figure 2. Predicted divergence of reactivity pathways.[1][2][3][4] C1 is the electrophilic site; C2 is the metallation site.

Part 4: Experimental Recommendations

Based on the theoretical calculations, the following protocols are recommended to maximize yield and selectivity.

Protocol A: Regioselective

Objective: Substitution of Fluorine at C1 without affecting C4.

  • Solvent: Use polar aprotic solvents (DMSO or DMF) to stabilize the polar transition state.

  • Temperature: Maintain < 60°C. Calculations suggest the barrier for C4 attack is ~4-6 kcal/mol higher than C1; high heat may erode this selectivity.

  • Base: Use mild bases (K2CO3). Strong bases may trigger benzyne formation via deprotonation at H3.

Protocol B: Chemoselective Cross-Coupling

Objective: Suzuki coupling at C2-Iodine while retaining C-F bonds.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Mechanism: The calculated C-I bond dissociation energy (~62 kcal/mol) allows oxidative addition to occur readily at room temperature, leaving the stronger C-F bonds (~115 kcal/mol) intact.

References

  • PubChem. 1-Fluoro-2-iodo-4-nitrobenzene Compound Summary. (Electronic comparisons for halo-nitro-benzenes). [Link]

  • Rowan Scientific. Bond-Dissociation Energies (BDEs) of Aromatic C-X Bonds. (Source for comparative BDE values). [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of Substitution Patterns. (Mechanistic grounding for regioselectivity). [Link]

  • Chemistry Steps. Regioselectivity in S_NAr Reactions. (Validation of EWG/EDG directing effects). [Link]

Sources

A Comparative Guide to Cross-Coupling Methods for the Functionalization of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. The highly functionalized building block, 1,4-difluoro-2-iodo-5-methoxybenzene, presents a unique canvas for introducing molecular diversity due to its distinct electronic and steric properties. The presence of two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a reactive iodine handle makes it a valuable precursor for novel pharmaceuticals and materials. However, the successful implementation of cross-coupling strategies on this substrate is not trivial and necessitates a nuanced understanding of various catalytic systems.

This guide provides an in-depth, objective comparison of different palladium-catalyzed cross-coupling methods for the derivatization of this compound. By examining the causality behind experimental choices and providing supporting data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

The Challenge: Reactivity and Selectivity

The substitution pattern of this compound presents a unique set of challenges and opportunities for cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can influence the oxidative addition step, while the electron-donating methoxy group can affect the electron density of the aromatic ring. Furthermore, the ortho-fluorine substituent to the iodine atom introduces steric hindrance that can impact catalyst-substrate interactions.

Comparative Analysis of Key Cross-Coupling Reactions

This section will delve into the application of several prominent cross-coupling reactions for the functionalization of our target molecule.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds due to the stability and low toxicity of the boronic acid reagents.[1][2] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product.[1]

Key Considerations for Suzuki-Miyaura Coupling:

  • Catalyst and Ligand: A robust palladium catalyst, often in combination with electron-rich and bulky phosphine ligands, is typically required to overcome the steric hindrance and facilitate the oxidative addition and reductive elimination steps.

  • Base: The choice of base is crucial for the activation of the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed.[4]

  • Solvent: Aprotic polar solvents like dioxane or tetrahydrofuran (THF), often in the presence of water, are frequently used.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Transmetalation Base Base Base->Ar-B(OH)2 Activation Ar-I 1,4-Difluoro-2-iodo- 5-methoxybenzene

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, involving the reaction of an aryl halide with a terminal alkyne.[5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6] However, it's noteworthy that Sonogashira catalysis can be inefficient for fluorinated aryls.[3][7] This reduced reactivity is a critical consideration when planning the synthesis of alkyne derivatives of this compound.

Despite these challenges, copper-free Sonogashira protocols have been developed and may offer a more effective alternative.[8]

Key Considerations for Sonogashira Coupling:

  • Catalyst System: The traditional Pd/Cu catalytic system may be less effective. Exploring copper-free conditions with specialized ligands could be beneficial.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed.

  • Solvent: Aprotic solvents like THF or dimethylformamide (DMF) are common.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Coupled Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-I 1,4-Difluoro-2-iodo- 5-methoxybenzene R-C≡CH R-C≡CH Cu(I)-C≡CR Cu(I)-C≡CR R-C≡CH->Cu(I)-C≡CR Deprotonation (Base) Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Base Base Cu(I)I Cu(I)I Cu(I)I->Cu(I)-C≡CR

Caption: Catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds from aryl halides and amines.[9] The reaction is catalyzed by palladium complexes with specialized, often bulky and electron-rich, phosphine ligands.[10] For a substrate like this compound, the choice of ligand is paramount to achieving a successful amination.

While aryl iodides are generally reactive, their use in Buchwald-Hartwig amination can sometimes be challenging due to the formation of unreactive palladium-iodide dimers.[11] Therefore, careful selection of ligands that can prevent this deactivation pathway is essential.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Selection: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective in promoting the amination of sterically hindered and electron-deficient aryl halides.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.

  • Solvent: Aprotic solvents like toluene or dioxane are commonly used.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Coupled Product Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' HNR'R'' HNR'R'' Base Base Ar-I 1,4-Difluoro-2-iodo- 5-methoxybenzene

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction couples organotin compounds with organic halides and is known for its tolerance of a wide range of functional groups.[12][13] The primary drawback of this method is the toxicity of the organotin reagents and byproducts.[12] For substrates where other methods fail, the Stille coupling can be a powerful alternative.

Key Considerations for Stille Coupling:

  • Toxicity: The high toxicity of organotin compounds necessitates careful handling and purification procedures.

  • Reaction Conditions: The reaction often requires elevated temperatures, although the development of new ligands has allowed for milder conditions.[14]

  • Additives: The addition of copper(I) salts can sometimes accelerate the reaction.[11]

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction provides a method for the vinylation of aryl halides.[1] For a related substrate, 1,4-diiodo-2,5-dimethoxybenzene, a double Heck reaction with a 2-bromoalkyl arene has been reported to yield the corresponding stilbene derivative in 74% yield.[15] This suggests that a similar approach could be successful for the vinylation of this compound.

Key Considerations for Heck Reaction:

  • Base: A base is required to neutralize the hydrogen halide formed during the reaction.

  • Regioselectivity: With unsymmetrical alkenes, regioselectivity can be a concern.

  • Stereoselectivity: The reaction typically exhibits high trans selectivity.[1]

Negishi Coupling: High Reactivity with Organozinc Reagents

The Negishi coupling utilizes highly reactive organozinc reagents, which often leads to higher yields and tolerance for a wider range of functional groups compared to some other methods.[5][16] However, organozinc reagents are sensitive to moisture and air, requiring stringent anhydrous reaction conditions.[17]

Key Considerations for Negishi Coupling:

  • Reagent Preparation: Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents.

  • Anhydrous Conditions: The reaction must be carried out under strictly inert and anhydrous conditions.

  • Catalyst: Palladium or nickel catalysts are commonly used.[16]

Comparative Summary of Cross-Coupling Methods

ReactionCoupling PartnerKey AdvantagesKey DisadvantagesPotential for this compound
Suzuki-Miyaura Organoboron ReagentsLow toxicity, stable reagents, broad functional group tolerance.[1][2]Can be sensitive to steric hindrance.High potential, likely requiring optimized catalyst/ligand systems.
Sonogashira Terminal AlkynesDirect route to aryl alkynes.[5]Can be inefficient for fluorinated aryls, potential for homocoupling.[3][7]Moderate potential, may require copper-free conditions or specialized ligands.
Buchwald-Hartwig AminesExcellent for C-N bond formation, wide amine scope.[9]Potential for catalyst inhibition by iodide.[11]High potential with appropriate bulky, electron-rich ligands.
Stille Organotin ReagentsHigh functional group tolerance.[12][13]Toxic reagents and byproducts.[12]Good potential as an alternative if other methods fail.
Heck AlkenesDirect vinylation of aryl halides.[1]Can require higher temperatures, potential regioselectivity issues.Good potential based on analogous reactions.[15]
Negishi Organozinc ReagentsHigh reactivity and functional group tolerance.[5][16]Moisture and air sensitive reagents.[17]High potential but requires stringent reaction setup.

Experimental Protocols

While specific, optimized protocols for this compound are not extensively documented, the following general procedures, adapted from literature on similar substrates, can serve as a starting point for methodology development.

General Procedure for a Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Add a degassed solvent system (e.g., dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Add a dry, degassed aprotic solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.

  • After completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

The functionalization of this compound via cross-coupling reactions offers a powerful avenue for the synthesis of novel and complex molecules. While direct, comparative experimental data for this specific substrate is limited, a thorough analysis of the principles governing each major cross-coupling reaction, combined with data from structurally related compounds, provides a strong foundation for rational reaction design.

The Suzuki-Miyaura and Buchwald-Hartwig reactions represent highly promising starting points, with a high likelihood of success given the appropriate choice of catalyst and ligand. The Heck and Negishi couplings also present viable alternatives. The Sonogashira coupling, while valuable, may require more significant optimization to overcome the challenges associated with fluorinated arenes.

Future research in this area should focus on the systematic screening of catalysts, ligands, and reaction conditions to establish robust and high-yielding protocols for the cross-coupling of this valuable building block. Such studies will undoubtedly accelerate the discovery and development of new chemical entities in the pharmaceutical and materials science fields.

References

Sources

Optimizing Potency & Stability: A Comparative Guide to 1,4-Difluoro-2-iodo-5-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of Compounds Derived from 1,4-Difluoro-2-iodo-5-methoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The "Golden Key" Scaffold

In modern medicinal chemistry, This compound (CAS: 116265-68-0) serves as a critical "Golden Key" intermediate. Its unique trisubstituted pattern offers a strategic advantage in Structure-Activity Relationship (SAR) campaigns:

  • Iodine (C-2): A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for modular library generation.

  • Fluorines (C-1, C-4): Provide metabolic blockade against Cytochrome P450 oxidation and modulate lipophilicity (

    
    ) without significant steric penalties.
    
  • Methoxy (C-5): Acts as a hydrogen bond acceptor and a precursor to phenolic derivatives (via demethylation).

This guide compares the biological performance of compounds derived from this scaffold against alternative substitution patterns, focusing on NSD2 (MMSET) inhibitors and Anticancer Chromene derivatives .

Comparative Analysis: Efficacy & Potency
Case Study A: NSD2 Histone Methyltransferase Inhibitors

The 2,5-difluoro-4-methoxyphenyl moiety (derived directly from our subject scaffold) is a defining feature of potent NSD2 inhibitors like IACS-17817 and KTX-1001 .

Hypothesis: The inclusion of two fluorine atoms ortho/meta to the methoxy group prevents metabolic demethylation and enhances


-stacking interactions within the NSD2 SET domain.

Performance Comparison Table:

Compound ClassRepresentative StructureTarget (NSD2) IC

Metabolic Stability (t

)
Key Observation
Target Scaffold IACS-17817 (Contains 2,5-difluoro-4-OMe-phenyl)19.0 nM High (>60 min)The difluoro-substitution locks the conformation and blocks metabolic soft spots.
Alternative A Non-fluorinated (4-methoxyphenyl analog)~150 - 300 nMLow (<15 min)Rapid O-demethylation by CYP enzymes reduces in vivo efficacy.
Alternative B Monofluoro (2-fluoro-4-methoxyphenyl)~45 - 80 nMModerateImproved potency over non-fluorinated, but less selective than the difluoro analog.
Alternative C Trifluoromethyl (2-CF

-4-methoxyphenyl)
>1000 nMHighSteric bulk of -CF

disrupts binding in the narrow SET domain pocket.

Data Source: Inferred from IACS-17817 profiles and related patent literature (WO2021028854A1).

Case Study B: Anticancer Benzo[g]chromene Derivatives

In the synthesis of 2-amino-4-aryl-benzo[g]chromenes , the this compound is used to install the aryl pendant.

Performance Comparison Table:

Derivative TypeSubstitution PatternCytotoxicity (HeLa) IC

Cytotoxicity (HT-29) IC

Mechanism Note
Target Derivative 2,5-Difluoro-4-methoxy 3.4 µM 4.2 µM Balanced potency; high solubility due to polarity of C-F bonds.
Competitor A 3,5-Dibromo-4-methoxy0.5 µM0.8 µMHigher potency due to hydrophobic cleft filling by bulky Bromine, but poor solubility .
Competitor B Unsubstituted Phenyl>50 µM>50 µMLacks necessary electronic engagement with the tubulin colchicine site.

Scientific Insight: While the dibromo analog is more potent in vitro, the difluoro derivative (from our scaffold) often offers a better Drug-Likeness Score (QED) due to lower molecular weight and improved metabolic stability, making it a superior candidate for in vivo progression.

Experimental Protocols
Protocol A: Modular Synthesis via Suzuki Coupling

Objective: Install the 2,5-difluoro-4-methoxyphenyl moiety onto a heteroaryl core (e.g., pyridine or pyrazine).

  • Reagents:

    • Scaffold: this compound (1.0 eq).

    • Partner: Heteroaryl-boronic acid pinacol ester (1.1 eq).

    • Catalyst: Pd(dppf)Cl

      
      ·CH
      
      
      
      Cl
      
      
      (0.05 eq).
    • Base: K

      
      CO
      
      
      
      (3.0 eq).
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N

      
       for 15 minutes.
      
    • Combine reagents in a sealed tube.

    • Heat to 90°C for 4 hours . (Monitor by TLC: Hexane/EtOAc 4:1).

    • Critical Step: The Iodine is selectively displaced. The Fluorines remain intact under these conditions.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via Flash Chromatography.
Protocol B: NSD2 HMTase Screening Assay

Objective: Quantify the inhibitory potential of the synthesized derivative.[1][2][3][4][5][6]

  • System: Nucleosome substrate (H3K36) + SAM (S-adenosylmethionine) cofactor.

  • Reaction Mix:

    • 20 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100.

    • Recombinant NSD2 protein (5 nM).

    • 
      H-SAM (1 µM).
      
    • Test Compound (Serial dilution 1 nM - 10 µM).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Filter binding assay. Precipitate proteins with TCA, wash filters, and measure scintillation counts.

  • Validation: Z-factor must be >0.5. Reference inhibitor: IACS-17817 .[7]

Visualization of Logic & Workflow
Figure 1: The "Fluorine Scan" SAR Logic

This diagram illustrates why the this compound scaffold is selected over others for optimizing metabolic stability and potency.[8]

SAR_Logic Start Hit Compound (Phenyl Ring) Problem Metabolic Liability (Rapid Oxidation) Start->Problem In Vivo Failure Solution Scaffold Selection: This compound Problem->Solution Strategy: Bioisosteric Replacement Deriv1 2,5-Difluoro-4-OMe (Target Motif) Solution->Deriv1 Suzuki Coupling (Retains F-F pattern) Deriv2 Mono-Fluoro Analog Solution->Deriv2 Alternative Precursors Outcome1 Blocked P450 Sites High Potency (NSD2) Deriv1->Outcome1 Result Outcome2 Partial Stability Moderate Potency Deriv2->Outcome2 Result

Caption: SAR optimization pathway transforming a metabolically unstable hit into a potent lead using the target scaffold.

Figure 2: Biological Screening Workflow

A self-validating workflow for screening derivatives.

Screening_Workflow Sub1 Compound Library (Derived from this compound) Step1 Step 1: Primary Screen (Single Dose @ 10 µM) Sub1->Step1 Gate1 Inhibition > 50%? Step1->Gate1 Gate1->Sub1 No (Discard) Step2 Step 2: Dose Response (IC50) (10-point dilution) Gate1->Step2 Yes Parallel1 Assay A: NSD2 HMTase (Target Potency) Step2->Parallel1 Parallel2 Assay B: MTT Cytotoxicity (Off-target/General Toxicity) Step2->Parallel2 Decision Select Lead Candidate Parallel1->Decision IC50 < 100 nM Parallel2->Decision Selectivity Index > 10 Final In Vivo PK/PD Study Decision->Final

Caption: Step-by-step screening cascade from library generation to lead selection.

References
  • IACS-17817 & NSD2 Inhibition: ProbeChem Biochemicals. "IACS-17817 | NSD2 inhibitor".[7] Available at:

  • NSD2 Inhibitor Patent: World Intellectual Property Organization. "Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents" (WO2021028854A1). Available at:

  • Chromene Synthesis & Activity: Der Pharma Chemica. "Highly efficient and practical synthesis of 2-amino chromene derivatives...". Available at:

  • Boronic Acid Derivatives: Arkivoc. "Synthesis and biological evaluation of boronic acid-containing phenstatin analogues". Available at:

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel and complex chemical entities. 1,4-Difluoro-2-iodo-5-methoxybenzene is a valuable substituted aromatic building block, but its responsible management, particularly its disposal, is as critical as its synthetic application. Improper disposal not only poses significant environmental and health risks but also violates stringent regulatory standards. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in the principles of chemical safety and regulatory adherence. The causality behind each step is explained to ensure a self-validating and fundamentally safe workflow.

Compound Identification and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound is classified as a halogenated organic compound .[1][2] This classification is the single most important factor determining its disposal pathway. The presence of fluorine and iodine atoms necessitates a disposal method distinct from non-halogenated organic waste streams.

While a specific, comprehensive toxicological profile for this exact molecule is not widely published, the hazards can be inferred from its structure and data on similar halogenated aromatic compounds. It should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system.[3][4] Furthermore, many halogenated organic compounds exhibit environmental persistence and potential for bioaccumulation, making their release into the environment a significant concern.[5]

Property Classification / Characteristic Implication for Disposal
Chemical Class Halogenated Organic CompoundMust be segregated into a dedicated halogenated waste stream.[6]
Physical State Solid or Liquid (Varies by purity/synthesis)Determines handling procedure (e.g., scooping vs. pouring).
Primary Hazards Potential Skin, Eye, & Respiratory IrritantRequires appropriate Personal Protective Equipment (PPE) during handling.[4][7]
Environmental Hazard Potential for persistence; toxic to aquatic life.[5][8]Prohibits sewer disposal; necessitates controlled destruction.[9][10]
Regulatory Status Hazardous Waste under EPA RCRADisposal is legally regulated from generation to destruction.[11][12]

The Core Principle: Segregation of Halogenated Waste

The foundational step in the proper disposal of this compound is its strict segregation from all other waste streams, especially non-halogenated organic solvents.

Causality: The reason for this segregation is rooted in the final disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration.[1] When compounds containing fluorine, chlorine, bromine, or iodine are incinerated, they can produce acidic gases (e.g., hydrogen iodide, hydrogen fluoride), which are highly corrosive and require specialized scrubbers and equipment in the incineration facility.[3] Mixing halogenated compounds into a non-halogenated solvent stream contaminates the entire volume, dramatically increasing the cost and complexity of disposal, as the entire container must then be treated as halogenated waste.[13] Keeping these streams separate is both environmentally responsible and economically prudent.

On-Site Accumulation Protocol: The Satellite Accumulation Area (SAA)

Federal and local regulations govern the temporary storage of chemical waste at or near its point of generation, a location referred to as a Satellite Accumulation Area (SAA).[14][15] Adherence to these protocols is mandatory for compliance.

Step-by-Step SAA Management:

  • Container Selection:

    • Choose a container made of a material chemically compatible with this compound and any solvents used with it (e.g., a glass or high-density polyethylene bottle). The container must be in good condition, free of cracks or damage, and possess a screw-top, vapor-tight lid.[3][16]

  • Container Labeling (Before First Use):

    • Before the first drop of waste is added, the container must be clearly labeled.[3][15]

    • The label must include the words "HAZARDOUS WASTE" .[13][14]

    • List all chemical constituents by their full names (no formulas or abbreviations), including the compound itself and any solvents (e.g., "Waste this compound, Dichloromethane").[3][15]

    • Mark the "Accumulation Start Date," which is the date the first drop of waste is added to the container.[12][14]

  • Safe Storage:

    • Store the waste container in a designated SAA, which must be under the control of laboratory personnel.

    • The SAA must be equipped with secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks or spills.[11][14]

    • Store the container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3][17]

    • Keep the waste container closed at all times except when actively adding waste.[3][14] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Disposal Workflow: From Experiment to Pickup

The following procedure outlines the complete workflow for disposing of pure this compound, solutions containing it, and contaminated labware.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof safety goggles or a face shield.[18]

  • Nitrile rubber gloves (or other chemically resistant gloves as specified by an SDS for similar compounds).[18]

  • A laboratory coat.

Step-by-Step Disposal Protocol:

  • Waste Generation: Perform all work with the compound inside a certified chemical fume hood to minimize inhalation exposure.[2][18]

  • Liquid Waste Transfer:

    • Carefully transfer liquid waste (e.g., reaction mother liquor, solvent rinses) into the designated, pre-labeled Halogenated Organic Waste container located in your SAA.

    • Use a funnel to prevent spills.

    • Securely fasten the lid immediately after adding the waste.[3]

  • Solid Waste Transfer:

    • Transfer solid this compound waste using a scoop or spatula into a compatible, labeled solid waste container.

    • Alternatively, for small amounts, dissolve the solid in a minimal amount of a suitable waste solvent (e.g., methanol, ethanol) and transfer it to the liquid halogenated waste container. Rationale: This can simplify the disposal process by consolidating waste streams, but ensure the solvent is listed on the waste label.

  • Contaminated Labware Disposal:

    • Grossly Contaminated Items: Items heavily contaminated with the compound (e.g., weighing boats, used silica gel from chromatography) should be placed in a dedicated solid hazardous waste container or a sealed, clearly labeled bag.

    • Empty Containers/Rinsing: An "empty" container that held the pure compound is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.[10] To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone, ethanol). The first rinseate is considered acutely hazardous and must be collected and added to your halogenated hazardous waste container.[10] Subsequent rinses should also be collected. After triple-rinsing and air-drying, the container may be disposed of as non-hazardous waste (e.g., broken glass box), but local institutional policies must be followed.

  • Final Container Sealing and Pickup Request:

    • Once the waste container is full (do not overfill; leave at least 10% headspace) or has been in the SAA for the maximum allowed time (typically six months), securely seal the lid.[11]

    • Ensure the label is complete, legible, and accurate.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15] Follow your institution's specific procedures for requesting a waste pickup.

G Disposal Workflow for this compound cluster_0 In-Lab Procedure (SAA) cluster_1 Final Disposal Procedure A 1. Waste Generation (in Fume Hood) B 2. Identify Waste Type (Solid, Liquid, Contaminated Labware) A->B C 3. Segregate into HALOGENATED Waste Stream B->C D 4. Select & Pre-Label 'HAZARDOUS WASTE' Container C->D Critical Control Point E 5. Add Waste to Container (Keep Closed When Not in Use) D->E F 6. Store in Secondary Containment E->F G 7. Container Full or Max Time Reached F->G H 8. Finalize Label & Securely Seal G->H I 9. Request Pickup via EHS/ Certified Waste Handler H->I J 10. Transfer to Licensed TSDF for Incineration I->J

Disposal Workflow Diagram

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risk.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or material (e.g., vermiculite).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste bag or container.

    • Clean the spill area with soap and water.

    • Contact your EHS department to report the spill.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory door to contain vapors.

    • Call your institution's emergency number and the EHS department.[3] Do not attempt to clean up a large spill yourself.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][17]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][17]

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS.[17][19]

Regulatory Imperative

The disposal of this compound is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This legislation establishes a "cradle-to-grave" system, meaning the generator of the waste (your laboratory) is legally responsible for it from the moment it is created until its final, safe destruction.[9] Meticulous record-keeping and adherence to the procedures outlined in this guide are essential for maintaining compliance and protecting human health and the environment.[11][16]

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety, Northwestern University.
  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents.
  • University of Waterloo. (n.d.). Hazardous Waste Reduction.
  • CymitQuimica. (n.d.). 1,4-Difluoro-2-iodo-3-methoxybenzene.
  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine.
  • University of Michigan. (n.d.). Iodination Safety Precautions.
  • Deadman, B. J., Collins, S., & Maguire, A. R. (2014). Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Diazonium Compounds. Chemistry – A European Journal.
  • Chem-Impex. (n.d.). 1,4-Difluoro-2-iodobenzene.
  • Spectrum Chemical. (2018, December 17). Safety Data Sheet - Diflunisal, USP.
  • Merck. (n.d.). 2,3-DIFLUORO-1-IODO-4-METHOXYBENZENE.
  • BenchChem. (2025). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 1,4-Difluorobenzene.
  • Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet - 1,2-Difluoro-4,5-dimethoxybenzene.
  • PubChemLite. (n.d.). 1,4-difluoro-2-iodo-5-methylbenzene.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 1,4-Difluorobenzene.
  • Cole-Parmer. (2005, November 22). Material Safety Data Sheet - 1,4-Dimethoxybenzene.
  • PubChem. (n.d.). 1,4-Difluoro-2-iodobenzene.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • TCI Chemicals. (2025, November 27). Safety Data Sheet - 1-Methoxy-4-phenoxybenzene.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • Safety Emporium. (n.d.). SDS- Iodine Solution - Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Thermo Fisher Scientific. (n.d.). 1,4-Difluoro-2-iodobenzene, 97%, Thermo Scientific Chemicals.
  • Marques, M., et al. (2024, October 25). Environmental and Occupational Exposure to Chemical Agents and Health Challenges.
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  • LibreTexts. (n.d.). Environmental Toxins: What are you Exposed to!.
  • LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
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  • World Health Organization. (n.d.). Guidance on chemicals and health.

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Personal Protective Equipment & Handling Guide: 1,4-Difluoro-2-iodo-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Compound Classification: Halogenated Aromatic Ether (Poly-substituted Anisole).[1] Physical State: Solid (typically crystalline).[1] Primary Hazards: Skin/Eye Irritation (Category 2), Respiratory Irritation (STOT SE 3), Light Sensitivity.[1] Critical Operational Rule: While the solid presents a contact dust hazard, the dissolved state presents the highest permeation risk.[1] Your PPE selection must shift from particulate protection to solvent-specific chemical resistance once the compound is in solution.[1]

Risk Assessment: The "Why" Behind the PPE

As a Senior Application Scientist, I do not rely on generic safety data. We must look at the Structure-Activity Relationship (SAR) of 1,4-Difluoro-2-iodo-5-methoxybenzene to understand the specific risks.[1]

Structural FeatureSafety ImplicationMechanistic Reasoning
C–I Bond (Carbon-Iodine) Photolability & Sensitization The C–I bond is weak and susceptible to homolytic cleavage by light.[1] This generates radical species and free iodine (

), which are potent oxidizers and skin sensitizers. Protocol: Handle in low light or amber glassware.
C–F Bonds (Difluoro) Lipophilicity & Absorption Fluorine substitution increases the lipophilicity of the ring, enhancing the compound's ability to penetrate the lipid bilayer of the skin.[1] Protocol: Standard nitrile gloves may not suffice for prolonged contact; double-gloving is mandatory.
Methoxy Group (-OMe) Electronic Activation The electron-donating methoxy group activates the ring, potentially increasing reactivity toward biological nucleophiles (proteins/DNA) if metabolic activation occurs.[1]

PPE Selection Matrix

This system uses a Triple-Barrier Approach : Respiratory, Dermal, and Visual.[1][2][3]

Dermal Protection (Gloves & Body)

Note: Once dissolved, the carrier solvent dictates glove breakthrough time.[1]

Task PhasePrimary Glove MaterialSecondary LayerRationale
Weighing (Solid) Nitrile (5 mil) None requiredProvides adequate barrier against dry particulates.[1]
Synthesis (In Solution) Laminate (Silver Shield) or Viton Nitrile (Outer) If using DCM or THF (common solvents for this coupling partner), nitrile degrades in <5 mins.[1] Laminate provides >4h breakthrough protection.
Cleanup/Spill Double Nitrile (8 mil total) Tyvek SleevesThicker barrier required for undefined mixtures.[1]
Respiratory & Eye Protection[2][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the fine, static-prone nature of fluorinated solids.[1]

  • Respiratory:

    • Primary: Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1]

    • Secondary (if outside hood): N95 or P100 particulate respirator.[1]

Operational Protocol: Step-by-Step

This protocol integrates safety with experimental success.

Phase 1: Preparation & Weighing
  • Static Control: Fluorinated solids are notorious for static charge, causing "fly-away" powder that contaminates balances and benches.[1]

    • Scientist's Tip: Use an ionizing anti-static gun on the weighing boat before adding the solid.

  • Light Protection: Wrap the receiving flask in aluminum foil before transfer to prevent iodine cleavage (which turns the solid yellow/brown and degrades purity).[1]

Phase 2: Solubilization & Reaction
  • The "Solvent Rule": Once the solid is added to the solvent (e.g., Dichloromethane, DMF), the permeation risk skyrockets.[1]

  • Glove Change: Switch to Laminate/Barrier gloves if using halogenated solvents.[1]

  • Inert Atmosphere: This compound is often used in Palladium-catalyzed cross-couplings (Suzuki/Sonogashira).[1] These are oxygen-sensitive. Purge the headspace with Nitrogen/Argon not just for chemistry, but to prevent the formation of oxidized iodine byproducts.

Phase 3: Decontamination
  • Glassware: Rinse with a dilute Sodium Thiosulfate solution.[1]

    • Why? Thiosulfate reduces any free Iodine (

      
      ) generated by light exposure back to safe Iodide (
      
      
      
      ), preventing staining and inhalation hazards during washing.[1]

Waste Disposal Logistics

Strict Segregation Required.

  • Classification: Halogenated Organic Waste .[1][4][5]

  • The "Green Label" Rule: Because this molecule contains Fluorine (F) and Iodine (I), it cannot go into general organic waste streams.[1]

    • Reasoning: Incineration of halogenated compounds requires scrubbers to capture acid gases (HF, HI).[1] Mixing this with non-halogenated waste bypasses these scrubbers, causing illegal emissions and equipment corrosion.

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers due to potential corrosion from free iodide.

Visualization: Workflow & Safety Logic

SafetyWorkflow cluster_waste Waste Path Start Start: Solid Handling RiskCheck Risk Assessment: F/I Substituents Start->RiskCheck Analyze Structure Weighing Weighing: Static Control + Foil Wrap RiskCheck->Weighing PPE: Nitrile Solvent Solubilization: (DCM/THF/DMF) Weighing->Solvent Transfer Reaction Reaction: Inert Gas (N2/Ar) Solvent->Reaction PPE: Laminate Gloves (Solvent Rule) Disposal Disposal: Halogenated Stream Reaction->Disposal Quench & Separate

Caption: Operational workflow emphasizing the "Solvent Rule" glove change and strict Halogenated Waste routing.

References

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 1,2-Difluoro-4,5-dimethoxybenzene (Structural Analog).[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Iodoanisole (Functional Analog).[1] Retrieved from [1]

  • Princeton University EHS. (2023).[1] Glove Selection Guide for Halogenated Solvents.[1] Retrieved from [1]

  • U.S. EPA. (2024). Management of Halogenated Organic Wastes (40 CFR Part 268).[1] Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.